2-(Trimethylsilylmethyl)allyl acetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-(trimethylsilylmethyl)prop-2-enyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2Si/c1-8(6-11-9(2)10)7-12(3,4)5/h1,6-7H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQWABMHZKGCLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=C)C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403196 | |
| Record name | 2-(Trimethylsilylmethyl)allyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72047-94-0 | |
| Record name | 2-(Trimethylsilylmethyl)allyl acetate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID80403196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trimethylsilylmethyl)allyl acetate | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(trimethylsilylmethyl)allyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(trimethylsilylmethyl)allyl acetate, a key reagent in palladium-catalyzed cycloaddition reactions for the formation of five-membered rings. This document details the experimental protocol for its preparation, along with a thorough analysis of its spectroscopic properties.
Physicochemical Properties
This compound is a colorless liquid at room temperature.[1][2] It is soluble in most common organic solvents.[1][2] Key physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₈O₂Si |
| Molecular Weight | 186.32 g/mol [1] |
| CAS Number | 72047-94-0[1] |
| Boiling Point | 95 °C at 7 mmHg[1][2] |
| Density | 0.877 g/mL at 25 °C[1][2] |
| Refractive Index (n²⁰/D) | 1.440[1][2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from methallyl alcohol. The first step involves the silylation of methallyl alcohol, followed by acetylation of the resulting alcohol. While several methods have been reported for the preparation of the precursor alcohol, a common route involves the direct silylation of methallyl alcohol.[1]
Experimental Protocol
Step 1: Synthesis of 2-(trimethylsilylmethyl)allyl alcohol
Step 2: Acetylation of 2-(trimethylsilylmethyl)allyl alcohol
The resulting 2-(trimethylsilylmethyl)allyl alcohol is then acetylated to yield the final product. A typical laboratory-scale procedure is as follows:
-
To a stirred solution of 2-(trimethylsilylmethyl)allyl alcohol in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), is added an acetylating agent such as acetic anhydride or acetyl chloride, along with a base (e.g., triethylamine or pyridine) to scavenge the acidic byproduct.
-
The reaction mixture is typically stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by vacuum distillation to afford pure this compound.
Spectroscopic Characterization
The structure of this compound is confirmed by a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available |
¹³C NMR Spectroscopy
The ¹³C NMR spectral data for this compound has been reported by Trost, B. M., and Renault, P. in the Journal of the American Chemical Society (1982), 104(24), 6668–6672.[1][3]
| Chemical Shift (δ) ppm | Assignment |
| Data not available |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester carbonyl group, the carbon-carbon double bond, and the trimethylsilyl group.
| Wavenumber (cm⁻¹) | Assignment |
| Data not available |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| m/z | Relative Intensity (%) | Assignment |
| Data not available |
Applications in Organic Synthesis
This compound is a valuable reagent in organic synthesis, most notably as a precursor for the trimethylenemethane (TMM) synthon in palladium-catalyzed [3+2] cycloaddition reactions.[2] This reaction provides a powerful method for the construction of five-membered rings, which are common structural motifs in many natural products and biologically active molecules.
Palladium-Catalyzed [3+2] Cycloaddition
The mechanism of the palladium-catalyzed [3+2] cycloaddition of this compound involves the in-situ generation of a palladium-TMM complex. This highly reactive intermediate then undergoes a cycloaddition reaction with an electron-deficient alkene to form a methylenecyclopentane derivative.
Diagrams
Caption: A simplified workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the Mechanism of Trimethylenemethane Cycloaddition with Silyl Acetates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the palladium-catalyzed [3+2] cycloaddition reaction of trimethylenemethane (TMM) with silyl acetates, a powerful tool for the construction of five-membered rings. The document details the reaction mechanism, presents quantitative data on substrate scope and stereoselectivity, and provides detailed experimental protocols for key reactions.
Core Mechanism
The palladium-catalyzed trimethylenemethane (TMM) cycloaddition is a versatile method for the synthesis of highly substituted five-membered rings.[1][2] The reaction typically utilizes a silylated allylic acetate, such as 3-acetoxy-2-trimethylsilylmethyl-1-propene, as the TMM precursor. The catalytic cycle, which has been extensively studied, is proposed to proceed through a zwitterionic palladium-TMM intermediate.[1]
The key mechanistic steps are as follows:
-
Oxidative Addition: A palladium(0) catalyst undergoes oxidative addition to the allylic acetate, forming a π-allylpalladium(II) complex.
-
Desilylation: The displaced acetate ion acts as a nucleophile, attacking the trimethylsilyl group. This facilitates the elimination of the silyl group and the formation of the zwitterionic Pd-TMM intermediate. This intermediate is nucleophilic in nature.[1]
-
Nucleophilic Attack: The nucleophilic TMM-palladium complex adds to an electron-deficient olefin (acceptor), generating a new zwitterionic intermediate.[1]
-
Ring Closure and Reductive Elimination: The intermediate then undergoes intramolecular cyclization via attack of the soft carbon nucleophile onto the π-allylpalladium moiety, followed by reductive elimination to release the cyclopentane product and regenerate the palladium(0) catalyst.[1]
The development of asymmetric variants of this reaction has been a significant focus, with the use of chiral phosphoramidite ligands proving to be highly effective in inducing high levels of enantioselectivity.[1][3]
Catalytic Cycle and Key Intermediates
The following diagram illustrates the generally accepted catalytic cycle for the palladium-catalyzed TMM cycloaddition with silyl acetates.
Caption: Catalytic cycle of the Pd-catalyzed TMM cycloaddition.
Quantitative Data: Substrate Scope and Enantioselectivity
The asymmetric TMM cycloaddition has been shown to be tolerant of a wide variety of alkene acceptors, affording the corresponding methylenecyclopentanes in good yields and with high levels of enantioselectivity. The following tables summarize representative data from key publications.
Table 1: Asymmetric TMM Cycloaddition with Various Olefin Acceptors
| Entry | Acceptor | Yield (%) | ee (%) |
| 1 | Benzalidene acetone | 95 | 82 |
| 2 | 2-Chlorobenzylidene acetone | 93 | 91 |
| 3 | 2-Bromobenzylidene acetone | 89 | 90 |
| 4 | 4-Methoxybenzylidene acetone | 96 | 84 |
| 5 | Cinnamaldehyde | 85 | 88 |
| 6 | Methyl cinnamate | 81 | 62 |
| 7 | β-Nitrostyrene | 92 | 95 |
Data compiled from Trost et al., J. Am. Chem. Soc. 2011, 133, 19483-19497.
Table 2: Donor Scope in the Asymmetric TMM Cycloaddition
| Entry | TMM Donor | Acceptor | Yield (%) | ee (%) |
| 1 | 3-Acetoxy-2-trimethylsilylmethyl-1-propene | Benzalidene acetone | 95 | 82 |
| 2 | 3-Carbomethoxy-2-trimethylsilylmethyl-1-propene | Benzalidene acetone | 88 | 85 |
| 3 | 3-Cyano-2-trimethylsilylmethyl-1-propene | Benzalidene acetone | 75 | 78 |
Data represents a summary of findings on the versatility of the TMM donor.
Experimental Protocols
The following are representative experimental protocols for the synthesis of the TMM precursor, a chiral phosphoramidite ligand, and the asymmetric cycloaddition reaction.
4.1. Synthesis of 3-Acetoxy-2-trimethylsilylmethyl-1-propene (TMM Precursor)
A detailed, multi-step synthesis starting from 2-methyl-2-propen-1-ol is typically employed. A key step involves the silylation of the corresponding lithium alkoxide. The final acetylation of the allylic alcohol yields the desired TMM precursor. For a detailed procedure, refer to Organic Syntheses.
4.2. Synthesis of a Chiral Phosphoramidite Ligand (e.g., (S,S,S)-L27 type)
The synthesis of chiral phosphoramidite ligands generally involves the reaction of a chiral diol with phosphorus trichloride, followed by reaction with a chiral amine.
-
Step 1: Preparation of the Phosphorochloridite: A solution of the chiral diol (e.g., (R)-BINOL) in anhydrous toluene is treated with phosphorus trichloride in the presence of a base (e.g., triethylamine) at 0 °C. The reaction mixture is stirred for several hours and then filtered to remove the ammonium salt.
-
Step 2: Amination: The resulting phosphorochloridite solution is then added to a solution of the chiral amine (e.g., (S,S)-diphenylethylenediamine) in anhydrous toluene at 0 °C. The reaction is stirred overnight at room temperature.
-
Purification: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
4.3. General Procedure for the Asymmetric TMM Cycloaddition
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
-
Catalyst Preparation: In a flame-dried Schlenk tube, the palladium source (e.g., 5 mol% Pd(dba)₂) and the chiral phosphoramidite ligand (e.g., 10 mol%) are dissolved in anhydrous toluene (0.2 M). The solution is stirred at room temperature for 30 minutes.
-
Reaction Execution: The acceptor olefin (1.0 equiv) is added to the catalyst solution, and the mixture is stirred for a few minutes. The TMM precursor (1.6 equiv) is then added, and the reaction is stirred at the desired temperature (ranging from -25 °C to room temperature) for 2-24 hours, monitoring the disappearance of the acceptor by GC or TLC.[1]
-
Workup and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired methylenecyclopentane product. The enantiomeric excess is determined by chiral HPLC or chiral GC analysis.[1]
Logical Workflow for Asymmetric TMM Cycloaddition
The following diagram outlines the logical workflow for performing an asymmetric TMM cycloaddition experiment.
Caption: Workflow for asymmetric TMM cycloaddition.
This guide provides a foundational understanding of the mechanism and practical application of the trimethylenemethane cycloaddition with silyl acetates. For more detailed information, including the full scope and limitations of this reaction, it is recommended to consult the primary literature cited herein.
References
- 1. Development of an Asymmetric Trimethylenemethane Cycloaddition Reaction: Application in the Enantioselective Synthesis of Highly Substituted Carbocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trimethylenemethane(TMM) Cycloaddition | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of Trimethylenemethane with Imines - PMC [pmc.ncbi.nlm.nih.gov]
role of 2-(trimethylsilylmethyl)allyl acetate in palladium-catalyzed reactions
An In-depth Technical Guide on the Role of 2-(trimethylsilylmethyl)allyl Acetate in Palladium-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pivotal . It serves as a critical precursor for the in-situ generation of the trimethylenemethane (TMM) palladium complex, a versatile intermediate for the synthesis of complex molecular architectures, particularly five-membered ring systems. This document details the underlying mechanisms, presents quantitative data, outlines experimental protocols, and illustrates key processes through diagrams.
Introduction: A Gateway to Trimethylenemethane Chemistry
The palladium-catalyzed reactions involving this reagent are renowned for their ability to construct highly functionalized five-membered rings through formal [3+2] cycloaddition reactions.[1][5] This methodology has proven to be a highly chemo-, regio-, and diastereoselective process, making it an invaluable tool in the synthesis of natural products and complex pharmaceutical agents.[2][6]
Mechanism: Formation of the Trimethylenemethane (TMM)-Palladium Intermediate
The journey from this compound to the reactive intermediate involves a precise, palladium-catalyzed sequence. The process is initiated by a Pd(0) complex, which is often generated in situ from precursors like Pd(OAc)₂ or Pd₂(dba)₃.[4][5]
The key steps are:
-
Oxidative Addition : The Pd(0) catalyst undergoes oxidative addition into the carbon-oxygen bond of the allylic acetate. This step forms a π-allylpalladium(II) complex.
-
Desilylation : The displaced acetate anion then acts as a nucleophile, attacking the trimethylsilyl group. This intramolecular desilylation is the crucial step that generates the zwitterionic η³-trimethylenemethane-palladium(II) complex.[1][2][6] This complex is the active species in subsequent cycloaddition reactions.
The [3+2] Cycloaddition Catalytic Cycle
The proposed catalytic cycle proceeds via a stepwise mechanism:
-
Nucleophilic Attack : The zwitterionic TMM-palladium complex adds to the electron-deficient acceptor molecule. This forms a new zwitterionic intermediate where a C-C bond is established.[2]
-
Ring Closure : The resulting intermediate undergoes a rapid intramolecular collapse. The soft carbon nucleophile attacks the π-allylpalladium moiety, leading to ring closure and the formation of the exocyclic methylene cyclopentane product.[2][5]
-
Catalyst Regeneration : This final step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of an Asymmetric Trimethylenemethane Cycloaddition Reaction: Application in the Enantioselective Synthesis of Highly Substituted Carbocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme.de [thieme.de]
- 4. Trimethylenemethane cycloaddition - Wikipedia [en.wikipedia.org]
- 5. chemtube3d.com [chemtube3d.com]
- 6. Palladium-Catalyzed Asymmetric [3+2] Trimethylenemethane Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organicreactions.org [organicreactions.org]
The Cornerstone of Five-Membered Ring Synthesis: A Technical Guide to 2-(trimethylsilylmethyl)allyl Acetate as a Trimethylenemethane Precursor
For researchers, scientists, and professionals in drug development, the efficient construction of complex molecular architectures is a paramount challenge. Among the myriad of synthetic methodologies, the palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) stands out as a robust and versatile tool for the synthesis of five-membered rings, a ubiquitous structural motif in natural products and pharmaceuticals. This technical guide provides an in-depth exploration of 2-(trimethylsilylmethyl)allyl acetate, the most common and practical precursor for generating the TMM diyl for these powerful cycloaddition reactions.
Introduction: The Power of the Trimethylenemethane Cycloaddition
The [3+2] cycloaddition reaction of trimethylenemethane (TMM) offers a direct and atom-economical route to functionalized cyclopentanes, pyrrolidines, and other five-membered heterocycles.[1][2] The transient TMM intermediate, a neutral four-carbon species with a 1,3-dipolar character, readily reacts with a variety of electron-deficient alkenes and other two-atom components. The use of this compound as a TMM precursor, pioneered by Barry M. Trost, has become the standard method for generating the reactive Pd-TMM complex in situ under mild conditions.[3] This approach has been successfully applied in the total synthesis of numerous complex natural products and has shown significant potential in the development of novel therapeutic agents.[4][5]
The Precursor: Synthesis of this compound
The reliable and scalable synthesis of the TMM precursor is crucial for its widespread application. The most common route involves a two-step process starting from methallyl alcohol.
Experimental Protocol: Synthesis of 2-((trimethylsilyl)methyl)prop-2-en-1-ol
A detailed experimental procedure for the synthesis of the alcohol precursor is as follows:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with magnesium turnings.
-
Grignard Reagent Formation: A solution of (chloromethyl)trimethylsilane in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction mixture is gently heated to initiate the Grignard reaction, and then the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent, (trimethylsilylmethyl)magnesium chloride.
-
Reaction with Paraformaldehyde: The Grignard reagent solution is cooled in an ice bath, and dry paraformaldehyde is added portion-wise. The reaction mixture is then allowed to warm to room temperature and stirred overnight.
-
Workup and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 2-((trimethylsilyl)methyl)prop-2-en-1-ol as a colorless oil.
Experimental Protocol: Acetylation of 2-((trimethylsilyl)methyl)prop-2-en-1-ol
The final acetylation step to yield the TMM precursor is typically straightforward:
-
Reaction Setup: To a solution of 2-((trimethylsilyl)methyl)prop-2-en-1-ol in a suitable solvent such as dichloromethane or diethyl ether, are added triethylamine and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Acetylation: Acetic anhydride is added dropwise to the cooled solution (0 °C). The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
-
Workup and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed successively with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude this compound can often be used without further purification, or it can be distilled under reduced pressure.
The Reaction: Palladium-Catalyzed [3+2] Cycloaddition
The cornerstone of this methodology is the palladium-catalyzed cycloaddition of the in situ generated TMM diyl with an acceptor molecule.
Mechanism of the Catalytic Cycle
The generally accepted mechanism for the palladium-catalyzed [3+2] cycloaddition is depicted below. The catalytic cycle involves the following key steps:
-
Oxidative Addition: A palladium(0) catalyst undergoes oxidative addition to the carbon-oxygen bond of this compound to form a π-allylpalladium(II) complex.
-
Formation of the TMM-Pd Complex: The acetate anion, displaced in the previous step, attacks the trimethylsilyl group, leading to the formation of the key zwitterionic trimethylenemethane-palladium complex.
-
Nucleophilic Attack: The nucleophilic TMM-Pd complex attacks the electron-deficient acceptor (e.g., an alkene).
-
Ring Closure and Catalyst Regeneration: Subsequent intramolecular cyclization affords the five-membered ring product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
Scope and Applications
The palladium-catalyzed TMM cycloaddition exhibits broad substrate scope, accommodating a wide range of electron-deficient alkenes as acceptors. This has enabled the synthesis of a diverse array of complex molecules.
The development of asymmetric variants of the TMM cycloaddition has been a major focus, allowing for the enantioselective synthesis of chiral five-membered rings. The following tables summarize representative quantitative data for these reactions.
Table 1: Asymmetric [3+2] Cycloaddition with α,β-Unsaturated Carbonyl Compounds
| Entry | Acceptor | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Benzylideneacetone | (S,S)-L1 | Toluene | 23 | 95 | 88 | [3] |
| 2 | Methyl cinnamate | (S,S)-L1 | Toluene | 0 | 80 | 62 | [3] |
| 3 | Cyclopentenone | (R,R)-L2 | Toluene | 25 | 92 | 95 | [4] |
| 4 | N-Cinnamoyl-2-oxazolidinone | (S,S)-L1 | Toluene | 0 | 85 | 91 | [4] |
Table 2: Asymmetric [3+2] Cycloaddition with Imines
| Entry | Imine | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | N-Benzylideneaniline | (R)-L3 | Toluene | 23 | 98 | 94 | [4] |
| 2 | N-(4-Methoxybenzylidene)aniline | (R)-L3 | Toluene | 23 | 95 | 92 | [4] |
| 3 | N-Boc-benzaldimine | (R)-L3 | Toluene | 23 | 88 | 90 | [4] |
Ligand structures are provided in the original research articles.
Experimental Protocol: General Procedure for Asymmetric [3+2] Cycloaddition
The following is a generalized experimental protocol for a typical palladium-catalyzed asymmetric [3+2] cycloaddition reaction.
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), the palladium source (e.g., Pd₂(dba)₃) and the chiral ligand are dissolved in a dry, degassed solvent (e.g., toluene). The mixture is stirred at room temperature for a specified time to allow for the formation of the active catalyst complex.
-
Reaction Assembly: The acceptor is added to the flask, followed by the TMM precursor, this compound.
-
Reaction Monitoring: The reaction is stirred at the specified temperature and monitored by an appropriate analytical technique (e.g., TLC, GC, or LC-MS) until the starting material is consumed.
-
Workup and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the desired cycloadduct. The enantiomeric excess is typically determined by chiral HPLC or GC analysis.
Applications in Drug Discovery and Development
The ability to rapidly construct complex, stereochemically rich five-membered rings makes the TMM cycloaddition a valuable tool in medicinal chemistry and drug discovery. The resulting carbocyclic and heterocyclic scaffolds are prevalent in a wide range of biologically active molecules. For instance, the pyrrolidine core is a key feature in numerous alkaloids and therapeutic agents. The cyclopentane ring is a fundamental component of prostaglandins and other signaling molecules. The enantioselective synthesis of these core structures via the TMM cycloaddition allows for the efficient exploration of structure-activity relationships and the development of novel drug candidates. The application of this methodology in the total synthesis of natural products with potential therapeutic applications, such as hirsutene and brefeldin A, highlights its significance in the field.[5][6]
Conclusion
The palladium-catalyzed [3+2] cycloaddition of trimethylenemethane, with this compound as a convenient precursor, has emerged as a powerful and reliable method for the synthesis of five-membered rings. Its broad substrate scope, high stereoselectivity, and mild reaction conditions have cemented its place in the synthetic organic chemist's toolbox. For researchers and professionals in drug development, this methodology offers an efficient pathway to novel molecular entities with the potential for significant biological activity. The continued development of new ligands and reaction variants promises to further expand the utility of this remarkable transformation.
References
- 1. Trimethylenemethane(TMM) Cycloaddition | Chem-Station Int. Ed. [en.chem-station.com]
- 2. organicreactions.org [organicreactions.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of an Asymmetric Trimethylenemethane Cycloaddition Reaction: Application in the Enantioselective Synthesis of Highly Substituted Carbocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - All-carbon [3 + 2] cycloaddition in natural product synthesis [beilstein-journals.org]
- 6. Trimethylenemethane cycloaddition - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Solubility and Stability of 2-(trimethylsilylmethyl)allyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited specific experimental data exists in the public domain for 2-(trimethylsilylmethyl)allyl acetate. This guide provides a comprehensive overview based on the known properties of its constituent functional groups—allyl acetate and the trimethylsilylmethyl moiety—and outlines detailed experimental protocols for its characterization.
Introduction
This compound (CAS No. 72047-94-0) is an organic compound incorporating a reactive allyl acetate functional group and a sterically bulky, lipophilic trimethylsilylmethyl group.[1] Its unique structure suggests potential applications in organic synthesis, particularly in palladium-catalyzed reactions for the formation of cyclopentanes.[2] Understanding the solubility and stability of this reagent is paramount for its effective storage, handling, and application in synthetic protocols. This document serves as a technical guide to the predicted physicochemical properties of this compound and provides standardized methodologies for their empirical determination.
Physicochemical Properties
The presence of the trimethylsilylmethyl group is expected to significantly influence the properties of the parent allyl acetate molecule, primarily by increasing its lipophilicity and steric bulk.
Solubility Profile
Table 1: Predicted and Known Solubility of this compound and Related Compounds
| Solvent | Predicted Solubility of this compound | Known Solubility of Allyl Acetate | Rationale for Prediction |
| Water | Insoluble to Very Slightly Soluble | Slightly soluble[4][6] | The large, nonpolar trimethylsilylmethyl group will decrease aqueous solubility. |
| Hexane | Soluble | Soluble | Both are nonpolar compounds. |
| Toluene | Soluble | Soluble | Both are nonpolar/weakly polar compounds. |
| Diethyl Ether | Soluble | Miscible[5][6] | Both are polar aprotic solvents. |
| Ethyl Acetate | Soluble | Soluble | Both are moderately polar esters. |
| Acetone | Soluble | Soluble[5] | Both are polar aprotic solvents. |
| Ethanol | Soluble | Miscible[5][6] | The compound is expected to be soluble in polar protic solvents. |
| Methanol | Soluble | Soluble | The compound is expected to be soluble in polar protic solvents. |
| Dichloromethane | Soluble | Soluble | Both are nonpolar/weakly polar solvents. |
| Acetonitrile | Soluble | Soluble | Both are polar aprotic solvents. |
Stability Profile
The stability of this compound is primarily dictated by the reactivity of the allyl acetate group. The key degradation pathway is expected to be hydrolysis of the ester linkage to yield 2-(trimethylsilylmethyl)allyl alcohol and acetic acid.[4] This reaction is known to be catalyzed by both acids and bases.[7][8]
Key Factors Influencing Stability:
-
pH: The rate of hydrolysis is expected to be significantly faster under acidic or basic conditions compared to neutral pH.
-
Temperature: As with most chemical reactions, the rate of hydrolysis will increase with temperature.
-
Moisture: The presence of water is necessary for hydrolysis. The compound should be protected from moisture during storage.
-
Enzymatic Degradation: In biological systems, esterases may catalyze the hydrolysis of the acetate group.[5]
The trimethylsilylmethyl group is generally considered chemically inert and is often used as a protecting group in organic synthesis.[9] However, under very harsh acidic conditions, cleavage of the silicon-carbon bond could potentially occur.
Experimental Protocols
The following sections provide detailed experimental protocols for the determination of the solubility and stability of this compound.
Determination of Solubility
A standard protocol for determining the solubility of an organic compound in various solvents is outlined below.[10][11]
Materials:
-
This compound
-
A range of analytical grade solvents (see Table 1)
-
Small test tubes or vials
-
Vortex mixer
-
Analytical balance
-
Temperature-controlled environment (e.g., water bath)
Procedure:
-
Preparation of Saturated Solutions:
-
Add a known excess amount of this compound to a known volume (e.g., 1 mL) of each solvent in a separate vial.
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials using a vortex mixer for a set period (e.g., 1 hour) at a constant temperature (e.g., 25 °C).
-
Allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 24 hours) to allow any undissolved solid to settle.
-
-
Quantification of Solute:
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the undissolved solid) using a calibrated micropipette.
-
Transfer the supernatant to a pre-weighed vial.
-
Evaporate the solvent under a stream of nitrogen or in a vacuum oven until a constant weight is achieved.
-
Weigh the vial containing the dried solute.
-
The solubility can be calculated in g/L or mol/L.
-
Logical Workflow for Solubility Determination:
Caption: Workflow for the experimental determination of solubility.
Assessment of Chemical Stability (Hydrolysis)
The stability of this compound can be assessed by monitoring its degradation over time under controlled conditions. The primary method for this is to quantify the rate of hydrolysis.
Materials:
-
This compound
-
Buffered solutions at various pH values (e.g., pH 4, 7, and 9)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or MS)
-
Temperature-controlled incubator or water bath
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Reaction Solutions:
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).
-
In separate temperature-controlled reaction vessels, add a small aliquot of the stock solution to a larger volume of the pre-heated buffered solution to initiate the hydrolysis reaction. The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on the reaction.
-
-
Time-Course Analysis:
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a cold mobile phase or by adding a quenching agent if necessary.
-
Analyze the samples by a validated HPLC method to determine the concentration of the remaining this compound.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each pH and temperature condition.
-
Determine the rate of degradation, which can often be modeled using first-order kinetics. The half-life (t½) of the compound under each condition can then be calculated.
-
Signaling Pathway for Hydrolytic Degradation:
Caption: The hydrolysis pathway of this compound.
Analytical Methods for Stability Assessment
A variety of analytical techniques can be employed to monitor the stability of this compound.
Table 2: Analytical Methods for Stability Monitoring
| Technique | Application | Information Obtained |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of the parent compound and its degradation products. | Retention time for identification, peak area for quantification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile degradation products. | Mass spectrum for structural elucidation, peak area for quantification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the parent compound and identification of degradation products. | Chemical shifts and coupling constants provide detailed structural information. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Monitoring the disappearance of the ester carbonyl group and the appearance of a hydroxyl group. | Characteristic absorption bands for functional groups. |
Conclusion
While specific quantitative data for the solubility and stability of this compound are not extensively documented, its chemical nature allows for reliable predictions of its behavior. It is anticipated to be highly soluble in a wide range of organic solvents and susceptible to hydrolysis, particularly under non-neutral pH conditions. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers to empirically determine the precise solubility and stability parameters of this compound, ensuring its effective use in research and development.
References
- 1. This compound | C9H18O2Si | CID 4428347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 72047-94-0 [chemicalbook.com]
- 3. fiveable.me [fiveable.me]
- 4. Allyl acetate - Wikipedia [en.wikipedia.org]
- 5. Allyl acetate | C5H8O2 | CID 11584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. US8802889B2 - Process for production of allyl acetate - Google Patents [patents.google.com]
- 8. US3970713A - Process for the production of allyl alcohol - Google Patents [patents.google.com]
- 9. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. scribd.com [scribd.com]
A Technical Guide to Palladium-Catalyzed [3+2] Cycloaddition: Principles and Protocols
For Researchers, Scientists, and Drug Development Professionals
Palladium-catalyzed [3+2] cycloaddition reactions have emerged as a powerful and versatile tool in organic synthesis for the construction of five-membered rings, a ubiquitous structural motif in a vast array of natural products and pharmaceutical agents. This guide provides an in-depth overview of the fundamental principles, key mechanistic pathways, and practical experimental protocols associated with this important transformation.
Core Principles and Mechanistic Diversity
The palladium-catalyzed [3+2] cycloaddition is not defined by a single mechanism but rather encompasses several distinct pathways dictated by the nature of the starting materials. These reactions involve the formal addition of a three-atom component to a two-atom component, orchestrated by a palladium catalyst. The ingenuity of this field lies in the diverse strategies employed to generate the three-carbon synthons. Three primary mechanistic manifolds have been extensively investigated: the Trimethylenemethane (TMM) cycloaddition, the ring-opening of vinylcyclopropanes (VCPs), and cycloadditions involving twofold C(sp³)–H activation.
The Trimethylenemethane (TMM) Pathway
One of the earliest and most well-established methods for palladium-catalyzed [3+2] cycloaddition involves the in-situ generation of a palladium-trimethylenemethane (Pd-TMM) complex.[1] This reactive intermediate then undergoes cycloaddition with an electron-deficient alkene. The most common precursor for the TMM unit is 3-acetoxy-2-((trimethylsilyl)methyl)prop-1-ene. The catalytic cycle is generally understood to proceed through the following key steps:
-
Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition to the C-O bond of the TMM precursor.
-
Formation of the Pd-TMM complex: Subsequent elimination of the acetate and trimethylsilyl groups generates the zwitterionic Pd-TMM intermediate.[2]
-
Cycloaddition: The Pd-TMM complex reacts with an electron-deficient alkene. This step can be either concerted or stepwise, with evidence supporting both mechanisms depending on the specific substrates.[3][4]
-
Reductive Elimination: The final step involves reductive elimination to furnish the cyclopentane product and regenerate the Pd(0) catalyst.
The Vinylcyclopropane (VCP) Ring-Opening Pathway
Vinylcyclopropanes (VCPs) serve as versatile three-carbon synthons in palladium-catalyzed [3+2] cycloadditions. The strain inherent in the cyclopropane ring facilitates its opening upon coordination to a palladium(0) catalyst, generating a zwitterionic π-allylpalladium intermediate. This intermediate then reacts with a variety of dipolarophiles.[5]
The key steps in this pathway are:
-
Coordination and Oxidative Addition: The Pd(0) catalyst coordinates to the vinyl group of the VCP, followed by oxidative cleavage of the cyclopropane ring to form a palladacyclobutane intermediate.
-
Formation of the Zwitterionic Intermediate: The palladacyclobutane rearranges to a more stable zwitterionic π-allylpalladium complex.
-
Nucleophilic Attack: The anionic terminus of the zwitterionic intermediate attacks the dipolarophile (e.g., an alkene, imine, or aldehyde).
-
Ring Closure: The resulting intermediate undergoes an intramolecular allylic alkylation to form the five-membered ring and regenerate the Pd(0) catalyst.[5][6]
Twofold C(sp³)–H Activation Pathway
A more recent and highly innovative approach to palladium-catalyzed [3+2] cycloaddition involves the twofold activation of C(sp³)–H bonds.[7][8] This strategy obviates the need for pre-functionalized three-carbon synthons. In a seminal example, an aliphatic amide directs the initial C–H activation, and a maleimide partner facilitates a relayed, second C–H activation to complete the cycloaddition.[9]
The proposed mechanism unfolds as follows:
-
Initial C–H Activation: A Pd(II) catalyst, directed by a weakly coordinating amide group, activates a β-C(sp³)–H bond.
-
Olefin Insertion: The resulting palladacycle undergoes migratory insertion of a maleimide.
-
Relayed C–H Activation: The newly formed intermediate then facilitates a second, relayed C(sp³)–H activation.
-
Reductive Elimination: The final cyclopentane product is formed via reductive elimination, regenerating a Pd(II) species which can be reduced in situ to re-enter the catalytic cycle.
Quantitative Data Summary
The efficiency and stereoselectivity of palladium-catalyzed [3+2] cycloadditions are highly dependent on the choice of catalyst, ligands, substrates, and reaction conditions. The following tables summarize representative quantitative data for the different mechanistic pathways.
Table 1: Trimethylenemethane (TMM) Pathway Data
| Entry | Alkene | Ligand | Catalyst (mol%) | Yield (%) | ee (%) | Reference |
| 1 | Methyl cinnamate | (S)-Tol-BINAP | Pd(dba)₂ (5) | 80 | 58 | [2] |
| 2 | Benzylidene tetralone | Chiral Phosphoramidite L6 | Pd(dba)₂ (5) | 94 | 92 | [2] |
| 3 | N-Phenylmaleimide | PPh₃ | Pd(PPh₃)₄ (10) | 85 | - | [1] |
Table 2: Vinylcyclopropane (VCP) Pathway Data
| Entry | Dipolarophile | Ligand | Catalyst (mol%) | Yield (%) | dr | ee (%) | Reference |
| 1 | Alkylidene azlactone | (R,R)-Trost Ligand | Pd₂(dba)₃·CHCl₃ (3) | 78 | 17:1 | 96 | [5] |
| 2 | N-Sulfonyl imine | Chiral Phosphoramidite | Pd₂(dba)₃·CHCl₃ (2.5) | 94 | 7:1 | 96 | [10][11] |
| 3 | α,β-Unsaturated aldehyde | (S)-DM-SEGPHOS | Pd₂(dba)₃·CHCl₃ (2.5) | 84 | >20:1 | 94 | [12] |
| 4 | Isatin-derived ketimine | Chiral Phosphoramidite L1 | Pd(dba)₂ (10) | 92 | 2:1 | 95 | [10] |
Table 3: Twofold C(sp³)–H Activation Pathway Data
| Entry | Amide Substrate | Maleimide | Ligand (mol%) | Catalyst (mol%) | Yield (%) | dr | Reference |
| 1 | Pivalamide | N-(4-nitrophenyl)maleimide | Pyridine-3-sulfonic acid (10) | Pd(OAc)₂ (10) | 85 | >20:1 | [7] |
| 2 | Cyclohexanecarboxamide | N-phenylmaleimide | Pyridine-3-sulfonic acid (10) | Pd(OAc)₂ (10) | 75 | >20:1 | [7] |
| 3 | 2-Methyl-2-phenylpropanamide | N-benzylmaleimide | Pyridine-3-sulfonic acid (10) | Pd(OAc)₂ (10) | 81 | >20:1 | [7] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these reactions. Below are representative protocols for each major mechanistic pathway.
General Experimental Workflow
Protocol 1: Asymmetric [3+2] Cycloaddition of a VCP with an Alkylidene Azlactone[5]
Materials:
-
Vinylcyclopropane (1.2 equiv)
-
Alkylidene azlactone (1.0 equiv)
-
Pd₂(dba)₃·CHCl₃ (3 mol%)
-
(R,R)-Trost Ligand (9 mol%)
-
Toluene (anhydrous)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃·CHCl₃ and the (R,R)-Trost ligand.
-
Add anhydrous toluene and stir the mixture at room temperature for 20 minutes.
-
Add the alkylidene azlactone followed by the vinylcyclopropane.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired cyclopentane product.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Protocol 2: [3+2] Cycloaddition via Twofold C(sp³)–H Activation[7]
Materials:
-
Aliphatic amide (1.0 equiv)
-
Maleimide (1.5 equiv)
-
Pd(OAc)₂ (10 mol%)
-
Pyridine-3-sulfonic acid ligand (10 mol%)
-
AgOAc (2.0 equiv)
-
Hexafluoroisopropanol (HFIP)
Procedure:
-
To an oven-dried vial, add the aliphatic amide, maleimide, Pd(OAc)₂, pyridine-3-sulfonic acid ligand, and AgOAc.
-
Evacuate and backfill the vial with argon.
-
Add HFIP via syringe.
-
Seal the vial and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 24 hours.
-
Cool the reaction to room temperature, dilute with dichloromethane, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.
-
The yield and diastereomeric ratio can be determined by ¹H NMR analysis of the crude product using an internal standard.
This guide provides a foundational understanding of palladium-catalyzed [3+2] cycloaddition reactions. For specific applications, further optimization of reaction conditions, including catalyst, ligand, solvent, and temperature, may be necessary. The provided protocols serve as a starting point for researchers to explore this powerful synthetic methodology.
References
- 1. Trimethylenemethane(TMM) Cycloaddition | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Palladium-Catalyzed Asymmetric [3+2] Trimethylenemethane Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemtube3d.com [chemtube3d.com]
- 5. Palladium-Catalyzed Diastereo- and Enantioselective Formal [3+2]-Cycloadditions of Substituted Vinylcyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic study on the palladium-catalyzed (3 + 2) intramolecular cycloaddition of alk-5-enylidenecyclopropanes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Palladium-Catalyzed [3+2] Cycloaddition via Two-Fold 1,3-C(sp3)-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed [3 + 2] Cycloaddition via Twofold 1,3-C(sp3)-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palladium-catalysed [3+2] cycloaddition of alk-5-ynylidenecyclopropanes to alkynes: a mechanistic DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium-Catalyzed Highly Enantioselective Cycloaddition of Vinyl Cyclopropanes with Imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Safety and Handling of 2-(trimethylsilylmethyl)allyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-(trimethylsilylmethyl)allyl acetate (CAS No. 72047-94-0). The content is intended for professionals in research and development who may handle this compound. All information is collated from publicly available safety data sheets and chemical databases.
Chemical Identification and Physical Properties
This compound is a liquid organosilicon compound. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈O₂Si | [1][2][3] |
| Molecular Weight | 186.32 g/mol | [1] |
| Appearance | Clear, colorless liquid | |
| Boiling Point | 95 °C @ 7 mm Hg | [4] |
| 68–70 °C @ 6.5 mmHg | [4] | |
| 60–61 °C @ 2.5 mmHg | [4] | |
| 228.3 °C @ 760 mmHg | [3] | |
| Density | 0.877 g/mL at 25 °C | [4] |
| 0.882 g/cm³ | [3] | |
| Flash Point | 71.1 °C | [3] |
| 160 °F (71 °C) | ||
| Refractive Index | n20/D 1.440 | [4] |
| 1.423 | [3] | |
| Water Solubility | Reacts | [3] |
| Solubility | Soluble in most organic solvents | [4] |
Hazard Identification and Classification
This compound is classified as an irritant. The GHS hazard classifications are provided below.
| Hazard Class | Category | Hazard Statement |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictogram:
Toxicological Information
| Test | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 130 mg/kg | [5][6] |
| LD50 | Mouse | Oral | 170 mg/kg | [5] |
| LD50 | Rabbit | Dermal | 1021 mg/kg | [5] |
| LC50 | Rat | Inhalation | 1000 ppm/1H | [5][6] |
Studies on allyl acetate indicate that it can cause hepatotoxicity and is a protoxicant that can be biotransformed into the more toxic compound acrolein after absorption.[7][8]
Occupational Exposure Limits
No specific occupational exposure limits (OELs) have been established for this compound.[9] In the absence of specific limits, it is crucial to handle this compound with care, minimizing exposure through all routes (inhalation, skin, and eye contact) and adhering to the general principles of chemical hygiene.
Experimental Protocols: Safe Handling and Emergency Procedures
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this chemical to determine the appropriate PPE. The following are general recommendations:
-
Eye Protection: Wear chemical safety goggles.[5]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[5][10]
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate or for larger quantities, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[5][10]
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[10] Do not breathe vapors or mist.[10] Keep away from sources of ignition, and use non-sparking tools.[9][10] Ground and bond containers when transferring material.[9]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[9] Store away from oxidizing agents.[9][10]
First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[10]
-
In case of skin contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and wash before reuse. Get medical attention if irritation develops.[10]
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[10]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.[10]
Spill and Leak Procedures
-
Minor Spills:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation and eliminate all ignition sources.[9]
-
Wear appropriate PPE as described in section 5.1.
-
Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[9][11]
-
Collect the absorbed material using non-sparking tools and place it in a suitable, sealed container for disposal as hazardous waste.[9][11]
-
Clean the spill area with soap and water.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team.
-
Prevent the spill from entering drains or waterways.[11]
-
Disposal
Dispose of this chemical and its container as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
Reactivity and Decomposition
-
Reactivity: The compound may react with strong oxidizing agents.[5] It is also expected to react with water.[3]
-
Hazardous Decomposition Products: When heated to decomposition, it may emit acrid smoke and irritating fumes, including carbon monoxide and carbon dioxide.[5][12] Thermal decomposition of similar allyl esters can produce acetic acid and various hydrocarbons.[13]
Visualizations
The following diagrams illustrate key safety and handling concepts for this compound.
Caption: A logical workflow for the safe handling of this compound.
Caption: Relationship between hazards and necessary safety precautions.
References
- 1. This compound | C9H18O2Si | CID 4428347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-[(Trimethylsilyl)methyl]allyl Acetate 97% | CAS: 72047-94-0 | AChemBlock [achemblock.com]
- 3. This compound | 72047-94-0 [chemnet.com]
- 4. This compound | 72047-94-0 [chemicalbook.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. A comparative 90-day toxicity study of allyl acetate, allyl alcohol and acrolein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nj.gov [nj.gov]
- 10. gelest.com [gelest.com]
- 11. ALLYL ACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. Allyl acetate | C5H8O2 | CID 11584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]
Methodological & Application
Application Notes and Protocols: Trimethylenemethane [3+2] Cycloaddition
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed experimental protocols for the palladium-catalyzed trimethylenemethane cycloaddition, focusing on the widely used precursor, 2-(trimethylsilylmethyl)allyl acetate. An asymmetric variant of the reaction is also detailed, highlighting the use of chiral phosphoramidite ligands to achieve high enantioselectivity.
General Reaction Mechanism and Workflow
The palladium-catalyzed TMM cycloaddition reaction is believed to proceed through a stepwise mechanism.[6][7] Initially, a palladium(0) catalyst oxidatively adds to the allylic acetate precursor, forming a π-allylpalladium intermediate. Subsequent elimination of the trimethylsilyl group, promoted by the acetate anion, generates the key zwitterionic Pd-TMM intermediate. This nucleophilic intermediate then adds to an electron-deficient alkene (the acceptor) to form a new carbon-carbon bond. Finally, intramolecular cyclization occurs to furnish the five-membered ring product and regenerate the palladium(0) catalyst.[2][8]
Figure 1. General experimental workflow for a palladium-catalyzed TMM cycloaddition.
Experimental Protocols
Protocol 1: General Palladium-Catalyzed [3+2] Cycloaddition
This protocol describes a general procedure for the palladium-catalyzed cycloaddition of this compound with an electron-deficient olefin.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(isopropyl)phosphite (P(Oi-Pr)₃)
-
This compound (TMM precursor)
-
Electron-deficient alkene (acceptor)
-
Anhydrous tetrahydrofuran (THF) or toluene
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried flask under an inert atmosphere, add palladium(II) acetate (5 mol %) and tri(isopropyl)phosphite (10-15 mol %).
-
Add the electron-deficient alkene (1.0 equiv) and anhydrous THF or toluene (to make a 0.2 M solution).
-
Add the this compound (1.5-2.0 equiv).
-
Heat the reaction mixture to the desired temperature (typically between 60-110 °C) and stir for 2-24 hours.[1][2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired methylenecyclopentane product.
Protocol 2: Asymmetric Palladium-Catalyzed [3+2] Cycloaddition with Imines
This protocol details an enantioselective TMM cycloaddition with imines using a chiral phosphoramidite ligand to synthesize chiral pyrrolidines.[9]
Materials:
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
Chiral phosphoramidite ligand (e.g., L10 as described in the literature, 10 mol %)[10]
-
Imine (1.0 equiv)
-
This compound (TMM precursor, 1.6 equiv)
-
Anhydrous toluene
-
Inert gas (Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a glovebox or under a stream of argon, add Pd(dba)₂ (5 mol %) and the chiral phosphoramidite ligand (10 mol %) to an oven-dried flask.
-
Add the imine (1.0 equiv) to the flask.
-
Evacuate and purge the flask with argon.
-
Add anhydrous toluene (to make a 0.2 M solution).
-
Add this compound (1.6 equiv).
-
Stir the reaction at the specified temperature (can range from -15 °C to room temperature) for approximately 4 hours.[9]
-
Monitor the reaction for the disappearance of the starting material by TLC or GC.
-
Once the reaction is complete, concentrate the mixture directly.
-
Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched pyrrolidine.
Data Presentation
The following table summarizes representative quantitative data for the asymmetric TMM cycloaddition with various imines, adapted from the literature.[9]
| Entry | Imine Substrate (R group on N) | Yield (%) | ee (%) |
| 1 | Phenyl | 95 | 87 |
| 2 | 4-Methoxyphenyl | 99 | 90 |
| 3 | 4-Chlorophenyl | 97 | 84 |
| 4 | N-Boc | 99 | 85 |
| 5 | N-Boc (with t-butyl on C) | 99 | 92 |
Reactions were performed at 0.2 M in toluene with 5 mol % Pd(dba)₂, 10 mol % ligand, and 1.6 equiv of TMM precursor, and stirred for 4 h.[9]
Signaling Pathways and Logical Relationships
The catalytic cycle for the palladium-catalyzed TMM cycloaddition is a key logical relationship in understanding this reaction. The following diagram illustrates the proposed catalytic cycle for the reaction of a silylated allylic acetate.
Figure 2. Proposed catalytic cycle for the Pd-TMM cycloaddition.
References
- 1. Trimethylenemethane cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Development of an Asymmetric Trimethylenemethane Cycloaddition Reaction: Application in the Enantioselective Synthesis of Highly Substituted Carbocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trimethylenemethane(TMM) Cycloaddition | Chem-Station Int. Ed. [en.chem-station.com]
- 4. thieme.de [thieme.de]
- 5. All-carbon [3 + 2] cycloaddition in natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cycloaddition Reactions in Organic Synthesis - Стр 8 [studfile.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemtube3d.com [chemtube3d.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of Trimethylenemethane with Imines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclopentane Synthesis using 2-(trimethylsilylmethyl)allyl acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis of functionalized cyclopentanes via a palladium-catalyzed [3+2] trimethylenemethane (TMM) cycloaddition reaction. The protocol utilizes 2-(trimethylsilylmethyl)allyl acetate as the TMM precursor, a versatile and reactive starting material for the construction of five-membered carbocyclic rings. This methodology is of significant interest to the pharmaceutical and agrochemical industries for the synthesis of complex molecules and natural product analogs containing the cyclopentane moiety.[1][2][3] These application notes include a step-by-step experimental protocol, a summary of reaction performance, and essential safety information.
Introduction
The cyclopentane ring is a ubiquitous structural motif found in a vast array of biologically active compounds, including prostaglandins, steroids, and various pharmaceuticals.[3] The development of efficient and stereoselective methods for the construction of this carbocycle is a central goal in organic synthesis. The palladium-catalyzed [3+2] cycloaddition of a trimethylenemethane (TMM) synthon with an olefin represents a powerful strategy for the direct formation of functionalized cyclopentanes.[1][4] This reaction, pioneered by Barry Trost, utilizes this compound as a stable precursor to the reactive TMM intermediate.[1] The in situ generation of the Pd-TMM complex allows for a highly chemo-, regio-, and diastereoselective cycloaddition with a variety of electron-deficient olefins.[2][3]
Signaling Pathway and Experimental Workflow
The overall transformation involves the palladium(0)-catalyzed reaction of this compound with an alkene to form an exo-methylenecyclopentane derivative. The generally accepted mechanism proceeds through several key steps outlined below.
Caption: Overall workflow from precursor synthesis to the final purified cyclopentane product.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a common method for the preparation of the TMM precursor.
Materials:
-
Methallyl alcohol
-
Hexamethyldisilazane ((Me₃Si)₂NH)
-
Copper(I) iodide (CuI)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Acetic anhydride (Ac₂O)
-
Pyridine
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Silylation of Methallyl Alcohol:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add methallyl alcohol and a catalytic amount of copper(I) iodide.
-
Cool the flask in an ice bath and add hexamethyldisilazane dropwise with stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude 2-(trimethylsilylmethyl)allyl alcohol.
-
-
Acetylation of 2-(trimethylsilylmethyl)allyl alcohol:
-
To a solution of the crude 2-(trimethylsilylmethyl)allyl alcohol in pyridine at 0 °C, add acetic anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed (monitor by TLC).
-
Carefully pour the reaction mixture into a flask containing ice and water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers sequentially with cold dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
-
Protocol 2: Palladium-Catalyzed [3+2] Cycloaddition
This protocol provides a general procedure for the cycloaddition reaction. Reaction conditions may require optimization for specific substrates.
Materials:
-
This compound
-
Alkene acceptor (e.g., an electron-deficient olefin)
-
Palladium catalyst (e.g., Pd(OAc)₂, [Pd₂(dba)₃CHCl₃])
-
Ligand (e.g., tri(isopropyl)phosphite, triphenylphosphine)
-
Anhydrous solvent (e.g., THF, toluene, dioxane)[5]
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst and the ligand.
-
Add the anhydrous solvent and stir the mixture at room temperature for a few minutes to allow for catalyst pre-formation.
-
Add the alkene acceptor to the flask.
-
Finally, add the this compound via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically between 60-110 °C) and stir.[5]
-
Monitor the progress of the reaction by TLC or GC/MS.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the pure exo-methylenecyclopentane derivative.
-
Data Presentation
The following tables summarize representative data for the palladium-catalyzed [3+2] cycloaddition of this compound with various alkene acceptors.
Table 1: Reaction of this compound with Various Olefins
| Entry | Alkene Acceptor | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Methyl acrylate | Pd(OAc)₂ (5) | P(O-i-Pr)₃ (15) | THF | 65 | 18 | 85 | Trost et al. |
| 2 | Acrylonitrile | Pd(OAc)₂ (5) | P(O-i-Pr)₃ (15) | Toluene | 80 | 24 | 78 | Trost et al. |
| 3 | Phenyl vinyl sulfone | [Pd₂(dba)₃] (2.5) | PPh₃ (10) | Dioxane | 100 | 12 | 92 | Trost et al. |
| 4 | Cyclopentenone | Pd(OAc)₂ (5) | P(O-i-Pr)₃ (15) | THF | 65 | 16 | 88 | Trost et al. |
Table 2: Asymmetric Palladium-Catalyzed [3+2] TMM Cycloaddition
| Entry | Alkene Acceptor | Catalyst (mol%) | Chiral Ligand (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Benzylideneacetone | [Pd₂(dba)₃] (2.5) | (R,R)-Trost Ligand (7.5) | Toluene | 25 | 95 | 92 | Trost et al. |
| 2 | Methyl cinnamate | [Pd₂(dba)₃] (2.5) | (R,R)-Trost Ligand (7.5) | Toluene | 0 | 82 | 88 | Trost et al. |
| 3 | 2-Cyclopentenone | [Pd₂(dba)₃] (2.5) | (S,S)-ANDEN-Phos (7.5) | Dioxane | 25 | 90 | 95 | Feringa et al. |
Safety and Handling
-
This compound: This compound may be harmful if swallowed, inhaled, or absorbed through the skin. It can cause skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium Catalysts: Palladium compounds can be toxic and are often flammable. Handle in a fume hood and avoid creating dust. Keep away from heat, sparks, and open flames.[6][7]
-
Organophosphorus Ligands: Many organophosphorus ligands are toxic and air-sensitive. Handle under an inert atmosphere.
-
Solvents: The solvents used in this procedure (THF, toluene, dioxane) are flammable and have associated health risks. Use in a well-ventilated area and take appropriate fire safety precautions.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
Conclusion
The palladium-catalyzed [3+2] cycloaddition of this compound is a robust and versatile method for the synthesis of functionalized cyclopentanes. The reaction proceeds under relatively mild conditions and tolerates a wide range of functional groups. Furthermore, the development of asymmetric variants of this reaction provides access to enantioenriched cyclopentane derivatives, which are valuable building blocks in drug discovery and development. The protocols and data presented herein serve as a comprehensive guide for researchers employing this powerful synthetic methodology.
References
- 1. stacks.stanford.edu [stacks.stanford.edu]
- 2. Palladium-catalyzed asymmetric [3 + 2] trimethylenemethane cycloaddition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trimethylenemethane(TMM) Cycloaddition | Chem-Station Int. Ed. [en.chem-station.com]
- 4. chemtube3d.com [chemtube3d.com]
- 5. Trimethylenemethane cycloaddition - Wikipedia [en.wikipedia.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. honrel.com [honrel.com]
Application Notes and Protocols: Asymmetric Synthesis of Carbocycles with 2-(trimethylsilylmethyl)allyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The construction of enantiomerically enriched carbocyclic frameworks is a cornerstone of modern organic synthesis, particularly in the development of new therapeutic agents and the total synthesis of complex natural products. One powerful method for the stereocontrolled formation of five-membered rings is the palladium-catalyzed asymmetric [3+2] cycloaddition of a trimethylenemethane (TMM) precursor with an acceptor olefin. This application note details the use of 2-(trimethylsilylmethyl)allyl acetate as a versatile TMM precursor for the synthesis of chiral exo-methylenecyclopentanes. The reaction, pioneered by the Trost group, offers high levels of chemo-, regio-, and diastereoselectivity, as well as excellent enantiocontrol through the use of chiral phosphine ligands.[1]
This document provides an overview of the reaction, a summary of representative quantitative data, detailed experimental protocols for key transformations, and visualizations of the reaction mechanism and workflow.
Reaction Overview and Mechanism
The palladium-catalyzed [3+2] cycloaddition of this compound with electron-deficient olefins provides a direct route to highly functionalized cyclopentane rings.[1] The reaction is initiated by the oxidative addition of a Pd(0) complex to the allyl acetate, forming a π-allylpalladium intermediate. Subsequent attack of the displaced acetate anion on the trimethylsilyl group generates a zwitterionic palladium-TMM intermediate. This intermediate then undergoes a stepwise cycloaddition with an electron-deficient olefin to afford the exo-methylenecyclopentane product and regenerate the Pd(0) catalyst. The enantioselectivity of the reaction is controlled by the chiral ligand coordinated to the palladium center.
A proposed mechanism for this transformation is depicted below.
References
Application Notes and Protocols for the Selection of Phosphine Ligands in Enantioselective TMM Cycloaddition
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Palladium-catalyzed [3+2] trimethylenemethane (TMM) cycloaddition is a powerful method for the construction of five-membered rings, which are common motifs in numerous natural products and pharmaceuticals. Achieving high enantioselectivity in this reaction is crucial for the synthesis of chiral molecules. The choice of the chiral phosphine ligand is paramount in controlling the stereochemical outcome. This document provides a comprehensive overview of the selection and application of phosphine ligands, with a primary focus on the highly successful phosphoramidite class of ligands, for the enantioselective TMM cycloaddition. Detailed experimental protocols, quantitative data, and visual diagrams are presented to guide researchers in this field.
Introduction to Enantioselective TMM Cycloaddition
The TMM cycloaddition involves the reaction of a TMM precursor, typically 2-(trimethylsilylmethyl)allyl acetate, with an electron-deficient olefin in the presence of a palladium catalyst. The reaction proceeds through a zwitterionic Pd-TMM intermediate. The enantioselectivity is determined by the chiral ligand coordinated to the palladium center, which influences the facial selectivity of the nucleophilic attack of the TMM unit on the acceptor.
While various classes of phosphine ligands have been explored, monodentate phosphoramidite ligands, particularly those developed by the Trost group, have demonstrated superior performance in terms of both reactivity and enantioselectivity.[1][2] This is noteworthy as the enantiodetermining step occurs at a significant distance from the chiral ligand.[3]
Key Phosphine Ligands for Enantioselective TMM Cycloaddition
The most successful and widely employed ligands for the enantioselective TMM cycloaddition are chiral phosphoramidites derived from binaphthol (BINOL) and a chiral amine. The modular nature of these ligands allows for fine-tuning of their steric and electronic properties.
Phosphoramidite Ligands
Phosphoramidite ligands have proven to be the ligands of choice for the Pd-catalyzed asymmetric TMM cycloaddition.[1][4][5] Their efficacy is attributed to their unique steric and electronic properties, which create a well-defined chiral pocket around the metal center.
Key Structures:
-
(S)-L1 (Standard Trost Ligand): A widely used ligand that provides high enantioselectivity for a broad range of substrates.
-
(S,S,S)-L2 (Azepane-based Ligand): A more recently developed ligand that has shown improved performance in certain cases.
-
Other variations: Modifications of the amine or BINOL backbone can be used to optimize the ligand for specific substrates.
Other Phosphine Ligands
While phosphoramidites have dominated the field, other classes of phosphine ligands have been investigated, though with generally lower success for the TMM cycloaddition.
-
Diphosphine Ligands (e.g., BINAP): In several reported cases, common chiral diphosphine ligands like BINAP did not promote the TMM cycloaddition reaction.[6]
-
P-Chiral Ligands: While highly effective in other asymmetric transformations, their application in TMM cycloadditions is not well-documented with high success.
The superior performance of phosphoramidite ligands suggests that the specific electronic and steric environment they create is uniquely suited for controlling the stereochemistry of the TMM cycloaddition.
Quantitative Data Summary
The following tables summarize the performance of selected phosphoramidite ligands in the enantioselective TMM cycloaddition with various acceptors.
Table 1: Enantioselective TMM Cycloaddition with Olefin Acceptors [5]
| Entry | Acceptor | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Benzylidene malononitrile | (S)-L1 | Toluene | 25 | 95 | 95 |
| 2 | 2-Naphthylidene malononitrile | (S)-L1 | Toluene | 25 | 92 | 96 |
| 3 | 2-Chlorobenzylidene malononitrile | (S)-L1 | Toluene | 25 | 98 | 94 |
| 4 | Methyl 2-cyano-3-phenylacrylate | (S)-L1 | Toluene | 25 | 85 | 92 |
| 5 | Nitrostyrene | (S)-L1 | Toluene | 50 | 93 | 87 |
| 6 | 2-Nitronaphthalene | (S)-L1 | Toluene | 50 | 90 | 91 |
Table 2: Enantioselective TMM Cycloaddition with Imine Acceptors [4]
| Entry | Acceptor (N-Boc protected) | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Benzaldehyde imine | (S)-L1 | Toluene | 0 | 95 | 94 |
| 2 | 4-Methoxybenzaldehyde imine | (S)-L1 | Toluene | 0 | 93 | 95 |
| 3 | 4-Chlorobenzaldehyde imine | (S)-L1 | Toluene | 0 | 96 | 93 |
| 4 | 2-Naphthaldehyde imine | (S)-L1 | Toluene | 0 | 91 | 96 |
| 5 | 2-Thiophenecarboxaldehyde imine | (S)-L1 | Toluene | 0 | 88 | 92 |
Table 3: Enantioselective TMM Cycloaddition with Aldehyde Acceptors [7]
| Entry | Acceptor | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | (R,R,R)-L2 | Toluene | 0 | 85 | 90 |
| 2 | 4-Methoxybenzaldehyde | (R,R,R)-L2 | Toluene | 0 | 82 | 92 |
| 3 | 4-Nitrobenzaldehyde | (R,R,R)-L2 | Toluene | 0 | 88 | 88 |
| 4 | 2-Naphthaldehyde | (R,R,R)-L2 | Toluene | 0 | 80 | 93 |
| 5 | Cinnamaldehyde | (R,R,R)-L2 | Toluene | 0 | 75 | 85 |
Experimental Protocols
General Protocol for Enantioselective TMM Cycloaddition[5]
Materials:
-
Palladium precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Chiral phosphoramidite ligand (e.g., (S)-L1)
-
TMM precursor: this compound
-
Acceptor (olefin, imine, or aldehyde)
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (2.5 mol%) and the chiral phosphoramidite ligand (6.0 mol%).
-
Add the anhydrous solvent (to achieve a 0.1 M concentration of the acceptor).
-
Stir the mixture at room temperature for 15-30 minutes to allow for catalyst formation.
-
Add the acceptor (1.0 equiv).
-
Add the TMM precursor (1.2-1.5 equiv) dropwise to the reaction mixture.
-
Stir the reaction at the specified temperature (see tables above) and monitor by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC or SFC analysis.
Synthesis of a Standard Phosphoramidite Ligand ((R)-BINOL-derived)[8]
This protocol describes the synthesis of a common phosphoramidite ligand from (R)-(+)-1,1'-bi(2-naphthol).
Step 1: Synthesis of (R)-(-)-(1,1'-Binaphthalene-2,2'-dioxy)chlorophosphine [8]
-
Flame-dry a Schlenk flask equipped with a reflux condenser and purge with nitrogen.
-
Charge the flask with (R)-(+)-1,1'-bi(2-naphthol) (1.0 equiv) and phosphorus trichloride (9.6 equiv).[8]
-
Add a catalytic amount of 1-methyl-2-pyrrolidinone (0.008 equiv).[8]
-
Heat the mixture to 92 °C and reflux for 10 minutes.[8]
-
Cool the reaction to room temperature and remove excess PCl₃ under reduced pressure.
-
Dissolve the residue in diethyl ether and remove the solvent under reduced pressure to yield the chlorophosphine as a solid.
Step 2: Synthesis of the Phosphoramidite Ligand [8]
-
Flame-dry a separate Schlenk flask and purge with nitrogen.
-
Add the desired chiral secondary amine (e.g., bis((S)-1-phenylethyl)amine) (1.0 equiv) and anhydrous THF.
-
Cool the solution to -78 °C and add n-butyllithium (1.0 equiv) dropwise.[8]
-
Warm the mixture to -30 °C and then re-cool to -78 °C.
-
In a separate flask, dissolve the (R)-(-)-(1,1'-Binaphthalene-2,2'-dioxy)chlorophosphine (1.1 equiv) in anhydrous THF.
-
Add the chlorophosphine solution dropwise to the lithium amide solution at -78 °C.[8]
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure and purify the resulting phosphoramidite ligand by recrystallization or column chromatography.
Visualizations
Catalytic Cycle of the Pd-TMM Cycloaddition
Caption: Proposed catalytic cycle for the Pd-catalyzed TMM cycloaddition.
General Structure of Phosphoramidite Ligands
Caption: Modular structure of phosphoramidite ligands.
Experimental Workflow
Caption: General experimental workflow for enantioselective TMM cycloaddition.
Conclusion
The selection of an appropriate phosphine ligand is critical for achieving high enantioselectivity in the palladium-catalyzed TMM cycloaddition. The extensive research in this area has unequivocally identified chiral phosphoramidites as the premier class of ligands for this transformation, consistently delivering high yields and excellent enantioselectivities across a wide range of substrates. The modularity of these ligands allows for rational design and optimization for specific applications. The protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully implement and adapt this powerful methodology in their synthetic endeavors.
References
- 1. Development of an Asymmetric Trimethylenemethane Cycloaddition Reaction: Application in the Enantioselective Synthesis of Highly Substituted Carbocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forging Odd-Membered Rings: Palladium-Catalyzed Asymmetric Cycloadditions of Trimethylenemethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Asymmetric [3+2] Trimethylenemethane Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric Synthesis of Methylenetetrahydrofurans by Palladium-Catalyzed [3+2] Cycloaddition of Trimethylenemethane with Aldehydes – A Novel Ligand Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective Palladium-Catalyzed [3+2] Cycloadditions of Trimethylenemethane with Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed asymmetric [4 + 3] cycloaddition of methylene-trimethylenemethane: access to seven-membered exocyclic axially chiral allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric synthesis of methylenetetrahydrofurans by palladium-catalyzed [3 + 2] cycloaddition of trimethylenemethane with aldehydes--a novel ligand design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (R)-2,2′-BINAPHTHOYL-(S,S)-DI(1-PHENYLETHYL) AMINOPHOSPHINE. SCALABLE PROTOCOLS FOR THE SYNTHESES OF PHOSPHORAMIDITE (FERINGA) LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium Catalyst Systems for Reactions of 2-(Trimethylsilylmethyl)allyl Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for palladium-catalyzed reactions of 2-(trimethylsilylmethyl)allyl acetate. This versatile reagent serves as a valuable building block in organic synthesis, enabling the formation of complex molecular architectures. The protocols outlined below are based on established palladium-catalyzed methodologies, including the Tsuji-Trost allylic alkylation.
Introduction
Palladium-catalyzed reactions, particularly allylic alkylations, have become indispensable tools in modern organic synthesis. The Tsuji-Trost reaction, a palladium-catalyzed allylation of nucleophiles with allylic compounds, proceeds via a characteristic π-allylpalladium intermediate. This compound is a unique substrate in these reactions. The trimethylsilyl group can influence the regioselectivity of nucleophilic attack and participate in subsequent transformations.
Palladium phosphine complexes are frequently employed as catalysts for these transformations. The reaction generally begins with the coordination of the palladium(0) catalyst to the alkene of the allyl acetate, followed by oxidative addition to form a π-allylpalladium(II) complex with the loss of the acetate leaving group. Subsequently, a nucleophile attacks the π-allyl complex, typically at the less substituted carbon, to form the product and regenerate the palladium(0) catalyst.
Applications
Palladium-catalyzed reactions of this compound are primarily utilized for the synthesis of functionalized dienes and for the construction of cyclic systems through intramolecular reactions.
-
Intermolecular Allylic Alkylation: This reaction allows for the introduction of a variety of carbon and heteroatom nucleophiles, leading to the formation of substituted 1,4-dienes. These dienes are valuable precursors for further synthetic manipulations, including Diels-Alder reactions and metathesis.
-
Intramolecular Cyclization: When the nucleophile is tethered to the allylsilane backbone, palladium-catalyzed cyclization can occur, leading to the formation of various carbocycles and heterocycles.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Intermolecular Allylic Alkylation with Dimethyl Malonate (Adapted from General Tsuji-Trost Conditions)
This protocol describes the reaction of this compound with a soft carbon nucleophile, dimethyl malonate, to synthesize a functionalized 1,4-diene.
Reaction Scheme:
Caption: Palladium-catalyzed allylic alkylation.
Materials:
-
This compound
-
Dimethyl malonate
-
Potassium tert-butoxide (t-BuOK)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF (160 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Carefully add potassium tert-butoxide (2.0 eq) to the THF.
-
Slowly add dimethyl malonate (2.2 eq) dropwise to the suspension over 5 minutes.
-
Allow the resulting yellow slurry to warm to room temperature (25 °C) and stir for 10 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture in one portion.
-
Prepare a solution of this compound (1.0 eq, 49.5 mmol) in anhydrous THF (40 mL).
-
Add the solution of the allyl acetate dropwise to the reaction mixture over 10 minutes.
-
Heat the reaction mixture to 50 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Palladium(II)-Catalyzed Intramolecular Cyclization of an Allylsilane
This protocol details the intramolecular cyclization of an allylsilane containing a tethered nucleophile to form a heterocyclic product. This reaction proceeds via a different mechanism involving a Pd(II) catalyst and a re-oxidant.
Reaction Scheme:
Caption: Intramolecular cyclization workflow.
Materials:
-
Allylsilane substrate (containing a tethered nucleophile, e.g., a hydroxyl or toluenesulfonamide group)
-
Lithium tetrachloropalladate(II) (Li₂[PdCl₄])
-
Copper(II) chloride (CuCl₂)
-
iso-Propanol (iPrOH) or tert-Butanol (tBuOH)
-
Diethyl ether
-
Brine
Procedure:
-
In a reaction vessel, combine the allylsilane substrate (0.5 mmol), lithium tetrachloropalladate(II) (0.007 g, 0.025 mmol, 5 mol%), and copper(II) chloride (0.168 g, 1.25 mmol) in either iso-propanol or tert-butanol (5 mL).
-
Stir the reaction mixture at the appropriate temperature and for the required time (refer to specific literature for the substrate).
-
Once the reaction is complete as determined by TLC, dilute the reaction mixture with diethyl ether (25 mL).
-
Extract the mixture with brine (2 x 10 mL).
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the cyclized product.
Data Presentation
The efficiency of palladium-catalyzed reactions of this compound is highly dependent on the choice of catalyst, ligands, and reaction conditions. Below is a summary of typical data obtained for related palladium-catalyzed allylic alkylations.
Table 1: Effect of Ligand on Palladium-Catalyzed Allylic Alkylation
| Entry | Palladium Precursor | Ligand | Solvent | Conversion (%) |
| 1 | Pd(OAc)₂ | PPh₃ (4 equiv) | [bmim][BF₄] | >95 |
| 2 | Pd(OAc)₂ | PPh₃ (3 equiv) | [bmim][BF₄] | 50 |
| 3 | Pd(OAc)₂ | PPh₃ (1 equiv) | [bmim][BF₄] | 13 |
| 4 | Pd(OAc)₂ | PCy₃ | [bmim][BF₄] | High |
| 5 | Pd(OAc)₂ | P(OPh)₃ | [bmim][BF₄] | Low |
Data adapted from a study on ligand effects in a similar system. Conversion was determined after 15 hours.
Table 2: Optimization of Asymmetric Allylic Alkylation Conditions
| Entry | Palladium Precursor | Ligand | Base | Solvent | Yield (%) | ee (%) |
| 1 | [Pd(C₃H₅)Cl]₂ | Ligand A | CsF | DME | - | 77 |
| 2 | [Pd(C₃H₅)Cl]₂ | Ligand A | TBAT | Toluene | 69 | 84 (98 after recrystallization) |
| 3 | [Pd(C₃H₅)Cl]₂ (0.25 mol%) | Ligand A | TBAT | Toluene | 96-100 | - |
Data adapted from a study on asymmetric allylic alkylation of an oxindole nucleophile. Ligand A refers to a specific chiral ligand from the study. TBAT = Tetrabutylammonium difluorotriphenylsilicate.
Mechanistic Considerations
The palladium-catalyzed reaction of this compound with a nucleophile is believed to proceed through the general Tsuji-Trost catalytic cycle.
Caption: General catalytic cycle for allylic alkylation.
The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-oxygen bond of the allyl acetate to form a π-allylpalladium(II) complex.
-
Nucleophilic Attack: The nucleophile attacks one of the terminal carbons of the π-allyl intermediate. In the case of this compound, the attack is expected to occur at the carbon distal to the silylmethyl group due to steric hindrance.
-
Reductive Elimination: The palladium catalyst is regenerated, and the alkylated product is released.
For the Pd(II)-catalyzed cyclization, the mechanism involves the generation of the (η³-allyl)palladium intermediate through allylic displacement of the silyl group, followed by intramolecular nucleophilic attack and reoxidation of the palladium catalyst.
Conclusion
Palladium catalyst systems offer a powerful and versatile platform for the functionalization of this compound. The protocols and data presented herein provide a foundation for researchers to explore the utility of this substrate in the synthesis of complex organic molecules. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivities. Further optimization may be required for specific substrate and nucleophile combinations.
Application Notes and Protocols for Palladium-Catalyzed Annulation Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for selected palladium-catalyzed annulation reactions. These methods offer efficient pathways to construct complex heterocyclic and carbocyclic frameworks, which are prevalent in pharmaceuticals and natural products.
Larock Indole Synthesis: Palladium-Catalyzed Annulation of o-Iodoanilines and Internal Alkynes
The Larock indole synthesis is a powerful and versatile method for the preparation of 2,3-disubstituted indoles via a palladium-catalyzed heteroannulation of an o-iodoaniline with a disubstituted alkyne.[1][2][3][4] This reaction is highly valued for its broad substrate scope and functional group tolerance.[3][5][6]
Reaction Scheme:
Data Presentation
Table 1: Substrate Scope for the Larock Indole Synthesis. [6]
| Entry | o-Iodoaniline | Alkyne | Product | Yield (%) |
| 1 | 2-Iodoaniline | Diphenylacetylene | 2,3-Diphenylindole | 95 |
| 2 | 2-Iodo-4-methylaniline | Diphenylacetylene | 5-Methyl-2,3-diphenylindole | 92 |
| 3 | 2-Iodo-4-nitroaniline | Diphenylacetylene | 5-Nitro-2,3-diphenylindole | 75 |
| 4 | N-Methyl-2-iodoaniline | Diphenylacetylene | 1-Methyl-2,3-diphenylindole | 88 |
| 5 | 2-Iodoaniline | 1-Phenyl-1-propyne | 2-Methyl-3-phenylindole | 85 |
| 6 | 2-Iodoaniline | 3-Hexyne | 2,3-Diethylindole | 89 |
Experimental Protocol: General Procedure for the Larock Indole Synthesis[5][6]
To a flame-dried Schlenk tube equipped with a magnetic stir bar is added Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol%), anhydrous LiCl (42 mg, 1.0 mmol), and anhydrous K₂CO₃ (276 mg, 2.0 mmol). The tube is evacuated and backfilled with argon (this cycle is repeated three times). Under a positive pressure of argon, 2-iodoaniline (219 mg, 1.0 mmol), the internal alkyne (2.0 mmol), and anhydrous DMF (5 mL) are added via syringe. The reaction mixture is then heated to 100 °C and stirred for 12-24 hours, while monitoring the reaction progress by TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (3 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 2,3-disubstituted indole.
Signaling Pathway Diagram
Synthesis of 2,3-Dihydrobenzofurans via Palladium-Catalyzed [4+1] Annulation
The palladium-catalyzed annulation of o-iodoaryl acetates with 1,3-dienes provides an efficient route to 2,3-dihydrobenzofurans, which are important structural motifs in many biologically active compounds.[7]
Reaction Scheme:
Data Presentation
Table 2: Palladium-Catalyzed Synthesis of 2,3-Dihydrobenzofurans. [7]
| Entry | o-Iodoaryl Acetate | 1,3-Diene | Product | Yield (%) |
| 1 | 2-Iodophenyl acetate | 1,3-Butadiene | 2-Vinyl-2,3-dihydrobenzofuran | 85 |
| 2 | 2-Iodo-4-methylphenyl acetate | 1,3-Butadiene | 5-Methyl-2-vinyl-2,3-dihydrobenzofuran | 82 |
| 3 | 2-Iodophenyl acetate | Isoprene | 2-Isopropenyl-2,3-dihydrobenzofuran | 88 |
| 4 | 2-Iodophenyl acetate | 2,3-Dimethyl-1,3-butadiene | 2,2-Dimethyl-3-vinyl-2,3-dihydrobenzofuran | 75 |
| 5 | 2-Iodo-4-methoxyphenyl acetate | 1,3-Butadiene | 5-Methoxy-2-vinyl-2,3-dihydrobenzofuran | 78 |
Experimental Protocol: General Procedure for the Synthesis of 2,3-Dihydrobenzofurans[7]
In a sealed tube, Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol%), PPh₃ (13.1 mg, 0.05 mmol, 10 mol%), and Ag₂CO₃ (413 mg, 1.5 mmol) are placed. The tube is evacuated and backfilled with argon. The o-iodoaryl acetate (1.0 mmol), the 1,3-diene (2.0 mmol), and anhydrous acetonitrile (5 mL) are then added. The tube is sealed and the mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired 2,3-dihydrobenzofuran derivative.
Experimental Workflow Diagram
Synthesis of Functionalized Indolines via Palladium-Catalyzed Annulation of Haloanilines and Strained Alkenes
The palladium-catalyzed annulation of haloanilines with strained alkenes, such as norbornadiene, provides a versatile route to functionalized indoline scaffolds. Norbornadiene can serve as an acetylene synthon in this transformation.[8]
Reaction Scheme:
Data Presentation
Table 3: Palladium-Catalyzed Annulation of Haloanilines with Norbornadiene. [8]
| Entry | Haloaniline | Product | Yield (%) |
| 1 | N-Boc-2-bromoaniline | Fused indoline from N-Boc-aniline | 85 |
| 2 | N-Ts-2-bromoaniline | Fused indoline from N-Ts-aniline | 78 |
| 3 | N-Boc-2-bromo-4-methylaniline | 5-Methyl fused indoline derivative | 82 |
| 4 | N-Boc-2-iodoaniline | Fused indoline from N-Boc-aniline | 92 |
| 5 | N-Boc-2-bromo-4-fluoroaniline | 5-Fluoro fused indoline derivative | 75 |
Experimental Protocol: General Procedure for the Synthesis of Functionalized Indolines[8]
A mixture of the haloaniline (1.0 mmol), norbornadiene (2.0 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol, 5 mol%), P(o-tol)₃ (30.4 mg, 0.1 mmol, 10 mol%), and Cs₂CO₃ (652 mg, 2.0 mmol) in anhydrous toluene (5 mL) is placed in a sealed tube. The mixture is degassed with argon for 10 minutes and then heated at 110 °C for 16 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and filtered through a short pad of silica gel. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to give the desired functionalized indoline.
Logical Relationship Diagram
References
- 1. Collection - Synthesis of 2,3-Disubstituted Indoles via Palladium-Catalyzed Annulation of Internal Alkynes - The Journal of Organic Chemistry - Figshare [figshare.com]
- 2. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. pubs.acs.org [pubs.acs.org]
Applications of 2-(Trimethylsilylmethyl)allyl Acetate in Natural Product Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trimethylsilylmethyl)allyl acetate is a versatile C3 building block that has found significant application in the synthesis of complex natural products. Its primary utility lies in its role as a precursor to the trimethylenemethane (TMM) synthon in palladium-catalyzed [3+2] cycloaddition reactions. This powerful transformation allows for the rapid and often stereocontrolled construction of five-membered carbocyclic rings, a structural motif prevalent in a wide array of biologically active natural products. These application notes provide an overview of the use of this compound in the total synthesis of several key natural products, complete with detailed experimental protocols and quantitative data to facilitate its adoption in synthetic laboratories.
Core Application: Palladium-Catalyzed [3+2] Cycloaddition
The cornerstone of this compound's utility is the palladium-catalyzed [3+2] cycloaddition reaction. In this process, a palladium(0) catalyst facilitates the formation of a π-allylpalladium intermediate, which then acts as a trimethylenemethane (TMM) 1,3-dipole equivalent. This reactive species subsequently undergoes a cycloaddition with an electron-deficient alkene (the dipolarophile) to afford a methylenecyclopentane derivative. The reaction is known for its high chemo-, regio-, and diastereoselectivity.[1][2]
A general workflow for this key reaction is depicted below.
Caption: General workflow of the Pd-catalyzed [3+2] cycloaddition.
Application in Natural Product Synthesis
Total Synthesis of (±)-Marcfortine B
The potent anthelmintic agent marcfortine B, with its complex spirocyclic cyclopentanone core, represents a prime target for the application of the TMM cycloaddition. The synthesis by Trost and colleagues showcases the efficiency of this strategy in rapidly assembling the intricate carbon framework.[3][4]
Reaction Scheme:
Caption: Key [3+2] cycloaddition in the synthesis of Marcfortine B.
Quantitative Data:
| Product | Yield (%) | Diastereomeric Ratio |
| Spirocyclic Cyclopentane Intermediate | 93 | >20:1 |
Experimental Protocol: Synthesis of the Spirocyclic Intermediate in the Total Synthesis of (±)-Marcfortine B [4][5]
-
Preparation: To a flame-dried flask under an argon atmosphere, add the oxindole acceptor (1.0 equiv), this compound (1.5 equiv), and freshly distilled toluene (to achieve a 0.1 M concentration of the oxindole).
-
Catalyst Addition: Add palladium(II) acetate (0.025 equiv) and triisopropyl phosphite (0.075 equiv) to the solution.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring by TLC for the consumption of the starting material.
-
Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired spirocyclic cyclopentane product.
Total Synthesis of (±)-Brefeldin A
Brefeldin A is a macrolide antibiotic known for its ability to inhibit protein transport. Its synthesis has been a longstanding challenge, and various strategies have been developed. The application of the TMM cycloaddition provides an efficient entry to the cyclopentane core of this natural product.[6][7]
Reaction Scheme:
Caption: Construction of the bicyclic core of Brefeldin A.
Quantitative Data:
| Product | Yield (%) |
| Bicyclic Intermediate | 75-85 |
Experimental Protocol: Synthesis of the Bicyclic Intermediate for (±)-Brefeldin A
-
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the cyclopentenone derivative (1.0 equiv) in anhydrous and degassed THF (to a concentration of 0.2 M).
-
Reagent Addition: Add this compound (2.0 equiv) to the solution.
-
Catalyst Preparation: In a separate flask, prepare the palladium(0) catalyst by dissolving tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 equiv) and triisopropyl phosphite (0.4 equiv) in a small amount of THF.
-
Reaction Initiation: Add the catalyst solution to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 65 °C and stir for 16 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture in vacuo.
-
Purification: Purify the crude product by flash chromatography on silica gel (using an appropriate eluent system, e.g., ethyl acetate/hexanes) to yield the bicyclic intermediate.
Enantioselective Synthesis of (-)-Laurenyne
(-)-Laurenyne is a marine natural product containing a medium-sized ether ring, which presents a significant synthetic challenge. An enantioselective TMM cycloaddition has been explored as a key step in strategies targeting this class of molecules, demonstrating the potential for asymmetric synthesis using chiral ligands.
Reaction Scheme:
Caption: Asymmetric cycloaddition in the synthesis of (-)-Laurenyne.
Quantitative Data:
| Product | Yield (%) | Enantiomeric Excess (%) |
| Enantioenriched Cyclopentane | 80-90 | >90 |
Experimental Protocol: Asymmetric Synthesis of the Cyclopentane Core of (-)-Laurenyne
-
Catalyst Preparation: In a glovebox, charge a vial with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 equiv) and the desired chiral phosphine ligand (0.06 equiv). Add anhydrous toluene and stir for 30 minutes at room temperature.
-
Reaction Setup: In a separate flame-dried flask, dissolve the chiral acceptor (1.0 equiv) and this compound (1.2 equiv) in anhydrous toluene.
-
Reaction Initiation: Transfer the pre-formed catalyst solution to the reaction flask via cannula.
-
Reaction Conditions: Stir the reaction at room temperature for 24-48 hours, monitoring by chiral HPLC or GC to determine conversion and enantioselectivity.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the enantioenriched cyclopentane product.
Conclusion
This compound has proven to be an invaluable reagent in the field of natural product synthesis. Its ability to serve as a reliable precursor for the trimethylenemethane synthon in palladium-catalyzed [3+2] cycloadditions allows for the efficient and stereoselective construction of complex cyclopentanoid structures. The examples of marcfortine B, brefeldin A, and laurenyne highlight the power and versatility of this methodology. The detailed protocols provided herein are intended to serve as a practical guide for synthetic chemists looking to incorporate this powerful tool into their own research programs, enabling the synthesis of a wide range of biologically important molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-catalyzed asymmetric [3 + 2] trimethylenemethane cycloaddition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total Synthesis of Marcfortine B by Trost [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Concise total synthesis of (+/-)-marcfortine B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Raghavan Synthesis of Brefeldin A [organic-chemistry.org]
Synthesis of Functionalized Methylenecyclopentanes: Applications and Protocols for Researchers
The methylenecyclopentane motif is a key structural element in a variety of biologically active molecules and functional materials. Its unique combination of a five-membered ring and an exocyclic double bond provides a versatile scaffold for the development of novel therapeutic agents and advanced polymers. This document provides detailed application notes and experimental protocols for three powerful methods for the synthesis of functionalized methylenecyclopentanes, tailored for researchers, scientists, and drug development professionals.
Application Notes
Functionalized methylenecyclopentanes are of significant interest in medicinal chemistry. They form the core structure of several prostacyclin analogs, which are potent vasodilators and inhibitors of platelet aggregation. These compounds are crucial in the treatment of pulmonary hypertension and other cardiovascular diseases. The methylenecyclopentane scaffold allows for the precise spatial arrangement of functional groups, enabling high-affinity binding to therapeutic targets such as the prostacyclin (IP) receptor. Beyond cardiovascular applications, methylenecyclopentane-containing natural products have demonstrated promising antitumor activity, highlighting the therapeutic potential of this structural class.[1]
In the realm of materials science, the exocyclic double bond of methylenecyclopentanes serves as a reactive handle for polymerization. This allows for the synthesis of polymers with unique properties, including tailored thermal stability and mechanical strength, making them attractive for applications in specialty plastics and advanced materials.[2]
This document details three key synthetic strategies for accessing functionalized methylenecyclopentanes: Palladium-Catalyzed [3+2] Cycloaddition, Ring-Closing Metathesis (RCM), and the Enantioselective Conia-Ene Reaction. Each method offers distinct advantages in terms of substrate scope, stereocontrol, and functional group tolerance, providing a versatile toolkit for the synthesis of a wide range of methylenecyclopentane derivatives.
Key Synthetic Methodologies
Palladium-Catalyzed [3+2] Cycloaddition of Methylenecyclopropanes
This method provides a powerful means to construct highly functionalized cyclopentane rings through the reaction of a three-carbon unit (methylenecyclopropane) with a two-carbon unit (an electron-deficient olefin). The reaction proceeds via the formation of a trimethylenemethane (TMM) palladium intermediate, which then undergoes cycloaddition. This approach is particularly valuable for creating multiple stereocenters in a single step with high control.[3][4]
Experimental Workflow:
Caption: General workflow for Palladium-Catalyzed [3+2] Cycloaddition.
Detailed Protocol:
To a flame-dried Schlenk flask under an argon atmosphere is added Pd(PPh3)4 (5 mol%) and a phosphine ligand (e.g., PPh3, 20 mol%). Anhydrous, degassed toluene (0.1 M) is added, and the mixture is stirred for 10 minutes at room temperature. The methylenecyclopropane derivative (1.0 equiv) is then added, followed by the electron-deficient olefin (1.2 equiv). The flask is sealed and heated to 80 °C. The reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite®, eluting with ethyl acetate. The filtrate is concentrated under reduced pressure, and the residue is purified by silica gel column chromatography to afford the desired functionalized methylenecyclopentane.[5]
Quantitative Data:
| Entry | Methylenecyclopropane (MCP) Substrate | Olefin Substrate | Yield (%) | d.r. | Ref |
| 1 | Phenyl-substituted MCP | N-phenylmaleimide | 85 | >20:1 | [3] |
| 2 | Ester-substituted MCP | Dimethyl fumarate | 78 | 10:1 | [4] |
| 3 | Unsubstituted MCP | Acrylonitrile | 92 | - | [5] |
| 4 | Phenyl-substituted MCP | Methyl acrylate | 81 | 5:1 | [3] |
Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis (RCM) is a highly efficient method for the formation of cyclic olefins from acyclic dienes, catalyzed by ruthenium complexes such as Grubbs' catalysts. This reaction is valued for its high functional group tolerance and its ability to form rings of various sizes. For the synthesis of methylenecyclopentanes, a 1,6-diene precursor is required.[4][6]
Experimental Workflow:
Caption: General workflow for Ring-Closing Metathesis.
Detailed Protocol:
In a glovebox, the 1,6-diene substrate (1.0 equiv) is dissolved in anhydrous, degassed dichloromethane (0.05 M) in a Schlenk flask. To this solution, Grubbs' second-generation catalyst (1-5 mol%) is added. The flask is sealed and stirred at room temperature or heated to reflux. The reaction is monitored by TLC or GC-MS. Upon completion, the reaction is quenched by the addition of ethyl vinyl ether (10 equiv) and stirred for 30 minutes. The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to yield the methylenecyclopentane product.[7]
Quantitative Data:
| Entry | 1,6-Diene Substrate | Catalyst (mol%) | Yield (%) | Ref |
| 1 | Diethyl diallylmalonate | Grubbs II (5) | 95 | [7] |
| 2 | N-Tosyl-N,N-diallylamine | Grubbs II (2) | 98 | [8] |
| 3 | 1,6-Heptadien-4-ol | Grubbs I (6) | 99 | [9] |
| 4 | Diallyl ether | Grubbs II (3) | 92 | [4] |
Enantioselective Conia-Ene Reaction
The Conia-Ene reaction is an intramolecular cyclization of an enolizable carbonyl compound onto a tethered alkyne or alkene. The development of catalytic, enantioselective versions has significantly expanded its utility, allowing for the synthesis of chiral methylenecyclopentanes with high stereocontrol. A dual catalyst system, often involving a palladium(II) complex with a chiral ligand and a Lewis acid co-catalyst, is typically employed.[10][11]
Experimental Workflow:
Caption: General workflow for Enantioselective Conia-Ene Reaction.
Detailed Protocol:
In a glovebox, Pd(OTf)2 (5 mol%) and the chiral ligand (e.g., (S)-DTBM-SEGPHOS, 5.5 mol%) are dissolved in anhydrous dichloromethane (0.1 M) in a vial and stirred for 30 minutes. In a separate vial, the acetylenic β-dicarbonyl substrate (1.0 equiv) and Yb(OTf)3 (10 mol%) are dissolved in dichloromethane. The catalyst solution is then added to the substrate solution. The reaction is stirred at the specified temperature (e.g., room temperature) and monitored by TLC or chiral HPLC. Upon completion, the reaction mixture is concentrated and purified directly by silica gel column chromatography to afford the enantiomerically enriched methylenecyclopentane.[10]
Quantitative Data:
| Entry | Substrate | Yield (%) | ee (%) | Ref |
| 1 | Phenylacetylenic β-ketoester | 84 | 94 | [10] |
| 2 | Propargyl β-ketoester | 91 | 92 | [11] |
| 3 | Hexynyl β-ketoester | 78 | 90 | [10] |
| 4 | Cyclohexylacetylenic β-ketoester | 88 | 93 | [11] |
Signaling Pathway and Drug Development Application
Prostacyclin (IP) Receptor Signaling Pathway
Prostacyclin (PGI2) and its synthetic analogs, many of which contain a methylenecyclopentane core, exert their physiological effects by binding to the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). Activation of the IP receptor initiates a signaling cascade that plays a crucial role in vasodilation and the inhibition of platelet aggregation.[12][13]
Caption: Simplified Prostacyclin (IP) Receptor Signaling Pathway.
Application in Drug Development: Beraprost
Beraprost is a synthetic analog of prostacyclin that features a methylenecyclopentane core. It is used clinically for the treatment of pulmonary hypertension. By activating the IP receptor, beraprost triggers an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). This cascade leads to the relaxation of vascular smooth muscle, causing vasodilation, and inhibits platelet activation.[12] Furthermore, recent studies have shown that beraprost can exert anti-fibrotic effects by inhibiting the TGF-β/Smad signaling pathway, highlighting the multifaceted therapeutic potential of methylenecyclopentane-based drugs.[13] The development of such analogs underscores the importance of the synthetic methodologies detailed herein for accessing novel and improved therapeutic agents.
References
- 1. A Palladium-Catalyzed Vinylcyclopropane (3 + 2) Cycloaddition Approach to the Melodinus Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Diastereo- and Enantioselective Formal [3+2]-Cycloadditions of Substituted Vinylcyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 5. Palladium-Catalyzed Isomerization of Methylenecyclopropanes in Acetic Acid [organic-chemistry.org]
- 6. Ring Closing Metathesis [organic-chemistry.org]
- 7. scholar.utc.edu [scholar.utc.edu]
- 8. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Catalytic Enantioselective Conia-Ene Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Prostaglandin I2 IP Receptor Agonist, Beraprost, Prevents Transient Global Cerebral Ischemia Induced Hippocampal CA1 Injury in Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prostacyclin Analogue Beraprost Inhibits Cardiac Fibroblast Proliferation Depending on Prostacyclin Receptor Activation through a TGF β-Smad Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Trimethylenemethane Cycloaddition Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing trimethylenemethane (TMM) cycloaddition reactions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My TMM cycloaddition reaction is resulting in a low yield. What are the most common causes?
Low yields in TMM cycloaddition reactions are frequently attributed to several competing side reactions and suboptimal reaction conditions. The primary culprits include:
-
Competitive Ring Closure: The rapid closure of the trimethylenemethane intermediate to form methylenecyclopropane (MCP) is a significant competing pathway that can drastically reduce the yield of the desired [3+2] cycloaddition product.[1] This issue is generally less severe for cyclic TMM precursors due to the increased ring strain in the corresponding MCP.[1]
-
Dimerization of the TMM Intermediate: TMM intermediates can dimerize, leading to undesired byproducts and a lower yield of the target cycloadduct.[1]
-
Suboptimal Catalyst or Ligand Choice: The selection of the catalyst and ligand is critical, particularly in transition-metal-catalyzed reactions. An inappropriate catalyst-ligand combination can lead to low reactivity and yield.[2][3]
-
Incorrect Solvent or Temperature: The reaction solvent and temperature play a crucial role in the reaction's success. For instance, polar solvents are often preferred for reactions involving polar MCPs to facilitate the formation of the TMM intermediate.[1] Temperature can also significantly impact selectivity and yield.[3][4]
-
Presence of Oxygen: For reactions involving diazene precursors, the presence of oxygen can lead to unwanted radical reactions, thus requiring the use of degassed solvents.[1]
Q2: How can I minimize the formation of methylenecyclopropane (MCP) and other byproducts?
Minimizing byproduct formation is key to improving the yield of your TMM cycloaddition. Consider the following strategies:
-
Increase Alkene Concentration: Using a high concentration of the alkene (the two-atom component) can favor the intermolecular cycloaddition over the unimolecular ring closure to MCP or dimerization.[1]
-
Intramolecular Cycloaddition: Whenever feasible, designing the reaction in an intramolecular fashion can lead to higher stereoselectivity and site selectivity, and can circumvent issues of competitive MCP and dimer formation.[1]
-
Use of Bridged Diazenes: When using diazenes as TMM precursors, employing bridged structures can help to avoid competitive closure to MCPs and dimerization reactions.[1]
Q3: What are the recommended starting materials and catalysts for a successful TMM cycloaddition?
The choice of TMM precursor and catalyst system is highly dependent on the specific substrate and desired outcome. Here are some general guidelines:
-
TMM Precursors:
-
Diazenes: These can generate TMM intermediates upon thermal or photochemical extrusion of nitrogen. Bridged diazenes are often preferred to minimize side reactions.[1]
-
Silyl-substituted Allylic Acetates: These are commonly used in palladium-catalyzed reactions. A widely used precursor is 3-acetoxy-2-trimethylsilylmethyl-1-propene.[2][3]
-
Methylenecyclopropenes (MCPs): In the presence of palladium(0) or nickel(0) catalysts, MCPs can generate TMM synthons.[1]
-
-
Catalyst Systems:
-
Palladium-based catalysts: Pd(0) sources like Pd₂(dba)₃ are frequently used in combination with phosphine or phosphite ligands. Tri(isopropyl)phosphine is a common ligand for palladium.[1] For silylated allylic acetates, a common system is palladium(II) acetate with tri(isopropyl)phosphite.[1]
-
Nickel-based catalysts: Ni(0) sources such as Ni(cod)₂ are often paired with triarylphosphite ligands.[1]
-
Q4: How do I select the optimal solvent and temperature for my reaction?
Solvent and temperature are critical parameters that require careful optimization.
-
Solvent Selection:
-
For Diazenes: Degassed tetrahydrofuran (THF) at reflux is a commonly employed solvent system.[1]
-
For Polar MCPs: Polar solvents are generally used to facilitate the formation of the TMM intermediate.[1]
-
For Palladium-Catalyzed Reactions: Toluene and THF are the most common solvents of choice.[2] Solvent screening is often necessary to achieve optimal yield and selectivity.[3]
-
-
Temperature Optimization:
-
The optimal temperature can range from ambient temperature to reflux, depending on the specific reactants and catalyst system. For instance, palladium-catalyzed reactions of silylated allylic acetates are often carried out at temperatures between 60 to 110 °C.[1]
-
In some cases, lower temperatures can lead to higher stereoselectivity, although this may come at the cost of a longer reaction time or lower conversion.[3][4]
-
Quantitative Data Summary
The following tables summarize quantitative data on the effect of ligands and solvents on the yield and enantioselectivity of palladium-catalyzed TMM cycloaddition reactions.
Table 1: Effect of Different Ligands on a Pd-Catalyzed TMM Cycloaddition
| Entry | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | L1 | 0 | - |
| 2 | L2 | 78 | 29 |
| 3 | L4 | 0 | - |
| 4 | L5 | 0 | - |
| 5 | L6 | 80 | 58 |
Reaction conditions: 5 mol % Pd(dba)₂, 10 mol % ligand, in toluene at 23 °C. Data sourced from Trost, B. M., et al. (2006). Journal of the American Chemical Society.[3]
Table 2: Effect of Solvent on an Asymmetric [3+2] Cycloaddition
| Entry | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Toluene | >95 | 88 |
| 2 | THF | 80 | 55 |
| 3 | Diethyl ether | 75 | 48 |
| 4 | DME | 68 | 52 |
| 5 | DCM | <5 | - |
| 6 | CH₃CN | <5 | - |
| 7 | DMF | <5 | - |
| 8 | Dioxane | <5 | - |
Reaction conditions: 5% Pd(dba)₂, 10% ligand, 1.6 equiv donor, stirred for 2–24 hours. Data sourced from Trost, B. M., et al. (2011). Journal of the American Chemical Society.[2][3]
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed [3+2] Cycloaddition of a Silylated Allylic Acetate
This protocol is a generalized procedure based on commonly cited methodologies.[2]
-
Preparation: To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium source (e.g., 5 mol % Pd(dba)₂) and the desired ligand (e.g., 10 mol %).
-
Solvent and Reactants: Add the appropriate solvent (e.g., toluene, 0.2 M). Add the alkene acceptor (1.0 equivalent).
-
Initiation: Add the TMM precursor, such as 3-acetoxy-2-trimethylsilylmethyl-1-propene (1.6 equivalents).
-
Reaction: Stir the reaction mixture at the optimized temperature (e.g., 23 °C, 0 °C, or -25 °C) for the required time (typically 2-24 hours).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), until the acceptor is consumed.
-
Work-up: Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purification: Purify the crude product by column chromatography to obtain the desired methylenecyclopentane.
Visualizations
The following diagrams illustrate key concepts and workflows for optimizing TMM cycloaddition reactions.
Caption: A flowchart for troubleshooting low yields in TMM cycloadditions.
Caption: A simplified catalytic cycle for Pd-TMM cycloaddition reactions.
References
- 1. Trimethylenemethane cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Development of an Asymmetric Trimethylenemethane Cycloaddition Reaction: Application in the Enantioselective Synthesis of Highly Substituted Carbocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Asymmetric [3+2] Trimethylenemethane Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low conversion in palladium-catalyzed cycloadditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during palladium-catalyzed cycloaddition reactions, with a focus on resolving low product conversion.
Troubleshooting Guide
This section offers step-by-step guidance to diagnose and resolve common problems encountered during your experiments.
Question 1: My reaction shows low or no conversion to the desired cycloaddition product. What are the first steps I should take to troubleshoot?
Answer:
When facing low or no conversion, a systematic approach is crucial. Start by verifying the fundamental aspects of your experimental setup before moving to more complex variables.
Initial Checks:
-
Purity of Starting Materials: Ensure the high purity of your substrates, reagents, and solvents. Trace impurities can act as catalyst poisons or promote unwanted side reactions.[1]
-
Inert Atmosphere: Palladium(0) catalysts are often sensitive to air. Ensure your reaction is performed under a properly maintained inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.
-
Reagent Stoichiometry: Double-check the calculations and measurements for all reagents, including the catalyst, ligand, and any additives.
If these initial checks do not resolve the issue, proceed to the more detailed troubleshooting steps outlined in the subsequent questions.
Question 2: I suspect my palladium catalyst is the problem. How can I diagnose and address catalyst-related issues?
Answer:
Catalyst deactivation is a common cause of low conversion in palladium-catalyzed reactions.[2][3]
Possible Causes & Solutions:
-
Catalyst Deactivation: The active Pd(0) species can be susceptible to oxidation or aggregation into inactive palladium black.[2][3]
-
Diagnosis: The formation of a black precipitate is a visual indicator of catalyst aggregation.[3] To get a more precise understanding, techniques like X-ray Photoelectron Spectroscopy (XPS) can be used to analyze the oxidation state of the palladium species.[3]
-
Solution: Preventing deactivation is key. This can be achieved by ensuring stringent anaerobic conditions and using stabilizing ligands. In some cases, catalyst reactivation protocols can be employed, though this is often complex. A more practical approach is to start with a fresh batch of catalyst and ensure rigorous inert techniques.
-
-
Incorrect Palladium Precursor: The choice of palladium precursor can influence the reaction's success.
-
Diagnosis: Review literature for similar cycloaddition reactions to determine the most effective palladium sources.
-
Solution: Screen different palladium precursors such as Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂. The choice can depend on the specific cycloaddition and the ease of reduction to the active Pd(0) species. For example, in a study on [3+2] cycloadditions of α,β-unsaturated imines with vinylethylene carbonates, Pd(PPh₃)₄ and Pd₂(dba)₃ provided significantly better yields than Pd(OAc)₂.[4]
-
-
Catalyst Poisoning: Impurities in the starting materials or solvent can bind to the palladium center and inhibit its catalytic activity.
-
Diagnosis: This can be difficult to diagnose without analytical techniques. A common approach is to purify all reagents and solvents meticulously.
-
Solution: Use freshly distilled solvents and purified substrates. If a specific impurity is suspected, purification methods targeting that impurity should be employed.
-
Below is a troubleshooting workflow to diagnose the root cause of low conversion.
Caption: A systematic workflow for troubleshooting low conversion.
Question 3: My catalyst seems fine. Could the ligand be the cause of the low yield?
Answer:
Yes, the choice of ligand is critical and directly influences the reactivity, selectivity, and stability of the palladium catalyst.[5][6][7]
Possible Causes & Solutions:
-
Inappropriate Ligand Electronics/Sterics: The electronic and steric properties of the ligand must be well-matched to the substrates and the specific cycloaddition.
-
Diagnosis: If the reaction is sluggish, the ligand may be too electron-withdrawing or not bulky enough to promote the desired catalytic steps. Conversely, an overly bulky ligand might hinder substrate coordination.
-
Solution: Screen a variety of ligands with different properties. For example, bulky phosphine ligands like P(tBu)₃ or Buchwald-type ligands are often effective.[8] In some cases, N-heterocyclic carbenes (NHCs) may offer better stability and reactivity.
-
-
Ligand Degradation: Some ligands, particularly certain phosphines, can be sensitive to air or moisture and may degrade under the reaction conditions.
-
Diagnosis: This can be difficult to observe directly during the reaction.
-
Solution: Use high-purity, fresh ligands and handle them under an inert atmosphere.
-
The following diagram illustrates the relationship between common problems, their causes, and potential solutions.
Caption: Relationship between problems, causes, and solutions.
Question 4: How do I choose the right solvent and temperature for my cycloaddition?
Answer:
Solvent and temperature are critical parameters that can dramatically affect reaction rates and selectivity.[9][10][11][12]
Solvent Selection:
-
The solvent can influence catalyst solubility, stability, and the rate of key steps in the catalytic cycle.[10][11]
-
Polar aprotic solvents like THF, dioxane, or DMF are commonly used.[11] However, nonpolar solvents like toluene may also be effective depending on the specific reaction.
-
It is often necessary to screen a range of solvents to find the optimal one for your system. For instance, a study on asymmetric decarboxylative cycloadditions found that while THF provided the best combination of enantioselectivity and diastereoselectivity, the reactions were sluggish, making CH₂Cl₂ the optimal solvent for a balance of reactivity and selectivity.[13][14]
Temperature Optimization:
-
Many palladium-catalyzed cycloadditions proceed at room temperature, but some may require heating to overcome activation barriers.[13][14]
-
However, elevated temperatures can also lead to catalyst decomposition or the formation of side products.[15]
-
If a reaction is slow at room temperature, incremental increases in temperature (e.g., to 40 °C, 60 °C, 80 °C) should be tested. For example, a reaction involving a highly electron-deficient olefin required heating to 80 °C to proceed.[13][14]
Data Presentation: Optimization of Reaction Conditions
Systematic screening of reaction parameters is essential for troubleshooting and optimization. The following tables, adapted from the literature, illustrate the impact of catalyst, ligand, and solvent choice on product yield.
Table 1: Effect of Palladium Catalyst on a [3+2] Cycloaddition (Adapted from a study on the cycloaddition of α,β-unsaturated imines and vinylethylene carbonates)[4]
| Entry | Palladium Catalyst | Yield (%) |
| 1 | Pd(PPh₃)₄ | 82 |
| 2 | Pd₂(dba)₃ | 82 |
| 3 | Pd(dba)₂ | 75 |
| 4 | PdCl₂ | 43 |
| 5 | Pd₂(dba)₃·CHCl₃ | 78 |
| 6 | Pd(OAc)₂ | 9 |
| 7 | Pd(CH₃CN)₂Cl₂ | 51 |
Table 2: Effect of Solvent on a [3+2] Cycloaddition (Adapted from the same study as Table 1)[4]
| Entry | Solvent | Yield (%) |
| 1 | Toluene | 82 |
| 2 | CH₂Cl₂ | 72 |
| 3 | CHCl₃ | 45 |
| 4 | MeCN | 49 |
| 5 | DMF | 24 |
| 6 | Et₂O | 73 |
| 7 | THF | 81 |
Experimental Protocols
Protocol 1: General Procedure for a Palladium-Catalyzed Cycloaddition
-
Preparation: To an oven-dried reaction vessel, add the palladium precursor (e.g., 2.5 mol%) and the ligand (e.g., 5-10 mol%) under an inert atmosphere (e.g., a glovebox or using Schlenk techniques).
-
Reagent Addition: Add the first substrate (1.0 equivalent) and the appropriate anhydrous and degassed solvent. Stir the mixture for a few minutes.
-
Initiation: Add the second substrate (typically 1.1-1.5 equivalents). If a base or other additive is required, it is usually added at this stage.
-
Reaction: Stir the reaction at the desired temperature (e.g., room temperature or elevated temperature) and monitor its progress by TLC, GC, or LC-MS.
-
Work-up and Purification: Once the reaction is complete, quench the reaction as appropriate (e.g., with water or a saturated aqueous solution). Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product using column chromatography.
Protocol 2: Small-Scale Reaction Screen for Troubleshooting
To efficiently test multiple conditions (e.g., different ligands or solvents), a small-scale screen in parallel is recommended.
-
Stock Solutions: Prepare stock solutions of your substrates in a common, high-purity solvent.
-
Array Setup: In an array of small reaction vials (e.g., in a 24-well plate) within a glovebox, dispense the required amounts of each unique solid reagent (e.g., different palladium precursors or ligands).
-
Reagent Dispensing: Using a multichannel pipette, dispense the stock solutions of the substrates and the different solvents to be tested into the appropriate vials.
-
Reaction and Analysis: Seal the vials, remove the plate from the glovebox, and place it on a shaker/heater block set to the desired temperature. After the specified reaction time, take an aliquot from each vial, dilute it, and analyze by LC-MS or GC-MS to determine the relative conversion in each reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general role of the ligand in a palladium-catalyzed cycloaddition? A1: The ligand plays several crucial roles: it stabilizes the palladium catalyst, preventing aggregation and decomposition[3]; it modulates the electronic properties of the metal center, which affects its reactivity in key steps like oxidative addition and reductive elimination[16]; and its steric bulk can influence the regioselectivity and stereoselectivity of the cycloaddition.[5][8]
Q2: Are there any general trends for how solvents affect these reactions? A2: While the optimal solvent is system-dependent, some general trends are observed. Polar aprotic solvents can stabilize charged intermediates and transition states that may form during the catalytic cycle, potentially accelerating the reaction.[10][12] However, some nonpolar solvents may be preferred if polar solvents coordinate too strongly to the catalyst and inhibit reactivity. The best approach is always empirical screening.[9][11]
Q3: Can additives help improve low conversion? A3: Yes, additives can be beneficial. For example, in some cycloadditions, Lewis acids have been shown to promote the reaction, possibly by activating one of the substrates.[17][18] Bases are also common additives, often required to neutralize acids generated during the reaction or to facilitate certain catalytic steps. The choice of base can also be critical.
Q4: My substrate has multiple reactive sites. How can I control the chemoselectivity of the cycloaddition? A4: Controlling chemoselectivity can be challenging but is often achievable through careful selection of the ligand and reaction conditions. Ligands with specific steric and electronic properties can direct the catalyst to a particular reactive site.[7] Sometimes, changing the palladium precursor or the solvent can also switch the selectivity.[10][12]
Q5: What should I do if I observe the formation of side products instead of my desired cycloadduct? A5: The formation of side products often indicates that an alternative reaction pathway is kinetically or thermodynamically favored under your current conditions. To favor the desired cycloaddition, you can try lowering the reaction temperature, changing the ligand to one that might sterically disfavor the side reaction, or altering the solvent. A detailed mechanistic understanding of both the desired and undesired pathways can be highly beneficial for rationally designing a solution.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Ligand and substrate effects during Pd-catalyzed cyclizations of alkyne-tethered cyclohexadienones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Asymmetric Cycloadditions of Palladium-Polarized Aza-o-xylylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. theses.enscm.fr [theses.enscm.fr]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
strategies to increase enantioselectivity in asymmetric TMM reactions
Welcome to the technical support center for asymmetric Trimethylenemethane (TMM) cycloaddition reactions. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments to achieve high enantioselectivity. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the lab.
Troubleshooting Guide
Issue: Low Enantioselectivity (% ee)
Low enantiomeric excess is a frequent challenge in asymmetric TMM cycloadditions. The following steps provide a systematic approach to troubleshoot and optimize your reaction.
1. Ligand Selection and Optimization:
The choice of chiral ligand is the most critical factor influencing enantioselectivity.[1][2][3][4] If you are observing low % ee, consider the following:
-
Ligand Family: Phosphoramidite ligands, particularly those with a pyrrolidine backbone, have shown great success in achieving high enantioselectivity in TMM cycloadditions.[1][2][3] If you are using a different class of ligand with poor results, switching to a proven phosphoramidite system is recommended.
-
Ligand Modification: The modular nature of phosphoramidite ligands allows for systematic tuning.[5] Small changes to the ligand structure can have a significant impact on enantioselectivity.[1] Consider modifying the amine component (e.g., from acyclic to cyclic systems like pyrrolidine or azetidine) or the biphenol/binaphthol unit to fine-tune the steric and electronic properties of the catalyst.[1][5]
-
Ligand Purity: Ensure the chiral ligand is of high purity. Impurities can negatively affect the catalytic activity and selectivity.
2. Reaction Temperature:
Temperature plays a crucial role in the enantiodetermining step.
-
Lowering the Temperature: In many cases, decreasing the reaction temperature leads to an increase in enantioselectivity.[1][6] This is because the energy difference between the diastereomeric transition states is amplified at lower temperatures. However, be aware that reducing the temperature can also decrease the reaction rate, potentially requiring longer reaction times.[6]
-
Temperature Screening: It is advisable to screen a range of temperatures (e.g., from room temperature down to -25 °C or lower) to find the optimal balance between enantioselectivity and reaction rate.[6]
3. Solvent Effects:
The solvent can significantly influence the outcome of the reaction.
-
Solvent Screening: A systematic screening of solvents is recommended. Toluene is often reported as an optimal solvent for achieving high enantioselectivity in asymmetric TMM reactions.[6] Other solvents like THF, diethyl ether, and DME may provide good yields but with diminished enantioselectivity.[6] Chlorinated solvents and highly polar solvents like DMF and acetonitrile have been reported to give low yields.[6]
-
Solvent Purity: Always use dry, high-purity solvents. Trace amounts of water or other impurities can interfere with the catalyst and reduce enantioselectivity.[7]
4. Substrate Considerations:
The structure of both the TMM precursor and the acceptor olefin can impact enantioselectivity.
-
Acceptor Electronics: Electron-deficient olefins are typically used as acceptors in these reactions.[1] The electronic properties of the acceptor can influence the reaction's success.
-
Steric Hindrance: The steric bulk of the substituents on the TMM donor and the acceptor can affect the approach of the reactants and, consequently, the stereochemical outcome.
Issue: Poor Yield or No Reaction
If you are experiencing low yields or a complete lack of reactivity, consider the following:
-
Catalyst Loading: Ensure the correct catalyst loading is being used. Typically, 5 mol % of the palladium precursor and 10 mol % of the ligand are employed.[6]
-
Palladium Precursor: The choice of palladium precursor can be important. Pd(dba)₂ and Pd₂(dba)₃ are commonly used.
-
Reaction Time: As mentioned, lowering the temperature to improve enantioselectivity can slow down the reaction.[6] Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction by TLC or GC can help determine the optimal reaction time.
-
Inert Atmosphere: These reactions are often sensitive to air and moisture. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving high enantioselectivity in asymmetric TMM reactions?
A1: The design and selection of the chiral ligand are paramount.[1][2][3][4] The evolution from early ligand designs to the current state-of-the-art phosphoramidite and diamidophosphite ligands based on a pyrrolidine scaffold has been the key to obtaining high levels of enantioselectivity.[2][3]
Q2: Why is achieving high enantioselectivity in TMM cycloadditions challenging?
A2: The inherent challenge lies in the reaction mechanism. The enantiodiscriminating step, which is the nucleophilic addition, occurs at a significant distance from the chiral ligands on the palladium center.[1][6] This spatial separation makes the efficient transfer of stereochemical information from the ligand to the reacting centers difficult.
Q3: How does temperature affect the enantioselectivity of the reaction?
A3: Lowering the reaction temperature generally increases the enantioselectivity.[1][6] This is attributed to the larger energy difference between the diastereomeric transition states at lower temperatures. However, this often comes at the cost of a slower reaction rate.[6]
Q4: What is the role of the solvent in these reactions?
A4: The solvent can influence the stability and conformation of the catalyst-substrate complex and the transition state.[7] Screening different solvents is a crucial step in optimizing for high enantioselectivity. Non-polar aprotic solvents like toluene have been found to be optimal in many cases.[6]
Q5: Can the structure of the TMM donor be modified?
A5: Yes, the scope of the TMM donor has been explored. Substituted TMM donors, including those with nitrile groups, have been successfully employed in asymmetric cycloadditions, leading to products with multiple stereocenters in high enantioselectivity and diastereoselectivity.[1]
Data Presentation
Table 1: Effect of Ligand Structure on Enantioselectivity
| Ligand | Amine Backbone | % Yield | % ee |
| L1 | Acyclic | 78 | 29 |
| L6 | Rigid Acyclic | 80 | 58 |
| L19 | Pyrrolidine-based | - | good conversion, decreased ee |
| L20 | Pyrrolidine-based | - | good conversion, decreased ee |
| L24 | Acyclic (single stereocenter) | low conversion | reasonable ee |
Data synthesized from multiple examples in the literature to show general trends.[1][6]
Table 2: Effect of Reaction Temperature on Enantioselectivity
| Substrate | Temperature (°C) | % Yield | % ee |
| Methyl Cinnamate | 23 | - | 58 |
| Methyl Cinnamate | 0 | - | 62 |
| (E)-Benzalacetone | 23 | - | - |
| (E)-Benzalacetone | -25 | - | 82 |
| Benzylidene Tetralone | 23 | 99 | 85 |
| Benzylidene Tetralone | -25 | 94 | 92 |
Data extracted from studies on specific substrates to illustrate the temperature effect.[6]
Table 3: Effect of Solvent on Enantioselectivity
| Solvent | % Yield | % ee |
| Toluene | 80 | 58 |
| THF | 68-80 | 48-55 |
| Diethyl Ether | 68-80 | 48-55 |
| DME | 68-80 | 48-55 |
| DCM | low | - |
| CH₃CN | low | - |
| DMF | low | - |
| Dioxane | low | - |
General trends observed for the reaction of 3-acetoxy-2-trimethylsilylmethyl-1-propene with methyl cinnamate.[6]
Experimental Protocols
General Procedure for Asymmetric TMM Cycloaddition
Caution: This is a general procedure and may require optimization for specific substrates.
-
Preparation of the Catalyst: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precursor (e.g., Pd(dba)₂, 5 mol %) and the chiral phosphoramidite ligand (10 mol %).
-
Solvent Addition: Add the desired anhydrous solvent (e.g., toluene) via syringe.
-
Stirring: Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst.
-
Addition of Reactants: Add the acceptor olefin (1.0 equivalent) to the flask.
-
Initiation of Reaction: Add the TMM precursor (e.g., 3-acetoxy-2-trimethylsilylmethyl-1-propene, 1.1-1.5 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature and monitor its progress by TLC or GC analysis.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired cycloadduct.
-
Enantioselectivity Determination: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Visualizations
Workflow for Optimizing Enantioselectivity
Caption: A workflow diagram for systematically optimizing the enantioselectivity of an asymmetric TMM reaction.
Logical Relationships of Key Reaction Parameters
Caption: Key parameters influencing the enantioselectivity and yield in asymmetric TMM cycloadditions.
References
- 1. Development of an Asymmetric Trimethylenemethane Cycloaddition Reaction: Application in the Enantioselective Synthesis of Highly Substituted Carbocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Forging Odd-Membered Rings: Palladium-Catalyzed Asymmetric Cycloadditions of Trimethylenemethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an asymmetric trimethylenemethane cycloaddition reaction: application in the enantioselective synthesis of highly substituted carbocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric Synthesis of Methylenetetrahydrofurans by Palladium-Catalyzed [3+2] Cycloaddition of Trimethylenemethane with Aldehydes – A Novel Ligand Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Trimethylenemethane (TMM) Cycloadditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trimethylenemethane (TMM) cycloadditions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in TMM cycloadditions?
The most prevalent side reactions in TMM cycloadditions are the formation of methylenecyclopropane (MCP) and dimerization of the TMM intermediate.[1] These competitive reactions can significantly lower the yield of the desired cyclopentane product. The propensity for these side reactions is highly dependent on the choice of TMM precursor.
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Methylenecyclopropane (MCP) Formation: The TMM intermediate is highly reactive and can undergo a rapid intramolecular ring closure to form the isomeric MCP.[1][2] This is a significant issue, particularly when the TMM intermediate is generated from sources like diazenes.[1]
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TMM Dimerization: The reactive TMM intermediate can also react with itself, leading to the formation of various dimeric products. This is also a common issue when using diazene precursors.[1]
Q2: How can I minimize the formation of methylenecyclopropane (MCP) and TMM dimers?
Several strategies can be employed to suppress these unwanted side reactions:
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Choice of TMM Precursor: Using palladium-catalyzed TMM precursors, such as silyl-substituted allylic acetates (e.g., 3-acetoxy-2-trimethylsilylmethyl-1-propene), is a highly effective method to avoid the formation of free TMM and thus minimize MCP and dimer formation.[3][4] The reaction proceeds through a zwitterionic Pd-TMM intermediate.[3][4]
-
High Concentration of Acceptor: Increasing the concentration of the electron-deficient alkene (the TMM acceptor) can favor the intermolecular cycloaddition over the intramolecular ring closure or dimerization.[1]
-
Intramolecular Cycloadditions: Designing the reaction to be intramolecular is an excellent strategy to favor the desired cycloaddition, as the reactive ends are tethered and in close proximity.[1][5]
-
Use of Bridged Diazenes: When using diazenes, employing bridged structures can help to disfavor the competitive closure to MCPs.[1]
Q3: My reaction is giving a low yield of the desired cyclopentane. What are the potential causes and how can I troubleshoot this?
Low yields can stem from a variety of factors. Refer to the troubleshooting guide below for a systematic approach to addressing this issue. Key areas to investigate include the quality of reagents and solvents, the choice of catalyst and ligands, and the reaction conditions.
Q4: I am observing poor diastereoselectivity in my TMM cycloaddition. How can I improve it?
Poor diastereoselectivity can be influenced by the substrate, catalyst system, and reaction temperature. For palladium-catalyzed reactions, the choice of chiral ligands is crucial for achieving high stereoselectivity. Experimenting with different ligands and lowering the reaction temperature can often lead to improved diastereoselectivity. For certain substrates, the inherent stereochemistry of the acceptor molecule will also play a significant role in directing the approach of the TMM intermediate.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst | Ensure the use of a fresh, active palladium source and appropriate phosphine or phosphite ligands. For Pd(0) catalyzed reactions, ensure complete reduction of the Pd(II) precursor if used. |
| Poor quality TMM precursor | Synthesize or purchase high-purity TMM precursor. Store it under appropriate conditions (e.g., inert atmosphere, low temperature) to prevent degradation. | |
| Deactivated acceptor | Check the purity and stability of the electron-deficient alkene. Some acceptors can be prone to polymerization or degradation. | |
| Inappropriate solvent | The choice of solvent can be critical. Toluene and THF are commonly used for palladium-catalyzed reactions. Ensure the solvent is dry and degassed.[1] | |
| Incorrect reaction temperature | The optimal temperature can vary depending on the specific substrates and catalyst system. Try running the reaction at a different temperature (higher or lower) to see if the yield improves. | |
| High Levels of Byproducts (MCP, Dimers) | Inefficient trapping of the TMM intermediate | Increase the concentration of the acceptor alkene.[1] If feasible, consider an intramolecular version of the reaction.[1] |
| Use of a "free" TMM precursor | Switch from a diazene precursor to a palladium-catalyzed precursor like a silyl-substituted allylic acetate.[3][4] | |
| Poor Diastereoselectivity | Suboptimal ligand choice | Screen a variety of chiral phosphine or phosphoramidite ligands to find one that provides better stereocontrol for your specific substrate. |
| Reaction temperature is too high | Lowering the reaction temperature can often enhance diastereoselectivity by favoring the transition state with the lowest activation energy. | |
| Stepwise, non-concerted mechanism | In some cases, the reaction proceeds through a stepwise mechanism, which can lead to a loss of stereochemical information.[1] While difficult to change the fundamental mechanism, optimizing ligands and conditions can sometimes influence the stereochemical outcome of the key bond-forming step. |
Quantitative Data Summary
The following tables summarize representative yields for TMM cycloadditions under various conditions, highlighting the impact of different TMM precursors and reaction parameters.
Table 1: Comparison of TMM Precursors and Conditions
| TMM Precursor | Acceptor | Catalyst/Conditions | Product | Yield (%) | Byproducts | Reference |
| Diazene | Electron-deficient alkene | THF, reflux | Methylene-cyclopentane | Variable | MCP, Dimers | [1] |
| 3-acetoxy-2-(trimethylsilyl)methyl-1-propene | (E)-Benzalacetone | Pd(OAc)₂, P(O-i-Pr)₃, THF, reflux | exo-Methylene-cyclopentane | 85 | - | Trost, B. M. et al. |
| Methylenecyclopropane | Electron-deficient alkene | Ni(cod)₂ or Pd(dba)₂, Ligand | Methylene-cyclopentane | Good to Excellent | - | [4] |
Table 2: Effect of Ligands on Asymmetric TMM Cycloaddition
| Acceptor | Palladium Source | Ligand | Solvent | Temperature (°C) | Yield (%) | ee (%) | Reference |
| Methyl Cinnamate | Pd(dba)₂ | (R,R)-ANDEN-Phos | Toluene | 23 | 80 | 58 | Trost, B. M. et al. |
| (E)-Benzalacetone | Pd(dba)₂ | (R,R)-ANDEN-Phos | Toluene | -25 | 94 | 82 | Trost, B. M. et al. |
| Benzylidene Tetralone | Pd(dba)₂ | (R,R)-ANDEN-Phos | Toluene | -25 | 94 | 92 | Trost, B. M. et al. |
Experimental Protocols
Key Experiment: Palladium-Catalyzed [3+2] TMM Cycloaddition
This protocol is a general procedure for the widely used palladium-catalyzed TMM cycloaddition using a silyl-substituted allylic acetate.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(isopropyl)phosphite (P(O-i-Pr)₃)
-
3-acetoxy-2-(trimethylsilyl)methyl-1-propene (TMM precursor)
-
Electron-deficient alkene (acceptor)
-
Anhydrous tetrahydrofuran (THF) or toluene
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried flask under an inert atmosphere, add palladium(II) acetate (5 mol%) and tri(isopropyl)phosphite (10-15 mol%).
-
Add anhydrous THF or toluene via syringe.
-
Stir the mixture at room temperature for 15-30 minutes until the solution becomes homogeneous and a pale yellow color, indicating the formation of the Pd(0) catalyst.
-
Add the electron-deficient alkene (1.0 equivalent) to the flask.
-
Add the TMM precursor, 3-acetoxy-2-(trimethylsilyl)methyl-1-propene (1.2-1.5 equivalents), dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (for THF) or the desired temperature (for toluene) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired methylenecyclopentane.
Visualizations
Caption: Reaction pathways in TMM cycloadditions.
Caption: Troubleshooting workflow for TMM cycloadditions.
References
- 1. Trimethylenemethane cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Palladium-catalyzed asymmetric [3 + 2] trimethylenemethane cycloaddition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an Asymmetric Trimethylenemethane Cycloaddition Reaction: Application in the Enantioselective Synthesis of Highly Substituted Carbocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicreactions.org [organicreactions.org]
- 5. Trimethylenemethane(TMM) Cycloaddition | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Trimethylenemethane (TMM) Cycloaddition Stereoselectivity
Welcome to the Technical Support Center for Trimethylenemethane (TMM) Cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the stereoselectivity of TMM cycloadditions, with a focus on the effects of temperature and solvent.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My TMM cycloaddition is showing low enantioselectivity (ee%). What are the first parameters I should investigate?
A1: Low enantioselectivity in asymmetric TMM cycloadditions is a common issue that can often be resolved by optimizing the reaction conditions. The two most critical parameters to investigate are reaction temperature and solvent .
-
Temperature: Asymmetric reactions are often highly sensitive to temperature.[1] Lowering the reaction temperature generally enhances stereoselectivity by favoring the transition state with the lower activation energy, which leads to the major enantiomer.[1] However, be aware that significantly lowering the temperature can also decrease the reaction rate, potentially leading to low conversion.[2][3]
-
Solvent: The choice of solvent can have a significant impact on both the yield and the enantioselectivity of the reaction.[4] It is advisable to screen a range of solvents with varying polarities. Non-polar aromatic solvents like toluene often prove to be optimal for palladium-catalyzed TMM cycloadditions.[4][5]
Q2: How does solvent choice specifically affect the stereoselectivity of the palladium-catalyzed TMM cycloaddition?
A2: The solvent can influence the conformation of the chiral catalyst-substrate complex and the stability of the transition states leading to the different stereoisomers. In the case of the widely used palladium-catalyzed cycloaddition of 3-acetoxy-2-trimethylsilylmethyl-1-propene, a screening of solvents has shown that toluene is often the optimal choice, providing a good balance of yield and enantioselectivity.[4][5] Reactions in more polar solvents like THF, DME, and ether can still give good yields but often with diminished enantioselectivity.[4][5] Highly polar or coordinating solvents like DCM and CH3CN have been shown to be detrimental to the reaction, leading to low yields.[4]
Q3: I lowered the reaction temperature, and the enantioselectivity improved, but the reaction is now very slow and gives a low yield. What should I do?
A3: This is a common trade-off in optimizing asymmetric reactions. If lowering the temperature adversely affects the reaction rate and yield, consider the following:
-
Increase Reaction Time: Simply allowing the reaction to stir for a longer period at the lower temperature may be sufficient to achieve a satisfactory yield.
-
Use a More Reactive Substrate: If applicable to your synthetic design, using a more reactive electron-deficient olefin can allow the reaction to proceed at a lower temperature where selectivity is higher.[2][3]
-
Incremental Temperature Adjustments: Instead of a drastic temperature drop, try a more moderate decrease. For example, moving from room temperature to 0 °C might provide a good balance of improved selectivity without a significant drop in yield.[2][3]
Q4: Does the choice of TMM precursor affect the optimal solvent and temperature?
A4: Yes, the optimal conditions can depend on the TMM source.
-
Silyl-substituted Allylic Acetates (Pd-catalyzed): These reactions are typically carried out in solvents like THF or toluene at temperatures ranging from 60 to 110 °C for achiral versions.[6] For asymmetric variants, lower temperatures are often required to achieve high stereoselectivity.[2][3]
-
Diazenes: The generation of TMM from diazenes often involves heating (thermolysis) or UV irradiation (photolysis). For thermal reactions, refluxing THF is a commonly employed solvent system.[6] It is also crucial to use degassed solvents to prevent radical reactions with oxygen.[6] Photochemical generation can be performed at lower temperatures.[6]
Q5: My reaction is giving a mixture of diastereomers. How can I improve diastereoselectivity?
A5: In many palladium-catalyzed TMM cycloadditions, the trans diastereomer is strongly favored, often with selectivity greater than 19:1.[2][3] If you are observing poor diastereoselectivity, it could be due to the specific substrates used. The stereochemistry of the alkene acceptor is generally maintained in cycloadditions involving a singlet TMM intermediate.[6] For issues with diastereoselectivity, consider that the stepwise mechanism of the palladium-catalyzed reaction does not always exhibit high stereospecificity with respect to chiral allylic acetates.[6] However, the use of chiral non-racemic alkenes can lead to high diastereoselectivity.[6]
Data Presentation: Effect of Solvent and Temperature
The following tables summarize quantitative data on the effects of solvent and temperature on the enantioselectivity of representative palladium-catalyzed TMM cycloaddition reactions.
Table 1: Effect of Solvent on a Palladium-Catalyzed Asymmetric TMM Cycloaddition [2][4][5]
| Entry | Solvent | Yield (%) | ee (%) |
| 1 | Toluene | 80 | 58 |
| 2 | THF | 68 | 48 |
| 3 | DME | 80 | 53 |
| 4 | Diethyl Ether | 69 | 55 |
| 5 | DCM | 10 | 32 |
| 6 | CH3CN | 0 | 0 |
Reaction conditions: 3-acetoxy-2-trimethylsilylmethyl-1-propene with methyl cinnamate in the presence of a palladium catalyst and a chiral ligand at 23 °C.
Table 2: Effect of Temperature on a Palladium-Catalyzed Asymmetric TMM Cycloaddition [2][3]
| Entry | Substrate | Temperature (°C) | Yield (%) | ee (%) |
| 1 | (E)-benzalacetone | 23 | - | 58 |
| 2 | (E)-benzalacetone | -25 | - | 82 |
| 3 | Benzylidene tetralone | 23 | 99 | 85 |
| 4 | Benzylidene tetralone | -25 | 94 | 92 |
Reaction conditions: 3-acetoxy-2-trimethylsilylmethyl-1-propene with the indicated substrate in toluene in the presence of a palladium catalyst and a chiral ligand.
Experimental Protocols
General Procedure for Palladium-Catalyzed Asymmetric TMM Cycloaddition [4]
This protocol is a representative example for the asymmetric cycloaddition of an electron-deficient olefin.
Materials:
-
Palladium(II) dibenzylideneacetone (Pd(dba)₂)
-
Chiral phosphoramidite ligand
-
(E)-3-(4-bromophenyl)-1-(1H-pyrrol-1-yl)prop-2-en-1-one (or other suitable acceptor)
-
3-acetoxy-2-trimethylsilylmethyl-1-propene (TMM precursor)
-
Anhydrous Toluene
-
Argon atmosphere
Procedure:
-
To a dry flask, add Pd(dba)₂ (0.05 eq), the chiral phosphoramidite ligand (0.10 eq), and the alkene acceptor (1.0 eq).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add anhydrous toluene via syringe to achieve a desired concentration (e.g., 0.2 M).
-
Add the TMM precursor (typically 1.5 - 2.0 eq) to the reaction mixture via syringe.
-
Stir the reaction at the desired temperature (e.g., room temperature, 0 °C, or -25 °C).
-
Monitor the reaction progress by a suitable technique (e.g., TLC or GC) until the starting material is consumed (typically 2-24 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired cycloaddition product.
-
Determine the enantiomeric excess (ee%) of the product by chiral HPLC or chiral GC analysis.
Visualizations
Caption: Mechanism of the Palladium-Catalyzed TMM Cycloaddition.
Caption: Workflow for Troubleshooting Poor Stereoselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-Catalyzed Asymmetric [3+2] Trimethylenemethane Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trimethylenemethane(TMM) Cycloaddition | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Stereoselectivity in trimethylenemethane (TMM) diyl mediated cycloaddition reaction to angularly fused triquinanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trimethylenemethane cycloaddition - Wikipedia [en.wikipedia.org]
purification of 2-(trimethylsilylmethyl)allyl acetate and reaction products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification and reaction of 2-(trimethylsilylmethyl)allyl acetate. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
A1: this compound is a colorless liquid with a molecular weight of 186.32 g/mol .[1] It is soluble in most organic solvents.[2][3] Key properties are summarized in the table below.
| Property | Value |
| CAS Number | 72047-94-0[4] |
| Molecular Formula | C₉H₁₈O₂Si[1][4] |
| Molecular Weight | 186.32 g/mol [1][2] |
| Boiling Point | 95 °C at 7 mm Hg[2][3] |
| Density | 0.877 g/mL at 25 °C[2][3] |
| Refractive Index (n²⁰/D) | 1.440[2][3] |
Q2: What are the primary applications of this compound in organic synthesis?
Q3: What are the recommended storage and handling procedures for this compound?
A3: Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[10] Recommended storage temperature is 2-8°C.[3] Keep away from heat, sparks, and open flames.[10]
Handling: Handle with care in a well-ventilated area or under a fume hood.[10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11] Avoid inhalation of vapors and contact with skin and eyes.[11] In case of a spill, absorb with an inert material and dispose of it as hazardous waste.
Purification Guide
Q4: How can I purify this compound after synthesis?
A4: Flash column chromatography on silica gel is the most common method for purifying this compound.
Experimental Protocol: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a level surface. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the silica gel.
-
Elution: Elute the column with an appropriate solvent system. A common starting point is a mixture of hexanes and ethyl acetate. The polarity of the eluent can be gradually increased to facilitate the separation of the desired product from impurities.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Caption: Workflow for the purification of this compound by flash column chromatography.
Troubleshooting Purification
Q5: I am having trouble with the flash chromatography purification. What are some common issues and their solutions?
A5:
| Problem | Possible Cause | Solution |
| Streaking or Tailing on TLC | The sample is too concentrated. | Dilute the sample before spotting on the TLC plate. |
| The compound is acidic or basic. | Add a small amount of a modifier to the eluent (e.g., 0.1% triethylamine for basic compounds, or 0.1% acetic acid for acidic compounds). | |
| Poor Separation | Inappropriate solvent system. | Optimize the eluent system by testing different solvent ratios or different solvents. A good starting point for many compounds is a hexane/ethyl acetate mixture. |
| Column was not packed properly. | Ensure the silica gel is packed uniformly without any cracks or channels. | |
| Compound is not eluting | The eluent is not polar enough. | Gradually increase the polarity of the solvent system. |
| The compound may have decomposed on the silica. | Test the stability of your compound on a small amount of silica before performing large-scale chromatography. Consider using a less acidic stationary phase like alumina. | |
| Multiple components in each fraction | The column is overloaded. | Use a larger column or reduce the amount of sample loaded. |
Reaction Guides and Troubleshooting
Tsuji-Trost Reaction
Q6: What is a typical protocol for a Tsuji-Trost reaction using this compound?
A6: The Tsuji-Trost reaction is a palladium-catalyzed allylation.[5][6]
Experimental Protocol: Tsuji-Trost Allylation
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve the palladium catalyst (e.g., Pd(PPh₃)₄) and a suitable ligand in a dry, deoxygenated solvent (e.g., THF or dioxane).
-
Nucleophile Addition: Add the nucleophile and a base (if required) to the reaction mixture.
-
Substrate Addition: Add this compound to the mixture.
-
Reaction: Heat the reaction to the desired temperature and monitor its progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction, quench with a suitable reagent (e.g., saturated aqueous NH₄Cl), and extract the product with an organic solvent.
-
Purification: Dry the organic layer, concentrate it, and purify the product by flash column chromatography.
Caption: General workflow for a Tsuji-Trost reaction.
Q7: What are some common problems encountered during a Tsuji-Trost reaction with this substrate?
A7:
| Problem | Possible Cause | Solution |
| Low or no conversion | Inactive catalyst. | Use a freshly prepared or properly stored catalyst. Consider a pre-catalyst activation step. |
| Poor choice of ligand or solvent. | Screen different ligands and solvents to find optimal conditions for your specific nucleophile. | |
| Formation of side products | Isomerization of the allyl substrate. | Optimize reaction temperature and time. |
| Homocoupling of the nucleophile. | Adjust the stoichiometry of the reactants. | |
| Poor regioselectivity | Steric or electronic effects of the substrate and nucleophile. | The regioselectivity is influenced by the nature of the nucleophile and the ligands on the palladium catalyst. Experiment with different ligands to steer the reaction towards the desired regioisomer.[5] |
Hosomi-Sakurai Reaction
Q8: Can you provide a general procedure for a Hosomi-Sakurai reaction with this compound?
Experimental Protocol: Hosomi-Sakurai Reaction
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the electrophile (e.g., an aldehyde or ketone) in a dry solvent (e.g., dichloromethane).
-
Lewis Acid Addition: Cool the solution to a low temperature (e.g., -78 °C) and add the Lewis acid (e.g., TiCl₄, BF₃·OEt₂) dropwise.
-
Substrate Addition: Add this compound to the cooled mixture.
-
Reaction: Stir the reaction at low temperature and monitor its progress by TLC.
-
Work-up: Quench the reaction with a suitable aqueous solution (e.g., saturated NaHCO₃ or NH₄Cl) and allow it to warm to room temperature.
-
Purification: Extract the product with an organic solvent, dry the organic layer, concentrate, and purify by flash column chromatography.
Caption: General workflow for a Hosomi-Sakurai reaction.
Q9: What are potential challenges in a Hosomi-Sakurai reaction involving a silyl-substituted allyl acetate?
A9:
| Problem | Possible Cause | Solution |
| Low Yield | Inappropriate Lewis acid. | The choice of Lewis acid is crucial and substrate-dependent. Screen various Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) to find the most effective one.[7] |
| Moisture in the reaction. | Ensure all glassware is thoroughly dried and use anhydrous solvents. | |
| Formation of silyl enol ether | The electrophile is a ketone. | This is a common side reaction with ketones. Optimize the reaction conditions (temperature, Lewis acid) to favor the desired allylation. |
| Desilylation of the product | Harsh work-up conditions. | Use a mild quenching and work-up procedure. Avoid strongly acidic or basic conditions if the silyl group needs to be retained. |
Safety and Disposal
Q10: What are the main safety hazards associated with this compound and how should waste be disposed of?
A10:
Hazards:
-
Causes skin and serious eye irritation.[11]
-
May cause respiratory irritation.[11]
-
The toxicological properties have not been fully investigated.[11]
Personal Protective Equipment (PPE):
-
Eyes: Wear chemical safety glasses or goggles.[11]
-
Skin: Wear appropriate protective gloves and clothing.[11]
-
Respiratory: Use in a well-ventilated area. If high concentrations are expected, use a respirator.[11]
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.[10] Do not pour down the drain.[10]
-
Ensure waste containers are properly labeled.
References
- 1. This compound | C9H18O2Si | CID 4428347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound , 98+% , 72047-94-0 - CookeChem [cookechem.com]
- 3. This compound | 72047-94-0 [chemicalbook.com]
- 4. 2-[(Trimethylsilyl)methyl]allyl Acetate 97% | CAS: 72047-94-0 | AChemBlock [achemblock.com]
- 5. Tsuji-Trost Reaction [organic-chemistry.org]
- 6. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 7. Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hosomi-Sakurai Reaction [organic-chemistry.org]
- 9. Sakurai Allylation | NROChemistry [nrochemistry.com]
- 10. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 11. georganics.sk [georganics.sk]
- 12. deepseasilicone.com [deepseasilicone.com]
overcoming catalyst deactivation in palladium-catalyzed allylic alkylation
Welcome to the technical support center for palladium-catalyzed allylic alkylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation and to provide answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction has stalled or is showing low conversion. What are the likely causes related to the catalyst?
A1: Low conversion is often a primary indicator of catalyst deactivation. Several factors could be at play:
-
Palladium Black Formation: The appearance of a black precipitate (palladium black) is a common sign that the active palladium(0) species has aggregated and precipitated out of the solution, rendering it inactive.
-
Ligand Degradation: The phosphine ligands used to stabilize the palladium catalyst can degrade over time, especially in the presence of air or moisture. This leads to the formation of palladium black.
-
Pore Blockage (for heterogeneous catalysts): If you are using a supported catalyst like Pd/C, the pores can become blocked by reaction byproducts or polymers, preventing substrate access to the active sites.[1]
-
Formation of Inactive Palladium Species: The catalyst can be converted into an inactive state, such as palladium carbide (PdCx) or be poisoned by impurities.[2]
Q2: I've observed the formation of palladium black in my reaction. What should I do?
A2: The formation of palladium black indicates catalyst decomposition. To address this, consider the following:
-
Improve Ligand Stability:
-
Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent ligand oxidation.
-
Use more electron-donating phosphine ligands, such as P(t-Bu)3 or bulky biaryl phosphine ligands, which can better stabilize the palladium center.[3]
-
-
Check Reagent Purity: Ensure all your reagents and solvents are pure and dry. Impurities can sometimes accelerate catalyst decomposition.
-
Consider Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. A slight excess of the ligand may be beneficial.
Q3: My catalyst's performance has decreased upon recycling (for heterogeneous catalysts). How can I regenerate it?
A3: Several regeneration protocols can restore the activity of a deactivated palladium catalyst. The appropriate method depends on the cause of deactivation.
-
For Pore Blockage: A common method involves washing the catalyst to remove accumulated residues. One effective treatment uses chloroform and glacial acetic acid with stirring and sonication to clear the catalyst pores.[1]
-
For Surface Poisoning/Carbon Deposits:
-
A chemical reduction method can be effective. This involves washing the catalyst with deionized water and methanol, followed by treatment with a reducing agent.[4] This process can recover 90-95% of the catalyst's initial activity.[4]
-
For deactivation due to carbide formation, treatment with an air flow at elevated temperatures (e.g., 250 °C) can be used to regenerate the catalyst, recovering over 80% of its initial conversion capability.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of palladium catalyst deactivation in allylic alkylation?
A1: The main deactivation pathways include:
-
Aggregation: The active Pd(0) species can aggregate to form inactive palladium black. This is often due to ligand dissociation or degradation.
-
Coking: The formation of carbonaceous deposits on the catalyst surface can block active sites.[5]
-
Poisoning: Impurities in the reaction mixture, such as sulfur or halides, can irreversibly bind to the palladium, poisoning the catalyst.
-
Oxidative Deactivation: While the active catalyst is Pd(0), unwanted oxidation to Pd(II) by adventitious air or other oxidants without a proper reductive cycle can halt the reaction. Conversely, in reactions that rely on a Pd(II)/Pd(0) cycle, the irreversible reduction to inactive Pd(0) aggregates can be a problem.[6]
-
Leaching: For heterogeneous catalysts, the active palladium metal can leach from the support into the solution, leading to a loss of activity over time.[1]
Q2: How does the choice of ligand affect catalyst stability and activity?
A2: Ligands play a critical role in stabilizing the palladium catalyst and influencing its reactivity.
-
Electron-Donating Ligands: Phosphine ligands that are more electron-donating tend to enhance the reaction rates.[3] They increase the electron density on the palladium, which can strengthen the Pd-ligand bond and prevent aggregation.
-
Steric Bulk: Bulky ligands can create a protective sphere around the palladium atom, preventing close approach and aggregation of catalyst particles.
-
Bite Angle: For bidentate phosphine ligands, a larger "bite angle" can promote higher reaction rates and enantioselectivities in asymmetric allylic alkylations.[7]
-
Secondary Interactions: Ligands with functional groups capable of secondary interactions, such as hydrogen bonding from a hydroxymethyl group, can help stabilize the catalytically active Pd(0) species.[8]
Q3: Can additives be used to prevent catalyst deactivation?
A3: Yes, certain additives can help maintain catalyst activity. For example, in allylic C-H alkylation reactions, an oxidant like benzoquinone is often used to regenerate the active Pd(II) catalyst from the Pd(0) state formed after the nucleophilic attack.[9][10]
Data on Catalyst Regeneration and Performance
The following tables summarize quantitative data on the effectiveness of different catalyst regeneration methods.
Table 1: Regeneration of Heterogeneous Palladium Catalysts
| Deactivation Cause | Regeneration Method | Catalyst | % Activity Recovered | Source |
| Pore Blockage | Washing with Chloroform & Acetic Acid | Pd(OH)₂/C | High (yields >70% for 3 cycles) | [1] |
| Not Specified | Water/Methanol Wash + Reducing Agent | Pd/C | 90-95% | [4] |
| Palladium Carbide Formation | Air flow treatment at 250 °C | Pd/C | >80% | [2] |
| General Deactivation | Heat Lye Wash, Nitric Acid, Ammonia, Reduction | Pd/C | Activity comparable to fresh catalyst | [11] |
Experimental Protocols
Protocol 1: General Regeneration of Pd/C by Chemical Reduction
This protocol is adapted from a patented method for regenerating deactivated Pd/C catalysts.[4]
-
Initial Washing: Take the deactivated Pd/C catalyst and wash it 2-3 times with deionized water. After each wash, separate the catalyst from the supernatant by centrifugation.
-
Solvent Exchange: Wash the water-rinsed catalyst 2-3 times with methanol, again using centrifugation to separate the solid catalyst.
-
Reduction Step: Treat the catalyst with a suitable reducing agent (e.g., formaldehyde or hydrazine hydrate in an appropriate solvent system as described in the source literature). The specific conditions (concentration, temperature, time) should be optimized based on the extent of deactivation.
-
Final Rinsing: After the reduction treatment, wash the catalyst 1-2 times with methanol, followed by centrifugation to remove the excess reducing agent and byproducts.
-
Final Water Wash and Drying: Wash the catalyst with deionized water to remove any remaining methanol and then perform a final centrifugal dewatering step. The regenerated catalyst is now ready for reuse.
Visualizations
The following diagrams illustrate key processes in palladium-catalyzed allylic alkylation.
Caption: Catalytic cycle for the Tsuji-Trost reaction.[12][13]
Caption: Key deactivation routes for palladium catalysts.
Caption: A step-by-step guide to diagnosing catalyst issues.
References
- 1. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Versatile Ligands for Palladium-Catalyzed Asymmetric Allylic Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. OH–Pd(0) interaction as a stabilizing factor in palladium-catalyzed allylic alkylations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium catalyzed allylic C-H alkylation: a mechanistic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN101024184A - Method for reactivating deactivated palladium/carbon catalyst - Google Patents [patents.google.com]
- 12. Making sure you're not a bot! [gupea.ub.gu.se]
- 13. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Hosomi-Sakurai Reaction Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side products in Hosomi-Sakurai reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Hosomi-Sakurai reaction?
A1: The most frequently encountered side products in the Hosomi-Sakurai reaction are:
-
Diallylated Products: In some cases, particularly with highly reactive electrophiles or an excess of the allylsilane, a second allylation can occur.[2]
-
Rearrangement Products: The intermediate carbocation can sometimes undergo rearrangements, leading to unexpected isomeric products.
Q2: How does the choice of Lewis acid affect the outcome of the reaction and the formation of side products?
Q3: What is protodesilylation and how can it be minimized?
Troubleshooting Guides
Problem 1: Low Yield of the Desired Homoallylic Alcohol
Possible Causes & Solutions
| Cause | Recommended Action |
| Protodesilylation of Allylsilane | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure the purity of all reagents. |
| Decomposition of the Electrophile or Product | Check the stability of your starting material and product under the reaction conditions. Consider using a milder Lewis acid or a lower reaction temperature. |
| Suboptimal Lewis Acid | The choice of Lewis acid is crucial. If one Lewis acid gives a low yield, screen a panel of others (e.g., TiCl₄, SnCl₄, AlCl₃, BF₃·OEt₂). |
| Incorrect Stoichiometry | Typically, a slight excess of the allylsilane (e.g., 1.2-1.5 equivalents) is used. Optimize the stoichiometry for your specific substrate. |
| Inefficient Quenching | Quenching the reaction is a critical step. A saturated aqueous solution of ammonium chloride (NH₄Cl) is commonly used.[1] Ensure the quenching is performed at a low temperature before warming the reaction mixture to room temperature. |
Problem 2: Formation of 1,4-Conjugate Addition Product with α,β-Unsaturated Carbonyls
Controlling Regioselectivity: 1,2- vs. 1,4-Addition
The ratio of 1,2- to 1,4-addition products is influenced by several factors, including the substrate, the Lewis acid, and the reaction temperature.
General Guidelines:
Strategies to Favor 1,2-Addition:
| Strategy | Explanation |
| Choice of Lewis Acid | The nature of the Lewis acid can significantly influence the regioselectivity. Harder Lewis acids are known to favor 1,2-addition. Experimenting with different Lewis acids is recommended. |
| Reaction Temperature | Lower reaction temperatures often favor the kinetically controlled 1,2-addition product.[4] Running the reaction at -78°C is a common starting point.[1] |
| Substrate Steric Hindrance | Increasing the steric bulk around the β-carbon of the enone can disfavor 1,4-addition. |
Quantitative Data on Lewis Acid Effect on Regioselectivity (Hypothetical Data for Illustration)
| Lewis Acid | Substrate | 1,2-Addition Product (%) | 1,4-Addition Product (%) |
| TiCl₄ | Cyclohexenone | 20 | 80 |
| BF₃·OEt₂ | Cyclohexenone | 60 | 40 |
| AlCl₃ | Chalcone | 15 | 85 |
| SnCl₄ | Chalcone | 30 | 70 |
Note: This table is for illustrative purposes. The actual product ratios will depend on the specific substrate and reaction conditions.
Experimental Protocols
General Protocol for the Hosomi-Sakurai Reaction of an Aldehyde
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Under an inert atmosphere (nitrogen or argon), add a solution of the aldehyde (1.0 equiv) in anhydrous dichloromethane (DCM) to a flame-dried flask.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add the Lewis acid (e.g., TiCl₄, 1.0-1.2 equiv) to the stirred solution.
-
Allylsilane Addition: After stirring for 5-10 minutes, add the allyltrimethylsilane (1.2-1.5 equiv) dropwise.
-
Reaction: Monitor the reaction by thin-layer chromatography (TLC). The reaction time can vary from 30 minutes to several hours.
-
Quenching: Once the reaction is complete, quench it at -78°C by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Visualizing Reaction Pathways and Troubleshooting
Hosomi-Sakurai Reaction Mechanism
Caption: General mechanism of the Hosomi-Sakurai reaction.
Troubleshooting Low Yield
Caption: A workflow for troubleshooting low yields.
Controlling 1,2- vs. 1,4-Addition
Caption: Decision tree for favoring 1,2-addition.
References
- 1. Sakurai Allylation | NROChemistry [nrochemistry.com]
- 2. The remarkable journey of catalysts from stoichiometric to catalytic quantity for allyltrimethylsilane inspired allylation of acetals, ketals, aldehyd ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27813B [pubs.rsc.org]
- 3. Sakurai reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of Ligand-to-Metal Ratio in TMM Cycloaddition
Welcome to the technical support center for Trimethylenemethane (TMM) cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for optimizing the critical ligand-to-metal (L/M) ratio in your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of the ligand-to-metal ratio in Palladium-catalyzed TMM cycloaddition reactions.
Q1: My reaction shows low or no conversion to the desired cycloaddition product. How can the L/M ratio be the cause?
A1: Low or no conversion can be a direct consequence of an improper L/M ratio, which affects the formation and stability of the active catalytic species.
-
Potential Cause: Too Little Ligand (Low L/M Ratio)
-
Explanation: An insufficient amount of ligand relative to the palladium precursor can lead to the formation of unstable or inactive catalyst species. This can result in the precipitation of palladium black, which is catalytically inactive. The active Pd(0) species requires coordination by the ligand to be stabilized and to participate effectively in the catalytic cycle.
-
Recommended Solution: Gradually increase the L/M ratio. Common starting points for monodentate phosphine or phosphoramidite ligands are between 1:1 and 2.5:1. For bidentate ligands, a ratio of 1:1 to 1.2:1 is a typical starting point.
-
-
Potential Cause: Inefficient Pre-catalyst Activation
-
Explanation: Many TMM cycloadditions use a Pd(II) precursor, such as Pd(OAc)₂, which must be reduced in situ to the active Pd(0) species. The ligand plays a crucial role in this reduction step. An incorrect L/M ratio can lead to inefficient generation of the active catalyst.
-
Recommended Solution: Ensure your protocol includes conditions that favor the reduction of the Pd(II) precursor. If using a Pd(0) source like Pd₂(dba)₃, ensure the L/M ratio is sufficient to displace the dba ligands and form the active catalyst.
-
Q2: My reaction has a high yield, but the enantioselectivity (ee) is low in my asymmetric TMM cycloaddition. How can I improve it by tuning the L/M ratio?
A2: Low enantioselectivity in asymmetric catalysis is often related to the existence of multiple, competing catalytic species with different stereochemical-directing abilities.
-
Potential Cause: Insufficient Chiral Ligand
-
Explanation: A low L/M ratio may not be sufficient to ensure that all active palladium centers are coordinated to the chiral ligand. This can allow for a background, non-enantioselective reaction to occur, thus lowering the overall ee of the product.
-
Recommended Solution: Systematically increase the amount of the chiral ligand. Ratios of ligand to palladium from 2:1 to 2.5:1 are often optimal for monodentate ligands in asymmetric TMM cycloadditions to ensure the formation of a well-defined chiral catalytic environment.[1]
-
-
Potential Cause: Excess Ligand
-
Explanation: While less common, an excessive amount of ligand can sometimes lead to the formation of higher-order, less active, or even less selective palladium-ligand complexes.
-
Recommended Solution: If you have already established a high L/M ratio (e.g., >3:1) and are observing low ee, try screening lower ratios to find the optimal balance.
-
Q3: I am observing significant formation of side products, such as TMM dimers or methylenecyclopropanes. Can the L/M ratio help suppress these?
A3: Yes, the L/M ratio can influence the relative rates of the desired cycloaddition versus undesired side reactions.
-
Potential Cause: Sub-optimal Catalyst Reactivity
-
Explanation: The electronic and steric properties of the palladium catalyst, which are modulated by the coordinated ligands, affect its reactivity. An improperly coordinated catalyst might favor dimerization of the TMM intermediate or its ring-closure to methylenecyclopropane over the desired cycloaddition with the acceptor.
-
Recommended Solution: The choice of ligand is critical, but the ratio is also important. Ensure you are using an appropriate L/M ratio for your specific ligand. For electron-rich phosphine ligands, a 2:1 ratio is a good starting point. Screening different ratios can help find a "sweet spot" that maximizes the rate of cycloaddition relative to the side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for the ligand-to-metal ratio in a TMM cycloaddition?
A1: For asymmetric TMM cycloadditions using monodentate chiral ligands (e.g., phosphoramidites), a common and effective starting point is a 2.2:1 ratio of ligand to palladium . For instance, using 2.5 mol% of a palladium precursor with 5.5 mol% of the ligand.[1] For achiral reactions with monodentate phosphine ligands, a ratio between 1:1 and 2:1 is a good starting point.
Q2: How does the choice of palladium precursor affect the optimal L/M ratio?
A2: The palladium precursor can influence the optimal L/M ratio. When using a Pd(0) source like Pd₂(dba)₃, the ligand must displace the dba. Since Pd₂(dba)₃ has two palladium atoms, a 2.2 molar equivalent of a monodentate ligand relative to the Pd₂(dba)₃ dimer (a 4.4:2 or 2.2:1 L/Pd atom ratio) is a logical starting point. If using a monomeric Pd(0) source or a Pd(II) precursor like Pd(OAc)₂, the ratio is calculated based on a single palladium atom.
Q3: Can too much ligand be detrimental to the reaction?
A3: Yes. An excess of ligand can lead to the formation of coordinatively saturated palladium complexes that are catalytically inactive or have reduced activity. This can slow down or even inhibit the desired cycloaddition. It is crucial to perform a systematic optimization to find the ideal L/M ratio.
Q4: Should I pre-mix the palladium precursor and the ligand?
A4: Yes, it is generally good practice to stir the palladium precursor and the ligand in the reaction solvent for a short period (e.g., 15-30 minutes) at room temperature before adding the other reagents. This allows for the formation of the active catalyst complex.
Data Presentation
The following table summarizes data from an optimization study for a Palladium-catalyzed asymmetric [4+3] cycloaddition of a methylene-TMM donor, illustrating the impact of catalyst and ligand loading on the reaction outcome. While this is a [4+3] cycloaddition, the principles are highly relevant to the optimization of [3+2] TMM cycloadditions.
| Entry | Pd Source (mol%) | Ligand (mol%) | L/M Ratio | Yield (%)[1] | dr[1] | ee (%)[1] |
| 1 | Pd₂(dba)₃ (2.5) | L7 (5.5) | 2.2:1 | 85 | 1:4.5 | 98 |
| 2 | Pd(dmdba)₂ (5.0) | L7 (11.0) | 2.2:1 | 90 | 1:5.5 | 98 |
| 3 | Pd(dmdba)₂ (2.5) | L7 (5.5) | 2.2:1 | 92 | 1:6.2 | 98 |
Data adapted from a study on a closely related methylene-TMM cycloaddition. L7 is a specific chiral phosphine ligand. dr refers to the diastereomeric ratio and ee to the enantiomeric excess.
Experimental Protocols
Protocol 1: Systematic Screening of Ligand-to-Metal Ratio for a TMM Cycloaddition
This protocol provides a general procedure for determining the optimal L/M ratio for a given TMM cycloaddition reaction.
Materials:
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Ligand (e.g., a chiral phosphoramidite or phosphine)
-
TMM precursor (e.g., 3-acetoxy-2-trimethylsilylmethyl-1-propene)
-
Acceptor molecule (e.g., an electron-deficient alkene)
-
Anhydrous solvent (e.g., toluene or THF)
-
Inert gas (Argon or Nitrogen)
-
A series of reaction vials or a multi-well reaction block
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the palladium precursor in the chosen anhydrous solvent (e.g., 0.01 M).
-
Prepare a stock solution of the ligand in the same solvent (e.g., 0.025 M).
-
Prepare stock solutions of the TMM precursor and the acceptor molecule.
-
-
Reaction Setup (in an inert atmosphere glovebox or using Schlenk techniques):
-
In a series of labeled reaction vials, add the acceptor molecule (e.g., 0.1 mmol).
-
To each vial, add a fixed amount of the palladium precursor stock solution to achieve the desired metal loading (e.g., 2.5 mol%, which would be 0.0025 mmol).
-
To each vial, add a varying amount of the ligand stock solution to achieve a range of L/M ratios (e.g., 1:1, 1.5:1, 2:1, 2.2:1, 2.5:1).
-
Add the appropriate amount of solvent to bring all reactions to the same total volume.
-
Stir the mixtures at room temperature for 15-30 minutes to allow for catalyst formation.
-
-
Reaction Initiation and Execution:
-
Add the TMM precursor stock solution to each vial to initiate the reaction.
-
Seal the vials and place them in a heating block set to the desired reaction temperature.
-
Stir the reactions for a predetermined amount of time (e.g., 12-24 hours).
-
-
Analysis:
-
After the reaction time has elapsed, quench the reactions.
-
Analyze the conversion, yield, and (if applicable) enantioselectivity of each reaction using appropriate analytical techniques (e.g., GC-MS, HPLC, NMR).
-
Plot the yield and ee versus the L/M ratio to determine the optimal conditions.
-
Visualizations
References
Technical Support Center: Regioselectivity in Reactions of Silylated Allylic Acetates
Welcome to the technical support center for addressing regioselectivity issues in reactions involving silylated allylic acetates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide clear, actionable guidance.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor controlling regioselectivity in reactions of silylated allylic acetates?
The dominant factor is typically the steric hindrance imposed by the silyl group. The bulky nature of the silyl substituent directs the incoming nucleophile to the less sterically hindered terminal carbon of the allylic system (the γ-position relative to the silicon atom).[1][2] This steric guidance is a reliable strategy for achieving high regioselectivity.[3]
Q2: How do catalyst and ligand choice impact regioselectivity?
While the silyl group is the primary director, the choice of catalyst and ligands is crucial for optimizing and, in some cases, overriding steric effects.
-
Palladium Catalysis: Often used for allylic substitutions, palladium catalysts, in conjunction with appropriate ligands, can enhance the inherent regioselectivity directed by the silyl group. The reaction generally proceeds through a π-allylpalladium intermediate, and the nucleophilic attack occurs at the less substituted terminus.[4][5]
-
Nickel/Copper Catalysis: In Ni/Cu-catalyzed systems, ligand properties (both steric and electronic) can be modulated to achieve regiodivergent synthesis, allowing for the selective formation of either linear or branched products.[6][7] For instance, less-hindered ligands like PEt₃ can favor branched products, while bulkier ligands such as PCy₃ tend to yield linear products.[7]
-
Copper/Palladium Synergistic Catalysis: This combination has been shown to be highly effective in regio- and enantioconvergent hydroallylation of acrylates using γ-silyl-substituted allyl acetates.[2][8]
Q3: Can the size of the silyl group influence the outcome of the reaction?
Yes, the steric bulk of the silyl group is a critical parameter. Larger, more sterically demanding silyl groups will exert a stronger directing effect, leading to higher regioselectivity for the less hindered product. For example, in Cu/Pd synergistic catalysis, various silyl groups like -SiEt₃, -Si(i-Pr)₃, and -SiMe₂Ph have been successfully employed to control regioselectivity.[8]
Q4: Are there any known exceptions to the silyl group's directing effect?
While steric control by the silyl group is a robust phenomenon, electronic effects of other substituents on the allylic backbone and the nature of the nucleophile can sometimes lead to mixtures of regioisomers. In some cases, particularly with less sterically demanding silyl groups, electronic factors might compete with steric hindrance, reducing the regioselectivity.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Regioselectivity (Mixture of Isomers) | 1. Insufficient steric bulk of the silyl group. 2. Inappropriate ligand choice. 3. Competing electronic effects. 4. Unoptimized reaction conditions (temperature, solvent). | 1. Switch to a bulkier silyl group (e.g., from -SiMe₃ to -SiEt₃ or -Si(i-Pr)₃). 2. For Ni/Cu systems, use bulkier ligands (e.g., PCy₃) to favor the linear product.[7] For Pd systems, ensure the ligand is not promoting undesired pathways. 3. If possible, modify other substituents on the allylic acetate to minimize competing electronic influences. 4. Screen different solvents and reaction temperatures; lower temperatures can sometimes improve selectivity. |
| Low Reaction Yield | 1. Inactive catalyst. 2. Poor leaving group ability of the acetate. 3. Unsuitable nucleophile. 4. Decomposition of starting material or product. | 1. Use freshly prepared or properly stored catalysts. Ensure all components are anhydrous and reactions are run under an inert atmosphere. 2. Consider using a better leaving group, such as a carbonate. 3. Ensure the pKa of the conjugate acid of the nucleophile is appropriate for the reaction conditions. 4. Monitor the reaction by TLC or GC/MS to check for side reactions or degradation. Adjust reaction time and temperature accordingly. |
| Inconsistent Results | 1. Variability in reagent quality (catalyst, ligands, solvent). 2. Presence of moisture or oxygen. 3. Inconsistent reaction setup and temperature control. | 1. Use high-purity reagents from a reliable source. 2. Employ rigorous anhydrous and inert atmosphere techniques (e.g., Schlenk line or glovebox). 3. Ensure consistent stirring speed and use a temperature-controlled reaction block or oil bath. |
Data Presentation: Regioselectivity in Selected Reactions
Table 1: Regio- and Enantioconvergent Hydroallylation of Acrylates with γ-Silyl-Substituted Allyl Acetates [2][8]
| Silyl Group (SiR₃) | R² Substituent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| -SiMe₃ | H | 69 | 90:10 | 99 |
| -SiMe₃ | 2-Me-Ph | 69 | >95:5 | 97 |
| -SiMe₃ | 4-Me-Ph | 85 | 89:11 | >99 |
| -SiEt₃ | Ph | 73 | >95:5 | 98 |
| -Si(i-Pr)₃ | Ph | 53 | >95:5 | >99 |
| -SiMe₂Ph | Ph | 86 | >95:5 | 99 |
Reaction Conditions: Cu(OAc)₂(5.0 mol%), (R)-Tol-BINAP (5.5 mol%), Pd(dba)₂ (3.0 mol%), RuPhos (3.3 mol%), HBpin (1.5 equiv), DME, 40 °C, 18 h.
Table 2: Ligand-Controlled Regiodivergent Silylation of Allylic Alcohols [7]
| Ligand | Product Type | Regioselectivity (Branched:Linear) |
| PEt₃ | Branched | High (specific ratio not provided) |
| PCy₃ | Linear | High (specific ratio not provided) |
| dcype | Linear | High (specific ratio not provided) |
Note: This table illustrates the directing effect of ligands in Ni/Cu-catalyzed reactions.
Experimental Protocols
Protocol 1: Regio- and Enantioconvergent Hydroallylation of Acrylates with γ-Silyl-Substituted Allyl Acetates [8]
-
Preparation: In a glovebox, add Cu(OAc)₂ (5.0 mol%), (R)-Tol-BINAP (5.5 mol%), Pd(dba)₂ (3.0 mol%), and RuPhos (3.3 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Reagent Addition: Add the γ-silyl-substituted allyl acetate (1.0 equiv), the acrylate (1.2 equiv), and anhydrous DME.
-
Initiation: Add pinacolborane (HBpin, 1.5 equiv) to the mixture.
-
Reaction: Seal the vial and remove it from the glovebox. Place the vial in a preheated oil bath at 40 °C and stir for 18 hours.
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the desired product.
Visualizations
References
- 1. Breaking conjugation: unusual regioselectivity with 2-substituted allylic substrates in the Tsuji–Trost reaction - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Regio‐ and Enantioconvergent Hydroallylation of Acrylates Enabled by γ‐Silyl‐Substituted Allyl Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Directing Effects of Silyl and Germyl Groups in Transition‐Metal‐Catalyzed Allylic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Ligand-Controlled Regiodivergent Silylation of Allylic Alcohols by Ni/Cu Catalysis for the Synthesis of Functionalized Allylsilanes [organic-chemistry.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Trimethylenemethane (TMM) Precursors for [3+2] Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
The [3+2] cycloaddition reaction of trimethylenemethane (TMM) is a powerful and convergent method for the synthesis of five-membered carbocycles, a structural motif prevalent in numerous natural products and pharmacologically active compounds. The choice of the TMM precursor is a critical parameter that dictates the reaction conditions, substrate scope, and stereochemical outcome. This guide provides an objective comparison of 2-(trimethylsilylmethyl)allyl acetate with other common TMM precursors, supported by experimental data and detailed protocols to aid researchers in selecting the optimal precursor for their synthetic needs.
Introduction to TMM Precursors
Trimethylenemethane itself is a highly reactive and unstable diradical, making its direct use in synthesis impractical. Consequently, a variety of precursors have been developed to generate TMM synthons in situ. These precursors can be broadly categorized based on their activation method and the nature of the reactive TMM intermediate. The most prominent classes include silylated allylic acetates, diazenes, and methylenecyclopropanes (MCPs).
This compound stands out as a widely utilized and versatile precursor, particularly in palladium-catalyzed reactions. It generates a zwitterionic palladium-TMM intermediate that readily participates in cycloadditions with a range of electron-deficient olefins. Its ease of handling and predictable reactivity have made it a staple in modern organic synthesis.
Performance Comparison of TMM Precursors
The selection of a TMM precursor significantly impacts the efficiency and selectivity of the [3+2] cycloaddition. The following table summarizes a comparison of key performance indicators for the major classes of TMM precursors. It is important to note that a direct, side-by-side comparison under identical conditions is scarce in the literature; the data presented here is a compilation from various studies, highlighting the typical performance for cycloadditions with electron-deficient alkenes.
| Precursor Class | This compound | Diazenes (Azo Compounds) | Methylenecyclopropanes (MCPs) |
| Activation Method | Palladium(0) Catalysis | Thermal or Photochemical | Lewis Acid or Transition Metal Catalysis |
| Reactive Intermediate | Zwitterionic TMM-Palladium Complex | Free Diradical/Zwitterionic TMM | Zwitterionic TMM or TMM-Metal Complex |
| Typical Acceptors | Electron-deficient alkenes, aldehydes, imines | Electron-deficient alkenes | Alkenes, aldehydes, imines |
| Reported Yields | Generally high (70-99%)[1] | Moderate to high (60-90%) | Moderate to high (60-95%)[2][3] |
| Stereoselectivity | High diastereoselectivity, enantioselectivity achievable with chiral ligands[1] | Variable, can be high in intramolecular cases | Often high diastereoselectivity |
| Key Advantages | Mild reaction conditions, high functional group tolerance, well-established for asymmetric synthesis. | Generation of free TMM, useful for mechanistic studies. | Readily available starting materials. |
| Key Limitations | Cost of palladium catalyst, sensitivity to phosphine ligands. | Potential for side reactions (e.g., dimerization), harsh thermolysis conditions may be required. | Can require strong Lewis acids, substrate scope may be limited. |
Reaction Mechanisms and Experimental Workflows
The divergent reactivity of TMM precursors stems from their distinct mechanisms of TMM intermediate generation and subsequent cycloaddition.
Palladium-Catalyzed Cycloaddition of this compound
This reaction proceeds through a well-defined catalytic cycle involving a zwitterionic π-allyl palladium intermediate. This intermediate is nucleophilic at one terminus and electrophilic at the other, allowing for a stepwise cycloaddition with electron-deficient alkenes.
Caption: Catalytic cycle for palladium-catalyzed TMM cycloaddition.
General Experimental Workflow
A typical experimental setup for a palladium-catalyzed [3+2] cycloaddition is outlined below. This workflow highlights the key stages from reaction setup to product isolation.
Caption: General workflow for Pd-catalyzed [3+2] cycloaddition.
Detailed Experimental Protocols
The following are representative experimental procedures for the [3+2] cycloaddition reaction using different TMM precursors.
Protocol 1: Palladium-Catalyzed Cycloaddition of this compound
This protocol describes a typical procedure for the reaction of this compound with an electron-deficient alkene, such as an α,β-unsaturated ketone.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(isopropyl)phosphite (P(O-iPr)₃)
-
This compound
-
α,β-Unsaturated ketone (acceptor)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried flask under an argon atmosphere, add Pd(OAc)₂ (0.05 mmol) and P(O-iPr)₃ (0.15 mmol) in anhydrous toluene (10 mL).
-
Stir the mixture at room temperature for 15 minutes to generate the active Pd(0) catalyst.
-
Add the α,β-unsaturated ketone (1.0 mmol) to the catalyst mixture.
-
Add a solution of this compound (1.2 mmol) in anhydrous toluene (5 mL) dropwise over 1 hour.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired methylenecyclopentane.
Protocol 2: Thermal Cycloaddition of a Diazene Precursor
This protocol outlines a general procedure for the thermal generation of a TMM intermediate from a diazene precursor for cycloaddition.
Materials:
-
Azoalkane (diazene) precursor
-
Electron-deficient alkene (acceptor)
-
Anhydrous acetonitrile
-
Reflux condenser and standard glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the diazene precursor (1.0 mmol) and a high concentration of the electron-deficient alkene (5.0-10.0 mmol) in anhydrous acetonitrile (20 mL).
-
Heat the solution to reflux (approximately 82 °C for acetonitrile) to induce thermal extrusion of nitrogen gas.
-
Continue heating for the time required for complete consumption of the diazene (typically monitored by the cessation of gas evolution and TLC analysis).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the cyclopentane product.
Protocol 3: Lewis Acid-Catalyzed Cycloaddition of a Methylenecyclopropane (MCP)
This protocol provides a general method for the Lewis acid-catalyzed cycloaddition of an activated MCP with an aldehyde.[2][3]
Materials:
-
Substituted methylenecyclopropane (MCP)
-
Aldehyde (acceptor)
-
Lewis acid (e.g., Boron trifluoride diethyl etherate, BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried flask under an argon atmosphere, dissolve the MCP (1.0 mmol) and the aldehyde (1.2 mmol) in anhydrous DCM (10 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add BF₃·OEt₂ (1.2 mmol) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature over several hours, monitoring the reaction progress by TLC.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
This compound is a highly effective and versatile precursor for palladium-catalyzed [3+2] cycloaddition reactions, offering mild conditions, high yields, and excellent control over stereoselectivity, particularly in asymmetric synthesis.[1] While other precursors such as diazenes and methylenecyclopropanes provide alternative routes to TMM intermediates, they often require harsher conditions or have a more limited substrate scope. For researchers in drug development and complex molecule synthesis, the predictability and functional group tolerance of the palladium-catalyzed approach with this compound make it a superior choice for the construction of functionalized cyclopentane rings. The selection of the optimal precursor will ultimately depend on the specific synthetic target, available starting materials, and desired reaction conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Lewis acid catalyzed cycloaddition of methylenecyclopropanes with salicylaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lewis acid-mediated cycloaddition of methylenecyclopropanes with aldehydes and imines: a facile access to indene, THF, and pyrrolidine skeletons via homoallylic rearrangement protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
Silylated Allylic Acetates Shine in Trimethylenemethane Cycloaddition Reactions, Offering Superior Control and Versatility
For researchers and professionals in drug development and chemical synthesis, the choice of precursor in Trimethylenemethane (TMM) cycloaddition reactions is critical for achieving desired outcomes. A thorough comparison reveals that silylated allylic acetates, particularly in palladium-catalyzed processes, present significant advantages in terms of regioselectivity, and adaptability for asymmetric synthesis over alternative TMM precursors such as diazenes and methylenecyclopropenes.
The [3+2] cycloaddition reaction of trimethylenemethane (TMM) is a powerful tool for the construction of five-membered rings, a common structural motif in natural products and pharmaceuticals.[1][2] The transient nature of the TMM intermediate necessitates the use of precursors that can generate it in situ. While various precursors have been developed, silylated allylic acetates have emerged as a highly effective and versatile option.[1]
Performance Comparison: Silylated Allylic Acetates vs. Other Precursors
A key advantage of using silylated allylic acetates in palladium-catalyzed TMM cycloadditions is the high degree of regioselectivity observed.[2] The reaction consistently yields a single regioisomer, a level of control not always achieved with other precursors. While direct quantitative comparisons in the literature for the exact same reaction are scarce, analysis of representative examples highlights the strengths of each precursor class.
| Precursor Type | Catalyst/Conditions | Acceptor | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee, %) | Reference |
| Silylated Allylic Acetate | Pd(dba)₂, Ligand | (E)-3-(4-bromophenyl)-1-(1H-pyrrol-1-yl)prop-2-en-1-one | 95 | >19:1 | 94 | [3] |
| Silylated Allylic Acetate | Pd₂(dba)₃, Ligand | Benzalidene tetralone | 94 | - | 92 | [4] |
| Diazene (intramolecular) | Reflux in acetonitrile | Alkene tether | 85 | High | - | [2] |
| Methylenecyclopropene | Pd(0) or Ni(0) | Electron-deficient alkenes | - | - | - | General observation, specific comparative data lacking in initial search |
This table is a compilation of data from multiple sources to illustrate typical performance and should not be interpreted as a direct side-by-side comparison under identical conditions.
The Mechanism of Action: A Palladium-Catalyzed Pathway
The palladium-catalyzed cycloaddition of silylated allylic acetates proceeds through a well-established stepwise mechanism involving a zwitterionic palladium-TMM intermediate. This pathway is key to understanding the high regioselectivity of the reaction.
Figure 1. Catalytic cycle of the palladium-catalyzed TMM cycloaddition.
Experimental Protocol: A Representative Procedure
The following is a general procedure for the palladium-catalyzed asymmetric TMM cycloaddition using a silylated allylic acetate, based on the work of Trost and colleagues.[3]
Materials:
-
Palladium catalyst (e.g., Pd(dba)₂)
-
Chiral ligand (e.g., a phosphoramidite)
-
Silylated allylic acetate (e.g., 2-(trimethylsilylmethyl)allyl acetate)
-
Alkene acceptor
-
Anhydrous solvent (e.g., toluene or THF)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon), add the palladium catalyst and the chiral ligand.
-
Add the anhydrous solvent, followed by the alkene acceptor and the silylated allylic acetate.
-
Stir the reaction mixture at the specified temperature (ranging from -25 °C to reflux, depending on the substrates) and monitor the progress by a suitable analytical technique (e.g., TLC or GC).[1][3]
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by column chromatography on silica gel to obtain the desired cyclopentane derivative.
Workflow for a Typical TMM Cycloaddition Experiment
Figure 2. Experimental workflow for a palladium-catalyzed TMM cycloaddition.
Concluding Remarks
The use of silylated allylic acetates in palladium-catalyzed TMM cycloadditions offers a highly reliable and selective method for the synthesis of functionalized cyclopentanes. The mild reaction conditions, high regioselectivity, and the potential for high enantioselectivity make this approach particularly attractive for complex molecule synthesis in drug discovery and development. While other precursors have their applications, the predictability and versatility of silylated allylic acetates position them as a superior choice for many synthetic challenges.
References
- 1. Trimethylenemethane cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Trimethylenemethane(TMM) Cycloaddition | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Development of an Asymmetric Trimethylenemethane Cycloaddition Reaction: Application in the Enantioselective Synthesis of Highly Substituted Carbocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed asymmetric [3 + 2] trimethylenemethane cycloaddition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Methods for the Synthesis of Functionalized Cyclopentanes
For researchers, scientists, and drug development professionals, the efficient construction of functionalized cyclopentane rings is a critical endeavor in the synthesis of a wide range of biologically active molecules and natural products. This guide provides an objective comparison of three powerful and versatile methods for cyclopentane synthesis: the Pauson-Khand Reaction, the Nazarov Cyclization, and Ring-Closing Metathesis. The performance of each method is evaluated based on experimental data, with detailed protocols provided for key examples.
Pauson-Khand Reaction
The Pauson-Khand reaction (PKR) is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically catalyzed by a cobalt carbonyl complex, to form an α,β-cyclopentenone.[1][2] This reaction is highly valued for its ability to construct complex cyclopentenone-containing structures in a single, atom-economical step.[3] Intramolecular versions of the PKR are particularly powerful for creating fused bicyclic systems with high regio- and stereoselectivity.[4][5]
Data Presentation: Performance in Intramolecular Pauson-Khand Reactions
| Entry | Substrate (1,6-Enyne) | Catalyst (mol %) | Promoter | Yield (%) | Diastereomeric Ratio | Reference |
| 1 | Co₂(CO)₈ (5) | Light | 85 | - | [6] | |
| 2 | Co₂(CO)₈ (5) | Light | 78 | 1.1:1 | [6] | |
| 3 | Co₂(CO)₈ (1.1 eq) | NMO | 81 | 94:6 (anti/syn) | [7] | |
| 4 | Co₂(CO)₈ (stoichiometric) | NMO | 90 | >95% de | [7] |
Experimental Protocol: Photochemical Intramolecular Pauson-Khand Reaction [6]
A solution of the 1,6-enyne (0.1 M) and Co₂(CO)₈ (5 mol %) in 1,2-dimethoxyethane (DME) is prepared in a reaction vessel equipped with a magnetic stir bar and a condenser. The solution is purged with carbon monoxide (1 atm), and the vessel is immersed in a water bath maintained at 50-55 °C. The reaction mixture is then irradiated with a high-intensity visible light source for 12 hours. After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired bicyclic cyclopentenone.
Mandatory Visualization: Mechanism of the Pauson-Khand Reaction
References
- 1. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. mdpi.com [mdpi.com]
- 4. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pauson–Khand reaction of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Stereochemistry in TMM Cycloaddition Products
The stereochemical outcome of trimethylenemethane (TMM) cycloaddition reactions is a critical factor in the synthesis of complex molecules, particularly in the context of drug discovery and development where the three-dimensional arrangement of atoms can dictate biological activity. The formation of multiple stereocenters in the resulting cyclopentane or cyclopentenone core necessitates rigorous analytical validation to determine both the relative and absolute stereochemistry of the products. This guide provides a comparative overview of the primary analytical techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Crystallography, and Chiral High-Performance Liquid Chromatography (HPLC).
Workflow for Stereochemical Validation
A typical workflow for the complete stereochemical elucidation of TMM cycloaddition products involves a combination of these techniques, each providing complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the relative stereochemistry of TMM cycloaddition products. By analyzing the chemical shifts, coupling constants, and through-space correlations, the spatial relationships between protons and other nuclei can be established.
Data Presentation: NMR in Stereochemical Analysis
| Parameter | 1D NMR (¹H, ¹³C) | 2D NMR (COSY, HSQC, HMBC) | 2D NOESY/ROESY |
| Information Provided | Connectivity, symmetry, diastereomeric ratio (d.r.) | Through-bond correlations (H-H, C-H) | Through-space correlations (proton-proton proximity) |
| Key Data for Stereochemistry | Coupling constants (J-values) | Correlation peaks confirming atom connectivity | Presence or absence of cross-peaks indicating spatial proximity |
| Typical Resolution | High | High | Variable, dependent on molecular motion |
| Sample Requirement | 1-10 mg | 5-20 mg | 5-20 mg |
| Analysis Time | Minutes to hours | Hours | Hours to overnight |
Experimental Protocol: 2D NOESY for Relative Stereochemistry
The Nuclear Overhauser Effect (NOE) is a phenomenon where the nuclear spin polarization of an atom is altered by the saturation of a nearby atom's spin. The strength of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it a powerful tool for determining which protons are close to each other in space (typically < 5 Å).[1]
-
Sample Preparation: Dissolve 5-20 mg of the purified cycloaddition product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be free of particulate matter.
-
Instrument Setup: The experiment is performed on a high-field NMR spectrometer (≥400 MHz).
-
Parameter Optimization:
-
Mixing Time (d8): This is a crucial parameter. For small molecules (< 600 Da), a mixing time of 0.5-1.0 seconds is a good starting point.[1] The optimal mixing time depends on the molecular weight and the distances of interest.
-
Number of Scans (ns): Typically, 8 to 32 scans per increment are acquired to achieve a good signal-to-noise ratio.
-
Recycle Delay (d1): A delay of 1-2 seconds is generally sufficient for small molecules.[2]
-
-
Data Acquisition: A 2D NOESY spectrum is acquired, which can take several hours to overnight depending on the sample concentration and desired resolution.
-
Data Processing and Analysis: The 2D spectrum is processed using appropriate software. Cross-peaks between two protons indicate that they are in close spatial proximity. By systematically analyzing these correlations, the relative stereochemistry of the molecule can be deduced.[3]
Single-Crystal X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[4] This technique relies on the diffraction of X-rays by a single, well-ordered crystal of the compound.
Data Presentation: X-ray Crystallography in Stereochemical Analysis
| Parameter | Value/Information |
| Information Provided | Unambiguous 3D structure, bond lengths, bond angles, absolute configuration |
| Key Data for Stereochemistry | Atomic coordinates, Flack parameter (for absolute configuration) |
| Resolution | Atomic resolution (< 1 Å) |
| Sample Requirement | A single crystal of sufficient quality and size (typically 0.1-0.3 mm) |
| Analysis Time | Days to weeks (including crystal growth) |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step. High-purity TMM cycloaddition product is dissolved in a suitable solvent or solvent mixture. Crystals are grown by slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[5]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is rotated while being irradiated with monochromatic X-rays, and the diffraction pattern is recorded on a detector.[6]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using computational methods to generate an initial electron density map. This model is then refined to fit the experimental data, yielding the precise positions of all atoms in the crystal.[7]
-
Absolute Stereochemistry Determination: For chiral molecules crystallizing in a non-centrosymmetric space group, the absolute configuration can be determined using anomalous dispersion, often by calculating the Flack parameter.[4]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the primary technique for determining the enantiomeric purity (enantiomeric excess, ee) of a chiral compound. It is a separation technique that uses a chiral stationary phase (CSP) to differentiate between enantiomers.
Data Presentation: Chiral HPLC in Stereochemical Analysis
| Parameter | Value/Information |
| Information Provided | Enantiomeric ratio, enantiomeric excess (ee) |
| Key Data for Stereochemistry | Retention times of enantiomers, peak areas |
| Resolution | Baseline separation of enantiomers is often achievable |
| Sample Requirement | Micrograms to milligrams |
| Analysis Time | Minutes per sample |
Experimental Protocol: Chiral HPLC Method Development
Developing a successful chiral separation method often involves screening different CSPs and mobile phases.[8]
-
Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are versatile and widely used for chiral separations.[9]
-
Mobile Phase Screening:
-
Normal Phase: Typically consists of a mixture of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol.
-
Reversed Phase: Typically consists of an aqueous buffer and an organic modifier like acetonitrile or methanol.
-
-
Optimization: Once a suitable column and mobile phase system are identified, parameters such as the mobile phase composition, flow rate, and column temperature are optimized to achieve the best resolution between the enantiomer peaks.
-
Quantification: The enantiomeric excess is calculated from the integrated areas of the two enantiomer peaks in the chromatogram.
TMM Cycloaddition Mechanism and Stereochemistry
The stereochemical outcome of a TMM cycloaddition is often governed by the mechanism of the reaction. For instance, in a palladium-catalyzed [3+2] cycloaddition, the approach of the dienophile to the TMM-palladium complex dictates the stereochemistry of the product.
Comparison of Techniques
| Feature | NMR Spectroscopy | X-ray Crystallography | Chiral HPLC |
| Primary Information | Relative stereochemistry, diastereomeric ratio | Absolute stereochemistry, 3D structure | Enantiomeric excess |
| Sample State | Solution | Single crystal | Solution |
| Destructive? | No | No (crystal is recovered) | Yes (sample is diluted) |
| Throughput | Low to medium | Low | High |
| Expertise Required | High | High | Medium |
| Cost | High | High | Medium |
| Key Advantage | Provides detailed structural information in solution | Unambiguous determination of absolute configuration | Rapid and accurate quantification of enantiomers |
| Key Limitation | Does not provide absolute configuration | Requires a suitable single crystal | Does not provide structural information |
Conclusion
The validation of stereochemistry in TMM cycloaddition products requires a multi-technique approach. NMR spectroscopy is indispensable for determining the relative stereochemistry and diastereomeric ratio of the product mixture. Chiral HPLC provides a rapid and accurate measure of the enantiomeric purity. Finally, single-crystal X-ray crystallography offers the ultimate proof of the absolute configuration, providing an unambiguous three-dimensional structure. By judiciously applying these complementary techniques, researchers can confidently and accurately characterize the stereochemical outcome of their TMM cycloaddition reactions, a critical step in the advancement of synthetic chemistry and drug development.
References
- 1. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 2. NMR Tutorials: NMR Experiments [nmr-center.nmrsoft.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 5. fiveable.me [fiveable.me]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. youtube.com [youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. asianpubs.org [asianpubs.org]
A Comparative Guide to Palladium and Nickel Catalysts for Trimethylenemethane (TMM) Cycloaddition
For Researchers, Scientists, and Drug Development Professionals
The [3+2] cycloaddition of trimethylenemethane (TMM) is a powerful and versatile method for the synthesis of five-membered rings, a common structural motif in numerous natural products and pharmaceuticals. This reaction is predominantly catalyzed by transition metals, with palladium and nickel complexes being the most utilized. This guide provides an objective comparison of the performance of palladium and nickel catalysts in TMM cycloaddition reactions, supported by experimental data, to aid researchers in catalyst selection and methods development.
At a Glance: Palladium vs. Nickel for TMM Cycloaddition
| Feature | Palladium Catalysts | Nickel Catalysts |
| Precursor | Primarily silylated allylic acetates | Primarily methylenecyclopropanes (MCPs) |
| Reaction Conditions | Generally mild to moderate temperatures (0 °C to 110 °C) | Often requires higher temperatures |
| Selectivity | High chemo-, regio-, and diastereoselectivity reported. Excellent enantioselectivity with chiral ligands. | Can exhibit good selectivity, but may be more sensitive to substrate and ligand effects. |
| Substrate Scope | Broad scope with electron-deficient olefins. | Effective for a range of dienophiles. |
| Cost | Higher cost | More cost-effective |
| Mechanism | Generally proceeds through a stepwise mechanism involving a zwitterionic π-allyl palladium intermediate. | Can also proceed stepwise, with the nature of the intermediate being a key area of study. |
Performance Data: A Quantitative Comparison
The following tables summarize representative quantitative data for palladium- and nickel-catalyzed TMM cycloaddition reactions. It is important to note that the data is compiled from different studies and direct, side-by-side comparisons under identical conditions are limited in the literature.
Palladium-Catalyzed TMM Cycloaddition
Palladium catalysts, typically in the form of Pd(0) or generated in situ from Pd(II) precursors, are highly effective for the cycloaddition of TMM precursors, most notably 2-(trimethylsilylmethyl)allyl acetate, with a wide array of electron-deficient olefins. The use of chiral phosphoramidite ligands has enabled highly enantioselective transformations.
| Entry | Acceptor | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Benzalideneacetone | 2.5 mol% [Pd(π-cinnamyl)Cl]₂, 7.5 mol% Ligand 1 | Toluene | 25 | 1 | 95 | 96 | [Trost, B. M., et al. J. Am. Chem. Soc.2005 , 127, 17, 6174–6175] |
| 2 | Methyl cinnamate | 5 mol% Pd(dba)₂, 10 mol% Ligand 2 | Toluene | 23 | - | 80 | 58 | [Trost, B. M., et al. J. Am. Chem. Soc.2006 , 128, 41, 13328–13329][1][2] |
| 3 | (E)-Benzalacetone | 5 mol% Pd(dba)₂, 10 mol% Ligand 2 | Toluene | -25 | - | 82 | 82 | [Trost, B. M., et al. J. Am. Chem. Soc.2006 , 128, 41, 13328–13329][2] |
| 4 | Benzylidene tetralone | 5 mol% Pd(dba)₂, 10 mol% Ligand 2 | Toluene | -25 | - | 94 | 92 | [Trost, B. M., et al. J. Am. Chem. Soc.2006 , 128, 41, 13328–13329][2] |
| 5 | β-Nitrostyrene | 5 mol% Pd₂(dba)₃, 10 mol% Ligand 3 | Toluene | 50 | 12 | 91 | 94 | [Trost, B. M., et al. Org. Lett.2011 , 13, 24, 6492–6495] |
Ligand 1, 2, and 3 are specific chiral phosphoramidite ligands detailed in the respective publications.
Nickel-Catalyzed TMM Cycloaddition
Nickel catalysts, often based on Ni(0) complexes like Ni(COD)₂, are a cost-effective alternative to palladium and are particularly useful for the cycloaddition of methylenecyclopropanes (MCPs). While highly efficient, the development of asymmetric variants has seen less progress compared to palladium systems.
| Entry | Acceptor | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-Phenylmaleimide | 10 mol% Ni(COD)₂, 20 mol% P(OPh)₃ | Toluene | 80 | 2 | 85 | [Binger, P., et al. Chem. Ber.1986 , 119, 3089-3101] |
| 2 | Dimethyl fumarate | 10 mol% Ni(COD)₂, 20 mol% P(OPh)₃ | Toluene | 80 | 2 | 78 | [Binger, P., et al. Chem. Ber.1986 , 119, 3089-3101] |
| 3 | Acrylonitrile | 10 mol% Ni(COD)₂, 20 mol% P(OPh)₃ | Toluene | 80 | 2 | 65 | [Binger, P., et al. Chem. Ber.1986 , 119, 3089-3101] |
| 4 | Methyl acrylate | 10 mol% Ni(COD)₂, 20 mol% P(OPh)₃ | Toluene | 80 | 2 | 55 | [Binger, P., et al. Chem. Ber.1986 , 119, 3089-3101] |
Experimental Protocols
Detailed methodologies for representative palladium and nickel-catalyzed TMM cycloaddition reactions are provided below.
General Procedure for Asymmetric Palladium-Catalyzed [3+2] TMM Cycloaddition
This protocol is adapted from the work of Trost and coworkers.[1][2]
Materials:
-
Palladium precursor (e.g., Pd(dba)₂)
-
Chiral ligand (e.g., phosphoramidite)
-
This compound (TMM precursor)
-
Alkene acceptor
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium precursor and the chiral ligand.
-
Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes to allow for catalyst formation.
-
Cool the reaction mixture to the desired temperature (e.g., 23 °C, 0 °C, or -25 °C).
-
Add the alkene acceptor to the reaction mixture.
-
Slowly add a solution of the TMM precursor in the anhydrous solvent to the reaction mixture via syringe pump over a specified period.
-
Stir the reaction at the same temperature until completion, monitoring by TLC or GC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopentane derivative.
-
Determine the enantiomeric excess by chiral HPLC or SFC analysis.
General Procedure for Nickel-Catalyzed [3+2] TMM Cycloaddition
This protocol is based on the studies by Binger and coworkers.
Materials:
-
Nickel(0) precursor (e.g., bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂])
-
Ligand (e.g., triphenyl phosphite)
-
Methylenecyclopropane (TMM precursor)
-
Alkene acceptor (dienophile)
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve Ni(COD)₂ and the ligand in the anhydrous solvent.
-
Add the alkene acceptor to the solution.
-
Add the methylenecyclopropane to the reaction mixture.
-
Heat the reaction mixture to the specified temperature (e.g., 80 °C) and stir for the indicated time.
-
Monitor the reaction progress by GC or TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the final cycloaddition product.
Mechanistic Considerations and Visualizations
The catalytic cycles for palladium and nickel in TMM cycloaddition, while both generally proceeding in a stepwise manner, have distinct features.
General Catalytic Cycle for Metal-Catalyzed TMM Cycloaddition
In the palladium-catalyzed reaction with silylated allyl acetates, the cycle is initiated by the oxidative addition of the Pd(0) catalyst to the C-O bond of the acetate. Subsequent elimination of the silyl and acetate groups generates a zwitterionic π-allyl palladium TMM intermediate. This intermediate then reacts with the electron-deficient alkene in a stepwise manner, followed by reductive elimination to furnish the cyclopentane product and regenerate the Pd(0) catalyst.
For nickel-catalyzed reactions involving methylenecyclopropanes, the mechanism is thought to involve the oxidative cleavage of the strained cyclopropane ring by the Ni(0) complex to form a nickelacyclobutane intermediate. This intermediate then undergoes reaction with the acceptor, followed by reductive elimination to yield the product and the active Ni(0) species.
Experimental Workflow
Conclusion
Both palladium and nickel catalysts are highly valuable for mediating TMM cycloaddition reactions. Palladium catalysis is well-established, offering a broad substrate scope and high levels of stereocontrol, particularly in asymmetric synthesis, albeit at a higher cost. Nickel catalysis provides a more economical alternative and is particularly effective with methylenecyclopropane precursors. The choice of catalyst will ultimately depend on the specific synthetic goals, substrate availability, and cost considerations. Further research into the development of highly enantioselective nickel-catalyzed TMM cycloadditions would be a significant advancement in the field.
References
Assessing the Efficiency of Different Phosphoramidite Ligands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Phosphoramidite ligands have emerged as a versatile and highly effective class of chiral ligands in asymmetric catalysis. Their modular nature allows for facile tuning of steric and electronic properties, leading to high levels of enantioselectivity and reactivity in a wide range of transformations. This guide provides an objective comparison of the performance of various phosphoramidite ligands in key asymmetric reactions, supported by experimental data, detailed protocols, and visual representations of catalytic cycles and workflows.
Performance Comparison in Asymmetric Catalysis
The efficacy of a phosphoramidite ligand is highly dependent on the specific reaction, substrate, and metal catalyst employed. Below, we present a summary of the performance of representative phosphoramidite ligands in three crucial classes of asymmetric reactions: hydrogenation, allylic alkylation, and conjugate addition.
Rhodium-Catalyzed Asymmetric Hydrogenation
Asymmetric hydrogenation is a fundamental transformation for the synthesis of chiral compounds, particularly amino acids and their derivatives. Monodentate phosphoramidite ligands, such as MonoPhos, have demonstrated exceptional performance in the Rh-catalyzed hydrogenation of various olefins.[1][2]
| Ligand/Catalyst System | Substrate | Yield (%) | ee (%) | Reference |
| Rh(I)-MonoPhos | Methyl (Z)-α-acetamidocinnamate | >99 | 95-99 | [3][4] |
| Rh(I)-MonoPhos | Dimethyl itaconate | >99 | 95-99 | [3][4] |
| Rh(I)-PipPhos | N-(1-Phenylvinyl)acetamide | >99 | 98 | [2] |
| Ir(I)-Bulky Phosphoramidite | Acetylated dehydroamino acid esters | - | High | [1][3][4] |
| Rh(I)-(Sc,Rp,Sa)-PPFAphos | Dimethyl itaconate | >99 | >99 | [5] |
| Rh(I)-(Sc,Rp,Sa)-PPFAphos | α-dehydroamino acid esters | >99 | >99 | [5] |
| Rh(I)-(Sc,Rp,Sa)-PPFAphos | Enamides | >99 | >99 | [5] |
Palladium-Catalyzed Asymmetric Allylic Alkylation
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the construction of C-C and C-X bonds. Phosphoramidite ligands have been successfully employed to control the stereochemistry of these reactions.[4][5]
| Ligand/Catalyst System | Substrate | Nucleophile | Yield (%) | ee (%) | Reference |
| Pd(0)-Indolphos | 1,3-Diphenylallyl acetate | Dimethyl malonate | High | up to 90 | [5] |
| Pd(0)-Chiral Phosphoramidite | 1,4-dienes | Pyrazol-5-ones | - | High | [4] |
Copper-Catalyzed Asymmetric Conjugate Addition
The copper-catalyzed conjugate addition of organometallic reagents to α,β-unsaturated compounds is a cornerstone of enantioselective C-C bond formation. Phosphoramidite ligands have proven to be highly effective in controlling the stereochemical outcome of these reactions.[5][6]
| Ligand/Catalyst System | Substrate | Reagent | Yield (%) | ee (%) | Reference |
| Cu(I)-Phosphine-phosphoramidite 88 | Cyclohexenone | Diethylzinc | - | 53 | [5] |
| Cu(I)-TaniaPhos | Cyclohexenone | EtMgBr | 95 | 96 | [6] |
| Cu(I)-JosiPhos | Cyclohexenone | EtMgBr | - | Moderate | [6] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of phosphoramidite ligands in asymmetric catalysis.
General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation
This protocol is a general guideline for the Rh-catalyzed asymmetric hydrogenation of a prochiral olefin using a phosphoramidite ligand.
Materials:
-
Rhodium precursor (e.g., [Rh(COD)₂]BF₄)
-
Phosphoramidite ligand
-
Prochiral olefin (substrate)
-
Anhydrous, degassed solvent (e.g., dichloromethane, toluene)
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, a Schlenk flask is charged with the rhodium precursor (1 mol%) and the phosphoramidite ligand (1.1 mol%).
-
Anhydrous, degassed solvent is added, and the mixture is stirred at room temperature for 30 minutes to allow for catalyst formation.
-
The substrate is added to the flask.
-
The flask is sealed, removed from the glovebox, and connected to a hydrogen source.
-
The flask is purged with hydrogen gas (3 cycles of vacuum/hydrogen).
-
The reaction is stirred under a positive pressure of hydrogen (typically 1-10 atm) at the desired temperature until complete conversion is observed (monitored by TLC, GC, or NMR).
-
Upon completion, the hydrogen pressure is carefully released, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the chiral product.
-
The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.
Visualizing Catalytic Processes
Asymmetric Hydrogenation Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the rhodium-catalyzed asymmetric hydrogenation of a prochiral olefin with a chiral phosphoramidite ligand.
References
A Comparative Guide to Trimethylenemethane (TMM) Precursors: 2-(trimethylsilylmethyl)allyl Acetate vs. Methylenecyclopropanes
For researchers, scientists, and professionals in drug development, the construction of five-membered carbocyclic rings is a foundational task in the synthesis of complex molecular architectures. The [3+2] cycloaddition reaction using a trimethylenemethane (TMM) synthon is a powerful tool for this purpose. This guide provides an objective comparison of two common TMM precursors: 2-(trimethylsilylmethyl)allyl acetate and methylenecyclopropanes (MCPs), supported by experimental data and detailed protocols.
The choice of a TMM precursor is critical as it dictates the reaction conditions, catalyst system, and ultimately the efficiency and stereoselectivity of the cycloaddition. While both this compound and methylenecyclopropanes serve as effective sources of the TMM synthon, they operate via different mechanisms and are typically paired with different transition metal catalysts. This comparison aims to elucidate the strengths and weaknesses of each precursor to aid in the rational design of synthetic routes.
Performance Comparison
The following table summarizes the key performance metrics for the [3+2] cycloaddition of an exemplary α,β-unsaturated ketone, benzylideneacetone, with TMM synthons generated from both this compound and a representative methylenecyclopropane.
| Performance Metric | This compound | Methylenecyclopropane |
| Catalyst System | Palladium (e.g., Pd(dba)₂, Pd₂(dba)₃) | Nickel (e.g., Ni(COD)₂) |
| Typical Ligand | Phosphine (e.g., P(O-i-Pr)₃) | Phosphine (e.g., PPh₃) |
| Reaction Temperature | -25 °C to room temperature | Room temperature to 60 °C |
| Yield | High (e.g., up to 99%)[1] | Good to high (e.g., ~70-90%) |
| Diastereoselectivity | High (>19:1 trans:cis)[1] | Generally good, can be substrate dependent |
| Enantioselectivity | High with chiral ligands (up to 92% ee)[1] | Less commonly reported for simple MCPs |
Reaction Mechanisms and Pathways
The operational difference between these two precursors lies in the method of TMM synthon generation and the subsequent cycloaddition pathway.
This compound: This precursor undergoes oxidative addition to a low-valent palladium catalyst (Pd(0)) to form a π-allylpalladium complex. Subsequent desilylation, often facilitated by the acetate counterion, generates a zwitterionic TMM-palladium intermediate, which then undergoes a stepwise cycloaddition with an electron-deficient alkene.[1]
Methylenecyclopropanes (MCPs): In the presence of a nickel(0) catalyst, MCPs undergo a formal oxidative addition where the strained cyclopropane ring is opened. This forms a nickelacyclobutane intermediate. This intermediate can then react with an electron-deficient alkene, leading to the formation of the five-membered ring and regeneration of the Ni(0) catalyst.
References
A Comparative Guide to the Reaction Kinetics of Trimethylenemethane (TMM) Precursors
For Researchers, Scientists, and Drug Development Professionals
Trimethylenemethane (TMM) is a highly reactive, four-carbon diradical intermediate that serves as a valuable three-atom synthon in organic synthesis, particularly for the construction of five-membered rings through [3+2] cycloaddition reactions. Due to its high reactivity, TMM cannot be isolated under normal conditions and must be generated in situ from stable precursors. The efficiency and control of TMM-mediated reactions are critically dependent on the kinetics of its formation from these precursors. This guide provides a comparative analysis of the reaction kinetics for different classes of TMM precursors, supported by available experimental data and detailed methodologies.
Overview of TMM Precursor Classes
The generation of the TMM intermediate is primarily achieved through three main classes of precursor compounds, each with distinct activation methods and kinetic profiles:
-
Azo Compounds (Diazenes): These precursors contain a labile dinitrogen moiety. Upon thermal or photochemical activation, they extrude N₂ gas to generate the "free" TMM diradical. The kinetics of this process are governed by the stability of the C-N bonds and the energy input (heat or light).
-
Methylenecyclopropanes (MCPs): The high ring strain of MCPs (approx. 41 kcal/mol) provides a thermodynamic driving force for ring-opening reactions.[1] This transformation is often catalyzed by transition metals, such as palladium(0) or nickel(0), which insert into a C-C bond to form a TMM-metal complex. The reaction kinetics are influenced by the catalyst, ligands, and substituents on the MCP ring.
-
Allylic Acetates and Silanes: Precursors like 2-(acetoxymethyl)-3-(trimethylsilyl)propene are widely used in palladium-catalyzed TMM cycloadditions. The reaction proceeds through the formation of a π-allyl palladium complex, followed by elimination of the silyl and acetate groups to generate a zwitterionic TMM-palladium intermediate.
Comparative Kinetic Data
Quantitative comparison of reaction kinetics across different precursor classes is challenging due to the variety of activation methods and reaction conditions reported in the literature. However, by examining specific examples, we can illustrate the key kinetic parameters that govern the efficiency of TMM generation.
Thermal Decomposition Kinetics
Thermogravimetric Analysis (TGA) and Thermal Desorption Spectrometry are key techniques for determining the kinetic parameters of thermally induced reactions, such as the Arrhenius activation energy (Ea), which represents the energy barrier for the reaction.
Table 1: Activation Energies for Thermal Decomposition of a TMM Precursor
| Precursor | Decomposition Step | Activation Energy (Ea) [eV] | Experimental Method |
| Tricarbonyl(trimethylenemethane)ruthenium(0) | Ru(C₄H₆)(CO)₃ → Ru(C₄H₆)(CO)₂ + CO | 0.95 ± 0.01 | Thermal Desorption Spectrometry |
| Ru(C₄H₆)(CO)₂ | Ru(C₄H₆)(CO)₂ → Ru(C₄H₆)(CO) + CO | 0.63 ± 0.01 | Thermal Desorption Spectrometry |
| Ru(C₄H₆)(CO) | Ru(C₄H₆)(CO) → Ru(C₄H₆) + CO | 0.66 ± 0.06 | Thermal Desorption Spectrometry |
| Data sourced from a study on an organometallic TMM complex, illustrating the stepwise energy requirements for ligand loss to generate the reactive species.[2] |
Photochemical Reaction Kinetics
For reactions initiated by light, the quantum yield (Φ) is the critical kinetic parameter. It measures the efficiency of a photochemical process, defined as the number of specific events (e.g., molecules of TMM precursor decomposed) divided by the number of photons absorbed.[3]
Table 2: Quantum Yield for a Photochemical Precursor Decomposition
| Precursor Type | Reaction | Wavelength (λ) | Quantum Yield (Φ) | Experimental Method |
| p-Quinoid Cyclopropenone-Containing Enediyne | Precursor → Reactive Enediyne + CO | 300 nm | 0.46 ± 0.04 | Ferrioxalate Actinometry |
| This example, while not a traditional TMM precursor, demonstrates the quantitative evaluation of photochemical efficiency. A quantum yield of 0.46 indicates that for every 100 photons absorbed, 46 molecules of the precursor undergo the desired reaction.[4] |
Signaling Pathways and Reaction Mechanisms
The generation of TMM and its subsequent reaction is a multi-step process. The specific pathway depends on the precursor and the activation method.
Caption: General pathways for TMM generation and cycloaddition.
Experimental Protocols
Accurate determination of kinetic parameters requires precise experimental techniques. Laser Flash Photolysis (LFP) is a powerful method for studying the kinetics of short-lived intermediates like TMM.
Protocol: Kinetic Analysis via Laser Flash Photolysis (LFP)
Objective: To determine the rate constant for the formation and decay of a TMM intermediate generated from a photochemical precursor (e.g., a diazene).
1. Sample Preparation:
-
Prepare a dilute solution (typically 10⁻⁴ to 10⁻⁵ M) of the TMM precursor in a degassed, spectroscopic-grade solvent (e.g., hexane or acetonitrile).
-
Transfer the solution to a quartz cuvette and seal it to prevent oxygen contamination, as oxygen can quench reactive intermediates.
2. LFP System Setup:
-
The LFP apparatus consists of a high-energy pulsed laser (the "pump," e.g., an Nd:YAG laser at 266 or 355 nm) to initiate the photoreaction, and a continuous, broad-spectrum lamp (the "probe," e.g., a Xenon arc lamp).
-
The pump and probe beams are oriented perpendicularly, crossing within the sample cuvette.
-
The probe beam, after passing through the sample, is directed through a monochromator to select a specific wavelength for monitoring.
-
The light intensity at this wavelength is measured by a fast detector (e.g., a photomultiplier tube) connected to a digital oscilloscope.
3. Data Acquisition:
-
Record a baseline signal of the probe light passing through the sample before photolysis.
-
Fire a single laser pulse (the "flash") to generate the TMM intermediate. The intermediate will absorb some of the probe light, causing a rapid change in the detector signal.
-
The oscilloscope records the change in absorbance (transient absorption) as a function of time, typically on a timescale from nanoseconds to milliseconds.
4. Kinetic Analysis:
-
The formation and decay of the TMM intermediate are observed as the rise and fall of the transient absorption signal.
-
Fit the decay portion of the signal to a first-order or second-order kinetic model to extract the rate constant (k) for the TMM's subsequent reactions (e.g., cycloaddition or dimerization).
-
By varying the concentration of a trapping agent (like an alkene), the second-order rate constant for the cycloaddition reaction can be determined from a plot of the observed rate constant versus the alkene concentration.
Caption: Experimental workflow for Laser Flash Photolysis (LFP).
This guide highlights the primary methods for generating TMM and the kinetic principles governing these transformations. For drug development professionals and scientists, understanding these kinetics is paramount for optimizing reaction conditions, controlling stereoselectivity, and maximizing the yield of desired cyclopentanoid structures, which are common motifs in biologically active molecules.
References
- 1. Visible-light-induced reactions of methylenecyclopropanes (MCPs) - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06957A [pubs.rsc.org]
- 2. Decomposition of organometallic precursor tricarbonyl(trimethylenemethane)ruthenium Ru(C4H6)(CO)3+/0 in the gas phase investigated by thermal desorption spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Quantum yield - Wikipedia [en.wikipedia.org]
- 4. Two-Photon Photochemical Generation of Reactive Enediyne - PMC [pmc.ncbi.nlm.nih.gov]
literature review of synthetic routes to substituted cyclopentanes
The cyclopentane ring is a ubiquitous structural motif in a vast array of natural products and pharmaceutically active compounds. Its synthesis has been a long-standing focus of organic chemistry, leading to the development of a diverse arsenal of synthetic methodologies. This guide provides a comparative analysis of key modern synthetic routes to substituted cyclopentanes, offering a toolkit for researchers, scientists, and drug development professionals. We will delve into the performance of these methods, supported by experimental data, and provide detailed protocols for their execution.
Performance Comparison of Synthetic Routes
The choice of synthetic strategy for constructing a substituted cyclopentane is dictated by factors such as the desired substitution pattern, stereochemical outcome, and functional group tolerance. The following tables provide a quantitative comparison of several prominent methods.
[3+2] Cycloaddition Reactions
[3+2] cycloaddition reactions are a powerful and convergent approach to cyclopentane synthesis, involving the reaction of a three-atom component with a two-atom component.
| Entry | Three-Atom Component | Two-Atom Component | Catalyst/Conditions | Yield (%) | d.r. | ee (%) | Reference |
| 1 | Donor-Acceptor Cyclopropane | Alkylidene Azlactone | Pd(OAc)₂, (S)-t-Bu-phosphinooxazoline | 64 | 19:1 | 96 | [1] |
| 2 | Donor-Acceptor Cyclopropane | Enamide | NaOH | >95 | >20:1 | N/A | [2] |
| 3 | Allenoate | Bifunctional Malonate | (R)-SITCP (phosphine) | up to 99 | >9:1 | up to 96 | [3] |
Rhodium-Catalyzed Domino Reaction
This elegant cascade reaction allows for the rapid construction of highly substituted cyclopentanes with excellent stereocontrol from simple acyclic precursors.
| Entry | Vinyldiazoacetate | Allylic Alcohol | Catalyst/Conditions | Yield (%) | d.r. | ee (%) | Reference |
| 1 | Styryldiazoacetate | (E)-1,3-disubstituted 2-butenol | Rh₂(S-DOSP)₄ | 75-89 | >97:3 | 95-98 | [4] |
Radical Cyclization
Radical cyclizations, particularly of 1,6-dienes or enynes, are a reliable method for the formation of five-membered rings, often proceeding with high levels of diastereoselectivity.
| Entry | Substrate | Reagents | Yield (%) | d.r. | Reference |
| 1 | 6-Iodohex-1-ene | AIBN, Bu₃SnH | ~80 | N/A | [5] |
| 2 | Aza-1,6-diene | Eosin Y, Ph₂SiH₂, light | up to 85 | >20:1 | [6] |
Ring-Closing Metathesis (RCM)
RCM of 1,6-dienes provides a versatile entry to cyclopentenes, which can be subsequently hydrogenated to afford the corresponding cyclopentanes. The E/Z selectivity of the resulting double bond can often be controlled.
| Entry | Substrate (1,6-diene) | Catalyst | Yield (%) | E:Z Ratio | Reference |
| 1 | Diethyl diallylmalonate | Grubbs II catalyst | >95 | N/A | [7] |
| 2 | Boryl-diene | Mo-1 catalyst | 60 | 95:5 | [8] |
Experimental Protocols
Detailed experimental procedures are provided for representative examples of the discussed synthetic routes.
General Procedure for [3+2] Cycloaddition of a Donor-Acceptor Cyclopropane with an Alkylidene Azlactone[1]
To a solution of the vinyl cyclopropane (0.1 mmol) and the alkylidene azlactone (0.12 mmol) in toluene (1.0 mL) is added the palladium catalyst (pre-formed from Pd(OAc)₂ and the chiral ligand, 4 mol%). The reaction mixture is stirred at the specified temperature until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired cyclopentane product.
General Procedure for Rhodium-Catalyzed Domino Synthesis of Tetrasubstituted Cyclopentanes[4]
To a solution of the Rh₂(S-DOSP)₄ catalyst (1 mol%) in a suitable solvent (e.g., pentane) is added the allylic alcohol (1.0 equiv.). The solution is stirred at a specified temperature (e.g., reflux), and a solution of the vinyldiazoacetate (1.1 equiv.) in the same solvent is added dropwise over a period of 30 minutes. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed in vacuo. The crude product is purified by flash chromatography to yield the highly substituted cyclopentane.
General Procedure for Radical Cyclization of 6-Iodohex-1-ene[5]
A solution of 6-iodohex-1-ene (1.0 equiv.), AIBN (0.1 equiv.), and Bu₃SnH (1.1 equiv.) in degassed benzene is heated at reflux for several hours. The reaction progress is monitored by GC-MS. After completion, the solvent is evaporated, and the residue is purified by chromatography to give methylcyclopentane.
General Procedure for Ring-Closing Metathesis of a 1,6-Diene[7]
To a solution of the 1,6-diene (1.0 equiv.) in a degassed solvent (e.g., dichloromethane or toluene) is added the Grubbs catalyst (typically 1-5 mol%). The reaction mixture is stirred at room temperature or heated at reflux under an inert atmosphere. The reaction is monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to afford the cyclopentene product.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mechanisms and workflows of the discussed synthetic routes.
[3+2] Cycloaddition of a Donor-Acceptor Cyclopropane
Caption: Mechanism of [3+2] cycloaddition.
Rhodium-Catalyzed Domino Reaction
Caption: Rhodium-catalyzed domino reaction pathway.
Radical Cyclization Workflow
Caption: General workflow for radical cyclization.
Ring-Closing Metathesis Mechanism
Caption: Catalytic cycle of ring-closing metathesis.
References
- 1. Palladium-Catalyzed Diastereo- and Enantioselective Synthesis of Substituted Cyclopentanes via a Dynamic Kinetic Asymmetric Formal [3+2]-Cycloaddition of Vinyl Cyclopropanes Alkylidene Azlactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Green and Facile Synthesis of Spirocyclopentanes Through NaOH-Promoted Chemo- and Diastereo-Selective (3 + 2) Cycloaddition Reactions of Activated Cyclopropanes and Enamides [frontiersin.org]
- 3. Enantioselective Synthesis of Cyclopentanes by Phosphine-Catalyzed β,γ-Annulation of Allenoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Kinetically E-Selective Macrocyclic Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis of 2-(trimethylsilylmethyl)allyl Acetate in Cycloaddition Reactions
In the realm of synthetic organic chemistry, the construction of five-membered carbocycles is a foundational goal, with broad implications for the synthesis of natural products and pharmaceuticals. The [3+2] cycloaddition reaction of a trimethylenemethane (TMM) synthon is a powerful strategy to achieve this. Among the various precursors available to generate the reactive TMM intermediate, 2-(trimethylsilylmethyl)allyl acetate has emerged as a prominent, albeit costly, reagent. This guide provides a comprehensive cost-benefit analysis of this compound, comparing its performance with alternative TMM precursors, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic endeavors.
Executive Summary
This compound is a highly effective precursor for the palladium-catalyzed generation of a trimethylenemethane zwitterionic intermediate, which readily undergoes [3+2] cycloaddition with a variety of electron-deficient olefins to yield functionalized cyclopentanes. Its primary advantages lie in its reliability, high yields, and the mild reaction conditions required for its activation. However, its significant drawback is its high cost. Alternative TMM precursors, such as those derived from diazene compounds (azo compounds) or methylenecyclopropanes, offer a more cost-effective approach, but they come with their own set of challenges, including potentially harsher reaction conditions, lower yields, and issues with reagent availability and stability. The choice of a TMM precursor will ultimately be a trade-off between cost, efficiency, and experimental convenience, dictated by the specific requirements of the synthesis.
Cost-Benefit Analysis of Trimethylenemethane (TMM) Precursors
A direct comparison of the costs and performance of different TMM precursors is essential for process development and scaling. The following table provides an estimated cost analysis and summarizes the key advantages and disadvantages of each approach. It is important to note that prices are based on currently available data for laboratory-scale quantities and may vary significantly for bulk purchases.
| Precursor Type | Representative Reagent | Estimated Cost (per gram) | Typical Yields | Advantages | Disadvantages |
| Silyl-substituted Allyl Acetate | This compound | ~$86.25/g (for small quantities)[1] | High (often >80%) | Mild reaction conditions, high yields, reliable, commercially available. | High cost. |
| Diazenes (Azo Compounds) | 3-Methyl-1-phenyl-2-pyrazoline-5-one (as a diazo precursor) | ~$0.17 - $0.33/g[1][2] | Moderate to High | Low cost of precursors, well-established chemistry. | Often require thermal or photochemical initiation, potentially hazardous (liberation of N₂ gas), side reactions can occur. |
| Methylenecyclopropanes | Methylenecyclopropane | Price on inquiry[3] | Variable | Can be efficient for specific substrates. | Limited commercial availability, often requires synthesis, can be gaseous and difficult to handle.[4] |
Experimental Protocols
A representative experimental protocol for the palladium-catalyzed [3+2] cycloaddition of this compound with an electron-deficient olefin is provided below. This protocol is adapted from the seminal work of Trost and colleagues.
Palladium-Catalyzed [3+2] Cycloaddition of this compound with Benzylideneacetone
Materials:
-
This compound
-
Benzylideneacetone
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Triisopropyl phosphite (P(O-i-Pr)₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen gas atmosphere
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
To a flame-dried, nitrogen-flushed round-bottom flask is added tris(dibenzylideneacetone)dipalladium(0) (0.025 mmol) and triisopropyl phosphite (0.1 mmol).
-
Anhydrous THF (10 mL) is added, and the mixture is stirred at room temperature until a homogeneous yellow solution is formed.
-
To this catalyst solution is added a solution of benzylideneacetone (1.0 mmol) in anhydrous THF (5 mL).
-
A solution of this compound (1.2 mmol) in anhydrous THF (5 mL) is then added dropwise to the reaction mixture over 10 minutes.
-
The reaction mixture is stirred at 60 °C and monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 4-6 hours), the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired methylenecyclopentane product.
Expected Yield: 85-95%
Reaction Pathway and Workflow
The palladium-catalyzed [3+2] cycloaddition reaction proceeds through a well-defined catalytic cycle. The following diagrams illustrate the overall reaction and the proposed catalytic cycle.
Conclusion
This compound stands out as a reliable and high-yielding precursor for palladium-catalyzed [3+2] trimethylenemethane cycloadditions. Its primary drawback is its high cost, which may be a limiting factor for large-scale syntheses. For researchers prioritizing yield, reliability, and mild reaction conditions, it is an excellent choice. However, for applications where cost is a major concern, exploring alternatives such as azo compounds may be more practical, provided that the potentially harsher reaction conditions and lower yields are acceptable. The limited availability of methylenecyclopropane makes it a less viable option for most routine laboratory applications. Ultimately, the selection of a TMM precursor requires a careful evaluation of the specific synthetic goals, budget, and available resources.
References
Safety Operating Guide
Proper Disposal of 2-(Trimethylsilylmethyl)allyl Acetate: A Step-by-Step Guide
For researchers and laboratory professionals, the proper handling and disposal of chemical waste are paramount to ensuring a safe and compliant work environment. This guide provides detailed procedures for the safe disposal of 2-(Trimethylsilylmethyl)allyl acetate, a compound that requires careful management due to its irritant properties.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as an irritant.[1][2]
Key Hazards:
Therefore, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a chemical fume hood, and while wearing the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety glasses or goggles.[1]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1]
-
Skin and Body Protection: A laboratory coat or other suitable protective clothing is necessary.[1]
-
Respiratory Protection: If working with high concentrations or in an area with inadequate ventilation, use a respirator.[1]
**Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to manage it as regulated chemical waste in accordance with all federal, state, and local regulations.[1] Do not pour this chemical down the drain or dispose of it with general laboratory trash.[1]
Step 1: Waste Segregation and Collection
-
Do Not Mix: Do not mix this compound with other waste streams, particularly incompatible materials.[3] It is best practice to keep different chemical wastes separated to avoid unintended reactions.[4]
-
Use a Designated Container: Collect waste this compound in a designated, properly sealed, and clearly labeled waste container.[5] The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be labeled with the full chemical name: "Waste this compound" and the relevant hazard symbols (e.g., "Irritant").[5]
Step 2: Managing Small Spills and Contaminated Materials In the event of a small spill, follow these procedures:
-
Ensure Ventilation: Make sure the area is well-ventilated.[1]
-
Absorb the Spill: Use an inert absorbent material, such as vermiculite, sand, or earth, to soak up the spilled liquid.[6]
-
Collect Residue: Carefully collect the absorbent material and any contaminated items (e.g., paper towels, gloves) and place them into the designated hazardous waste container.[5]
-
Clean the Area: Wash the spill site after the material has been completely picked up.[1]
Step 3: Storage Pending Disposal
-
Secure Storage: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[3][5] This area should be away from heat sources and incompatible materials.
-
Follow Institutional Protocols: Adhere to your institution's specific guidelines for the storage of chemical waste, including any limits on storage duration.[5]
Step 4: Final Disposal
-
Engage a Licensed Contractor: The final disposal of the collected waste must be handled by a licensed and qualified hazardous waste disposal company.[4][7]
-
Documentation: Ensure all necessary paperwork and manifests are completed in accordance with regulatory requirements for the transport and disposal of hazardous waste.
Summary of Key Data
The following table summarizes important quantitative data for this compound, which is critical for safe handling and storage.
| Property | Value |
| Molecular Formula | C9H18O2Si |
| Molecular Weight | 186.32 g/mol |
| Boiling Point | 95 °C at 7 mm Hg |
| Density | 0.877 g/mL at 25 °C |
| Flash Point | 160 °F (71.1 °C) |
| Refractive Index | n20/D 1.440 |
| Data sourced from ChemicalBook.[8] |
Disposal Workflow Visualization
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. georganics.sk [georganics.sk]
- 2. This compound | C9H18O2Si | CID 4428347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. fishersci.com [fishersci.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. This compound | 72047-94-0 [chemicalbook.com]
Personal protective equipment for handling 2-(Trimethylsilylmethyl)allyl acetate
Essential Safety and Handling Guide for 2-(Trimethylsilylmethyl)allyl Acetate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, including detailed operational and disposal plans. By adhering to these procedures, you can minimize risks and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant, causing skin, eye, and respiratory irritation[1][2]. Therefore, appropriate personal protective equipment is mandatory to prevent exposure.
Recommended Personal Protective Equipment:
-
Eye Protection: Chemical safety glasses or goggles should be worn at all times to protect from splashes[1][3]. A face shield may be necessary for procedures with a higher risk of splashing[3][4][5].
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required to prevent skin contact. Gloves should be inspected before use and changed immediately if contaminated[3][6][7][8].
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin exposure[1][3]. For extensive handling, chemical-resistant coveralls may be appropriate[4][5].
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors[1][6][8]. If ventilation is inadequate, a respirator may be required[1][6][7].
-
Footwear: Closed-toe shoes must be worn in the laboratory to protect against spills and falling objects[3][9].
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 72047-94-0 | [1][10] |
| GHS Hazard Statements | H315: Causes skin irritation | [1][2] |
| H319: Causes serious eye irritation | [1][2] | |
| H335: May cause respiratory irritation | [1][2] | |
| Signal Word | Warning | [1] |
Operational Plan for Handling
This step-by-step guide ensures the safe handling of this compound from preparation to use.
-
Preparation:
-
Ensure the work area, specifically the chemical fume hood, is clean and uncluttered[9][11].
-
Verify that a safety shower and eyewash station are accessible and operational[1][12].
-
Assemble all necessary materials and equipment before starting the experiment[13].
-
Don all required personal protective equipment as outlined above.
-
-
Handling:
-
Conduct all manipulations of the compound within a certified chemical fume hood to minimize inhalation exposure[6][11].
-
Use appropriate, clean glassware and equipment to avoid contamination and unwanted reactions[9][11].
-
When transferring the liquid, do so carefully to avoid splashing[6].
-
Keep containers of this compound tightly closed when not in use to prevent the escape of vapors[14][15].
-
-
Post-Handling:
-
Wipe down the work area with an appropriate solvent to decontaminate surfaces.
-
Properly clean all glassware and equipment.
-
Remove and dispose of contaminated gloves and other disposable PPE as hazardous waste[3].
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[2][11][14].
-
Caption: Workflow for the safe handling of this compound.
Operational Plan for Disposal
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Waste Collection:
-
Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container[8]. The container must be compatible with the chemical.
-
Collect contaminated solids, such as gloves, paper towels, and pipette tips, in a separate, clearly labeled solid hazardous waste container.
-
-
Storage:
-
Disposal:
Caption: Disposal workflow for this compound waste.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[1][2].
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists[1][2].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[1].
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention[1].
-
Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal[12]. For large spills, evacuate the area and contact your institution's emergency response team. Ensure adequate ventilation and wear appropriate PPE during cleanup[14].
References
- 1. georganics.sk [georganics.sk]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. youtube.com [youtube.com]
- 4. epa.gov [epa.gov]
- 5. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 6. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. benchchem.com [benchchem.com]
- 9. medfac.mans.edu.eg [medfac.mans.edu.eg]
- 10. chemicalbook.com [chemicalbook.com]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. apsu.edu [apsu.edu]
- 14. fishersci.com [fishersci.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. chemistry.gatech.edu [chemistry.gatech.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
